molecular formula C8H5ClN2 B1592170 2-Chloro-1,7-naphthyridine CAS No. 35192-05-3

2-Chloro-1,7-naphthyridine

Cat. No.: B1592170
CAS No.: 35192-05-3
M. Wt: 164.59 g/mol
InChI Key: CGLYWDKTFBMSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,7-naphthyridine is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLYWDKTFBMSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609413
Record name 2-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35192-05-3
Record name 2-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core, a privileged heterocyclic scaffold, is of significant interest in medicinal chemistry and materials science. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it a versatile building block for the design of novel therapeutic agents and functional materials. The introduction of a chlorine atom at the 2-position creates a key intermediate, 2-Chloro-1,7-naphthyridine, endowed with a reactive handle for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectroscopic signature, and chemical reactivity, offering insights for its strategic application in research and development. The diverse biological activities exhibited by 1,7-naphthyridine derivatives, including their potential as anticancer and anti-inflammatory agents, underscore the importance of understanding the chemistry of this key precursor.[1]

Molecular Architecture and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle with the molecular formula C₈H₅ClN₂. The presence of the electronegative chlorine atom and the two nitrogen atoms within the fused pyridine rings significantly influences the molecule's electronic distribution and reactivity.

Structural Elucidation: A Spectroscopic Approach

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the connectivity and chemical environment of atoms in a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the five aromatic protons. Based on the analysis of related naphthyridine isomers, the chemical shifts (δ) are predicted to be in the aromatic region (typically 7.0-9.0 ppm). The coupling constants (J) between adjacent protons will provide critical information about their relative positions on the rings. For instance, a typical ortho-coupling (³J) in aromatic systems is around 7-9 Hz, while meta-coupling (⁴J) is smaller (2-3 Hz).

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) is expected to have a chemical shift significantly influenced by the halogen's electronegativity. The chemical shifts of the other carbon atoms will be dictated by their proximity to the nitrogen atoms and the overall electronic landscape of the bicyclic system.

Predicted Spectroscopic Data for this compound
Technique Expected Observations
¹H NMR Five distinct signals in the aromatic region (δ 7.0-9.0 ppm) with characteristic ortho and meta coupling constants.
¹³C NMR Eight distinct signals, with the C2 carbon resonance shifted due to the chlorine substituent.
IR Spectroscopy Characteristic bands for C=C and C=N stretching in the aromatic region (1600-1450 cm⁻¹), and a C-Cl stretching vibration (typically 850-550 cm⁻¹).[2]
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio). Fragmentation patterns would likely involve the loss of HCl and subsequent ring cleavage.

1.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the C=C and C=N stretching vibrations of the naphthyridine core (in the 1600-1450 cm⁻¹ region).[3] A key diagnostic peak would be the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum (generally between 850-550 cm⁻¹).[2]

1.1.3. Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺). A crucial feature will be the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The fragmentation pattern is anticipated to involve the initial loss of a chlorine radical or a molecule of HCl, followed by the characteristic fragmentation of the naphthyridine ring system.

Synthesis of the this compound Core

The synthesis of this compound can be approached through several strategic routes, often involving the construction of the naphthyridine ring system followed by chlorination, or the use of pre-chlorinated precursors in the cyclization step. A common and effective method is the Vilsmeier-Haack reaction.

Vilsmeier-Haack Cyclization: A Step-by-Step Protocol

The Vilsmeier-Haack reaction provides a powerful method for the synthesis of chloro-substituted heterocyclic aldehydes. A plausible synthetic route to a 2-chloro-1,8-naphthyridine-3-carbaldehyde, a closely related isomer, has been reported and can be adapted for the 1,7-naphthyridine system.[4][5][6]

Protocol:

  • Starting Material: The synthesis would commence with an appropriately substituted N-(pyridin-3-yl)acetamide. The position of the acetamido group on the pyridine ring is crucial for directing the cyclization to form the 1,7-naphthyridine isomer.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is prepared in situ by the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).

  • Cyclization and Chlorination: The N-(pyridin-3-yl)acetamide is then treated with the Vilsmeier reagent. This initiates an electrophilic aromatic substitution, followed by cyclization and dehydration to form the second pyridine ring. The use of excess POCl₃ also serves as the chlorinating agent, introducing the chlorine atom at the 2-position.

  • Work-up and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with a suitable organic solvent and purified by column chromatography to yield the this compound derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification start1 N-(pyridin-3-yl)acetamide cyclization Vilsmeier-Haack Cyclization and Chlorination start1->cyclization start2 POCl₃ reagent Vilsmeier Reagent Formation (in situ) start2->reagent start3 DMF start3->reagent reagent->cyclization Electrophilic attack workup Aqueous Work-up & Neutralization cyclization->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Vilsmeier-Haack synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The chlorine atom at the 2-position of the 1,7-naphthyridine ring is a versatile functional group that enables a wide array of subsequent chemical transformations. This reactivity is primarily governed by the electron-deficient nature of the naphthyridine ring system, which facilitates nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-withdrawing effect of the two nitrogen atoms in the naphthyridine core makes the carbon atom bearing the chlorine susceptible to attack by nucleophiles.[7][8][9] This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a direct route to functionalized 1,7-naphthyridines.

Common Nucleophiles and Their Products:

  • Amines: Reaction with primary or secondary amines leads to the formation of 2-amino-1,7-naphthyridine derivatives.

  • Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides yields the corresponding 2-alkoxy- or 2-aryloxy-1,7-naphthyridines.

  • Thiols: Thiols can displace the chloride to form 2-thioether-1,7-naphthyridines.

The reactivity in SNA_r reactions is often dependent on the nature of the nucleophile and the reaction conditions, such as temperature and the presence of a base.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base.[11][12][13] This reaction is highly effective for the formation of C-C bonds and can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the 1,7-naphthyridine ring.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

  • Reaction Setup: A reaction vessel is charged with this compound, the desired boronic acid or boronate ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • Inert Atmosphere: The reaction mixture is thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: The reaction is heated to a temperature typically ranging from 80 to 120 °C and monitored by TLC or LC-MS until completion.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_reagents Reagents cluster_process Process cluster_outcome Outcome reagent1 This compound setup Reaction Setup (Inert Atmosphere) reagent1->setup reagent2 Boronic Acid / Ester reagent2->setup reagent3 Palladium Catalyst reagent3->setup reagent4 Base reagent4->setup heating Heating (80-120 °C) setup->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification product 2-Substituted-1,7-naphthyridine purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

3.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[14][15][16][17][18] This reaction is a powerful alternative to traditional methods of N-arylation and is highly tolerant of a wide range of functional groups. It provides a versatile route to a diverse array of 2-amino-1,7-naphthyridine derivatives.

Key Components of the Buchwald-Hartwig Amination:

  • Palladium Catalyst: A palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos).

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates.

Applications in Drug Discovery and Materials Science

The 1,7-naphthyridine scaffold and its derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery.[1][19][20][21][22] The ability to readily functionalize the 2-position of this compound allows for the systematic exploration of structure-activity relationships (SAR). Derivatives have been investigated for their potential as:

  • Anticancer Agents: By modifying the substituent at the 2-position, researchers can tune the molecule's interaction with biological targets such as kinases or DNA.

  • Antimicrobial Agents: The naphthyridine core is a known pharmacophore in several antibacterial agents, and novel derivatives are continuously being explored to combat drug-resistant pathogens.[19]

  • CNS-Active Agents: The scaffold has also been incorporated into molecules targeting receptors in the central nervous system.

In materials science, the rigid, planar structure of the 1,7-naphthyridine system, combined with its unique electronic properties, makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Conclusion and Future Perspectives

This compound is a strategically important building block that provides a gateway to a vast chemical space of functionalized 1,7-naphthyridine derivatives. Its well-defined molecular structure and predictable reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it an invaluable tool for chemists in both academic and industrial settings. The continued exploration of the reactivity of this versatile intermediate will undoubtedly lead to the discovery of new molecules with significant therapeutic and technological potential. Future research will likely focus on the development of more efficient and sustainable catalytic methods for its functionalization and the expansion of its applications in emerging areas of science and technology.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of quinoline and other diazanaphthalenes, it is a cornerstone in the design of novel therapeutic agents. Its unique arrangement of nitrogen atoms allows for a three-dimensional array of hydrogen bond donors and acceptors, crucial for specific and high-affinity interactions with biological targets. Consequently, derivatives of 1,7-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors in oncology and as antimicrobial agents.

Within this important class of molecules, 2-Chloro-1,7-naphthyridine stands out as a pivotal intermediate. The chlorine atom at the C2 position serves as a versatile synthetic handle. It is an excellent leaving group, readily displaced by a variety of nucleophiles—such as amines, alcohols, and thiols—through nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the late-stage functionalization of the naphthyridine core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. This guide provides a detailed examination of the primary synthetic pathway to this key building block, grounded in established chemical principles and supported by practical, field-proven insights.

Primary Synthetic Strategy: A Two-Stage Approach

The most reliable and commonly inferred pathway to this compound is a robust two-stage process. This strategy prioritizes the construction of the stable bicyclic naphthyridine ring system first, followed by a functional group interconversion to install the reactive chlorine atom.

  • Stage 1: Cyclocondensation to form 1,7-Naphthyridin-2(1H)-one. This foundational step involves building the second heterocyclic ring onto a functionalized pyridine precursor.

  • Stage 2: Chlorination of 1,7-Naphthyridin-2(1H)-one. The hydroxyl group of the naphthyridinone tautomer is then converted to a chloro group using a potent chlorinating agent.

This approach is advantageous as it builds the core structure early and utilizes a highly efficient, well-documented chlorination reaction as the final step.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Functionalization Pyridine Precursor 3-Amino-4-formylpyridine + Active Methylene Compound 1,7-Naphthyridin-2(1H)-one 1,7-Naphthyridin-2(1H)-one Pyridine Precursor->1,7-Naphthyridin-2(1H)-one Cyclocondensation This compound This compound 1,7-Naphthyridin-2(1H)-one->this compound Chlorination (POCl₃)

Fig. 1: High-level overview of the two-stage synthesis pathway.

Stage 1: Synthesis of the Core Intermediate: 1,7-Naphthyridin-2(1H)-one

The construction of the bicyclic system is achieved via an acid- or base-catalyzed cyclocondensation reaction. This class of reaction is a cornerstone of heterocyclic synthesis.[1] The logic is to react a pyridine derivative containing an amine nucleophile and an electrophilic center (or a precursor to one) with a molecule that can provide the remaining atoms for the new ring.

Causality Behind Experimental Choices
  • Starting Materials: The most logical starting materials are 3-aminopyridine-4-carbaldehyde and an active methylene compound such as diethyl malonate . The 3-amino group acts as the nucleophile for the final ring-closing step. The 4-carbaldehyde group provides a reactive electrophilic site for the initial condensation. Diethyl malonate provides the requisite two-carbon unit (-CH2-C=O) to complete the six-membered ring.

  • Catalyst: A base, such as sodium ethoxide (NaOEt) or piperidine, is typically employed. The base serves to deprotonate the active methylene compound (diethyl malonate), generating a nucleophilic enolate. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde in a Knoevenagel-type condensation.

Reaction Mechanism

The reaction proceeds through a tandem sequence of condensation followed by intramolecular cyclization.

  • Enolate Formation: The basic catalyst deprotonates diethyl malonate to form a reactive enolate.

  • Knoevenagel Condensation: The enolate attacks the aldehyde group of 3-aminopyridine-4-carbaldehyde. Subsequent elimination of water yields a pyridyl-substituted α,β-unsaturated ester.

  • Intramolecular Michael Addition (Cyclization): The lone pair of the amino group at the C3 position of the pyridine ring performs a nucleophilic attack on the β-carbon of the unsaturated system. This intramolecular conjugate addition forms the new six-membered ring.

  • Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more thermodynamically stable keto form, yielding the final product, 1,7-Naphthyridin-2(1H)-one.

G A Base-catalyzed Condensation B Intramolecular Cyclization C Tautomerization Start 3-Aminopyridine-4-carbaldehyde + Diethyl Malonate Enolate Intermediate1 Pyridyl-substituted α,β-unsaturated ester Start->Intermediate1 Step 1 & 2 Intermediate2 Cyclized Enol Intermediate Intermediate1->Intermediate2 Step 3 Product 1,7-Naphthyridin-2(1H)-one Intermediate2->Product Step 4

Fig. 2: Mechanistic workflow for the formation of the naphthyridinone core.
Detailed Experimental Protocol (Analogous Method)

This protocol is adapted from established procedures for synthesizing analogous naphthyridinone systems.

  • Preparation of Catalyst: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Initial Reaction: To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir for 15 minutes.

  • Addition of Pyridine: Add a solution of 3-aminopyridine-4-carbaldehyde (1.0 eq) in absolute ethanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Carefully acidify the residue with dilute hydrochloric acid or acetic acid to a pH of ~6-7, causing the product to precipitate.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield 1,7-Naphthyridin-2(1H)-one, which can be used in the next step, often without further purification.

Stage 2: Chlorination to this compound

This step converts the stable naphthyridinone into the activated chloro-derivative. The transformation of a pyridone/pyridol to a chloropyridine is a classic and highly effective reaction in heterocyclic chemistry.[2]

Causality Behind Experimental Choices
  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice.[3] It acts as both a chlorinating and a dehydrating agent, making it exceptionally effective for this conversion. The reaction is often run using POCl₃ as the solvent. In some cases, phosphorus pentachloride (PCl₅) is added to enhance the reactivity of the mixture, particularly for less reactive substrates.[4]

  • Reaction Conditions: The reaction typically requires heating to reflux (b.p. of POCl₃ is 105.8 °C). This provides the necessary activation energy to drive the reaction to completion. The reaction is performed under anhydrous conditions as POCl₃ reacts violently with water.

Reaction Mechanism
  • Activation of the Carbonyl: The oxygen atom of the 1,7-naphthyridin-2(1H)-one tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate and releases a chloride ion.

  • Nucleophilic Attack: The liberated chloride ion (or a chloride from another POCl₃ molecule) acts as a nucleophile and attacks the C2 position of the naphthyridine ring. This position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the protonated ring nitrogen and the phosphate ester.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the stable dichlorophosphate group and restoring aromaticity to the ring, yielding the final product, this compound.

G Start 1,7-Naphthyridin-2(1H)-one Intermediate Dichlorophosphate Ester Intermediate Start->Intermediate Activation Reagent POCl₃ Reagent->Intermediate Product This compound Intermediate->Product Nucleophilic Attack by Cl⁻ & Elimination

Fig. 3: Simplified mechanism of chlorination using POCl₃.
Detailed Experimental Protocol

Safety Note: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1,7-Naphthyridin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (5-10 equivalents, serving as both reagent and solvent) to the flask.

  • Reflux: Heat the mixture to reflux (approx. 105-110 °C) with stirring for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap).

  • Work-up (Critical Step): Place the flask containing the residue in an ice bath. Very slowly and cautiously, add crushed ice to the residue to quench any remaining POCl₃. This is a highly exothermic reaction that releases HCl gas. Alternatively, the cooled reaction mixture can be poured slowly onto a stirred slurry of ice and a base like sodium bicarbonate or sodium carbonate.[5]

  • Extraction: Once the quenching is complete, basify the aqueous mixture to a pH of ~8-9 with a saturated solution of sodium bicarbonate or dilute sodium hydroxide. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Summary and Comparison

ParameterStage 1: CyclocondensationStage 2: Chlorination
Starting Materials 3-Aminopyridine-4-carbaldehyde, Diethyl malonate1,7-Naphthyridin-2(1H)-one
Key Reagent/Catalyst Sodium Ethoxide (or Piperidine)Phosphorus Oxychloride (POCl₃)
Solvent Absolute EthanolPOCl₃ (neat) or an inert high-boiling solvent
Temperature Reflux (~78 °C)Reflux (~110 °C)
Typical Reaction Time 6 - 8 hours2 - 4 hours
Work-up Acidification, FiltrationCautious quench with ice/base, Extraction
Typical Yield Moderate to Good (60-80%)Good to Excellent (75-95%)

Yields are estimates based on analogous transformations reported in the literature for other naphthyridine isomers.

Senior Application Scientist's Insights: Troubleshooting and Best Practices

  • Moisture is the Enemy: Both stages of this synthesis are sensitive to water. The initial condensation requires anhydrous conditions for the base to be effective, and the chlorination step is hazardous and inefficient in the presence of water. Ensure all glassware is flame-dried or oven-dried before use.

  • The POCl₃ Quench: The work-up of the chlorination reaction is the most critical and hazardous part of the entire sequence. The hydrolysis of POCl₃ is extremely exothermic. Always perform the quench in an ice bath and add ice/water very slowly. Pouring the reaction mixture onto ice is generally safer than adding ice to the reaction mixture. A robust base like sodium carbonate should be used for neutralization, as significant amounts of HCl and phosphoric acid are generated.[6]

  • Purification Strategy: While the intermediate naphthyridinone often precipitates in sufficient purity, the final this compound product typically requires chromatographic purification to remove baseline impurities and any residual hydroxy-naphthyridine starting material. A gradient elution from hexane to ethyl acetate on a silica gel column is a standard approach.

  • Alternative Starting Materials: While 3-aminopyridine-4-carbaldehyde is ideal, other precursors can be used. For instance, a 3-aminopyridine with a 4-cyano or 4-acetyl group could potentially undergo similar cyclization reactions with appropriate partners, although reaction conditions would need significant optimization.

This comprehensive guide outlines a robust and logical pathway for the synthesis of this compound. By understanding the causality behind each step and adhering to careful experimental technique, researchers can reliably produce this valuable intermediate for application in drug discovery and development.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 2-position creates 2-Chloro-1,7-naphthyridine, a versatile and highly valuable intermediate for chemical synthesis. The chloro-substituent acts as a proficient leaving group, enabling a diverse range of functionalization reactions. This reactivity makes it a cornerstone building block for constructing complex molecular architectures, particularly in the fields of drug discovery and materials science. This guide provides a comprehensive overview of its core properties, reactivity, and synthetic utility for researchers, scientists, and drug development professionals.

Section 1: Core Molecular and Physical Properties

A thorough understanding of the fundamental physical and spectroscopic properties of a chemical entity is paramount for its effective utilization in research and development. This section details the structural and physicochemical characteristics of this compound.

Molecular Structure

This compound consists of two fused pyridine rings with nitrogen atoms at positions 1 and 7. The chlorine atom is substituted at the C2 position, which is alpha to a ring nitrogen, significantly influencing its chemical reactivity.

cluster_0 This compound mol mol

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative experimental data for this compound are not extensively reported in publicly accessible literature. The table below summarizes key identifiers and known data. General solubility for naphthyridines suggests solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]

PropertyValueSource
Molecular Formula C₈H₅ClN₂ChemicalBook[2]
Molecular Weight 164.59 g/mol ChemicalBook[2]
CAS Number 35192-05-3Apollo Scientific[3]
Appearance Solid (Typical for related compounds)CymitQuimica[4]
Melting Point Data not widely available
Boiling Point Data not widely available
Solubility Soluble in DMSO, DMF (predicted)BenchChem[1]
Spectroscopic Profile

Detailed, experimentally verified ¹H and ¹³C NMR spectral data for this compound are scarce in peer-reviewed literature.[5] However, based on the known spectra of related naphthyridine and chloropyridine structures, a predictive analysis can be made:

  • ¹H NMR: The spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the chlorinated ring will be influenced by the electron-withdrawing effect of both the chlorine atom and the adjacent nitrogen, likely shifting them downfield. Protons on the second pyridine ring will also exhibit characteristic shifts and coupling patterns.

  • ¹³C NMR: Eight distinct signals are expected. The carbon atom bonded to the chlorine (C2) would appear significantly downfield. The positions of the other carbon signals are influenced by their proximity to the nitrogen atoms.

  • Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[5]

Section 2: Chemical Reactivity and Synthetic Protocols

The synthetic utility of this compound is primarily derived from the reactivity of the C2-Cl bond. The carbon at the 2-position is electron-deficient due to the inductive effect of the chlorine atom and the electron-withdrawing nature of the adjacent ring nitrogen. This makes it an excellent electrophilic site for various transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The most fundamental reaction of this compound is nucleophilic aromatic substitution (SₙAr). The chloro group serves as a good leaving group, readily displaced by a wide range of nucleophiles.

Causality and Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the reaction. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring system. Strong nucleophiles such as amines or thiols are often used to facilitate this reaction.[6]

cluster_workflow SₙAr Workflow Start This compound + Nucleophile (e.g., R-NH₂) + Base (e.g., K₂CO₃) Reaction Heat in Polar Aprotic Solvent (e.g., DMF, DMSO) Start->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Substituted-1,7-naphthyridine Purification->Product cluster_workflow Suzuki-Miyaura Coupling Workflow Start This compound + Boronic Acid (R-B(OH)₂) + Pd Catalyst & Ligand + Base (e.g., Na₂CO₃) Reaction Heat in Solvent Mixture (e.g., Toluene/Water) Start->Reaction Workup Aqueous Workup (Separate Layers, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Aryl/Alkyl-1,7-naphthyridine Purification->Product cluster_workflow Buchwald-Hartwig Amination Workflow Start This compound + Amine (R₂NH) + Pd Pre-catalyst & Ligand + Strong Base (e.g., NaOtBu) Reaction Heat in Anhydrous Aprotic Solvent (e.g., Toluene) Start->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Amino-1,7-naphthyridine Purification->Product

References

The Synthetic Versatility of 2-Chloro-1,7-naphthyridine: A Hub for Chemical Diversification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and central nervous system activities.[1] Within this class of molecules, 2-chloro-1,7-naphthyridine stands out as a versatile and highly reactive building block, offering a strategic entry point for the synthesis of a diverse array of functionalized derivatives. Its reactivity is primarily dictated by the presence of the chlorine atom at the C2 position, which is susceptible to both nucleophilic displacement and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis and reactivity profile of this compound, offering field-proven insights and detailed protocols to empower researchers in their drug discovery and development endeavors.

Synthesis of the this compound Core

The most common and practical approach to synthesizing this compound involves the chlorination of the corresponding 1,7-naphthyridin-2(1H)-one. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a base or with a co-reagent like phosphorus pentachloride (PCl₅) to enhance reactivity.[2][3]

Experimental Protocol: Chlorination of 1,7-Naphthyridin-2(1H)-one

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful and widely used reagent for converting hydroxy-heterocycles and amides (in their tautomeric lactam form) to their corresponding chloro derivatives.[4][5]

  • Heat: The reaction generally requires elevated temperatures to overcome the activation energy for the chlorination of the relatively stable lactam system.

  • Work-up Procedure: Careful quenching of the reaction mixture with a weak base like sodium bicarbonate is crucial. This neutralizes the acidic byproducts of the reaction without promoting hydrolysis of the desired this compound back to the starting naphthyridinone.[6]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,7-naphthyridin-2(1H)-one (1.0 equiv).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equiv) in a fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure compound.

Chlorination_Workflow cluster_start Starting Material cluster_reaction Chlorination cluster_workup Work-up cluster_product Final Product start 1,7-Naphthyridin-2(1H)-one reaction Reflux with POCl₃ start->reaction Step 1-3 quench Quench with ice & NaHCO₃ reaction->quench Step 4-5 extract Extract with Organic Solvent quench->extract Step 6 purify Purify extract->purify Step 7 product This compound purify->product Step 8

Caption: Workflow for the synthesis of this compound.

Reactivity Profile: A Gateway to Diverse Functionalities

The electron-deficient nature of the 1,7-naphthyridine ring system, further accentuated by the inductive effect of the chlorine atom, renders the C2 position highly susceptible to nucleophilic attack. This intrinsic reactivity allows for a broad range of transformations, making this compound a cornerstone for library synthesis in drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr)

This compound readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed under mild conditions and provide a direct route to a wide array of 2-substituted 1,7-naphthyridine derivatives.[7]

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized Meisenheimer complex. In the subsequent step, the chloride ion is expelled, and the aromaticity of the naphthyridine ring is restored. The rate of this reaction is enhanced by the presence of the nitrogen atoms in the ring system, which help to stabilize the negative charge in the Meisenheimer intermediate.

SNAr_Mechanism This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu⁻ (Addition) 2-Substituted-1,7-naphthyridine 2-Substituted-1,7-naphthyridine Meisenheimer Complex->2-Substituted-1,7-naphthyridine - Cl⁻ (Elimination)

Caption: Generalized mechanism of SNAr on this compound.

Representative SNAr Reactions:

NucleophileReagent ExampleProductTypical Conditions
AminePiperidine2-(Piperidin-1-yl)-1,7-naphthyridineHeat in neat amine or in a polar aprotic solvent (e.g., DMF, DMSO)
ThiolSodium thiophenoxide2-(Phenylthio)-1,7-naphthyridineBase (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF) at rt to moderate heat
AlkoxideSodium methoxide2-Methoxy-1,7-naphthyridineNaOMe in Methanol, reflux
Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C2 position also serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the 1,7-naphthyridine core.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C2 position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a microwave vial, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv).

  • Add a solvent mixture, typically 1,4-dioxane and water (4:1).

  • Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-phenyl-1,7-naphthyridine.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl-Pd(II)-Cl Aryl-Pd(II)-Cl Oxidative_Addition->Aryl-Pd(II)-Cl Transmetalation Transmetalation Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Aryl-Aryl' Aryl-Aryl' Reductive_Elimination->Aryl-Aryl' Aryl-Pd(II)-Cl->Transmetalation Aryl-Pd(II)-Aryl'->Reductive_Elimination Aryl-Cl This compound Aryl-Cl->Oxidative_Addition Aryl'-B(OH)2 Boronic Acid Aryl'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This method allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse library of 2-amino-1,7-naphthyridine derivatives.[10][11][12][13] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[6]

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[7][14] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[15] The resulting 2-alkynyl-1,7-naphthyridines are valuable intermediates that can be further elaborated.

Conclusion

This compound is a key synthetic intermediate with a rich and versatile reactivity profile. Its ability to undergo both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of complex molecular architectures. This guide has provided an in-depth look at the synthesis and reactivity of this important building block, offering detailed protocols and mechanistic insights to aid researchers in the field of drug discovery and development. The strategic application of the reactions described herein will undoubtedly continue to fuel the discovery of novel 1,7-naphthyridine-based therapeutic agents.

References

The Multifaceted Biological Activities of Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings.[1] The position of the nitrogen atoms within this bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[2][3] This structural diversity, coupled with the ability to readily introduce various substituents, has established the naphthyridine core as a "privileged scaffold" in medicinal chemistry. This guide provides an in-depth exploration of the diverse biological activities of naphthyridine derivatives, focusing on their therapeutic potential and the underlying molecular mechanisms. We will delve into their anticancer, antimicrobial, and antiviral properties, offering insights for researchers and professionals engaged in drug development.

Naphthyridine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[4][5] These compounds can be isolated from natural sources, such as marine organisms and terrestrial plants, or synthesized in the laboratory, allowing for extensive structural modifications to optimize their biological effects.[2][6][7] The versatility of the naphthyridine scaffold has led to the development of numerous compounds with therapeutic applications, including the well-known antibacterial agent, nalidixic acid, a 1,8-naphthyridine derivative discovered in 1962.[2][3]

This guide will explore the key biological activities of naphthyridine derivatives, elucidating their mechanisms of action and providing practical experimental protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Cancer

Naphthyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are diverse and target several key pathways involved in cancer progression, including DNA damage, cell cycle arrest, and inhibition of crucial enzymes.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of naphthyridine derivatives are often attributed to their ability to function as topoisomerase inhibitors .[9][10] Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. By inhibiting these enzymes, naphthyridine derivatives can induce DNA strand breaks, leading to apoptosis (programmed cell death) in cancer cells. For instance, some 1,8-naphthyridine derivatives have been shown to inhibit topoisomerase II, an enzyme vital for cell division.[10][11]

Beyond topoisomerase inhibition, certain naphthyridine derivatives exert their anticancer effects through other mechanisms:

  • DNA Intercalation: Some derivatives can insert themselves between the base pairs of DNA, disrupting its structure and function.[2]

  • Cell Cycle Arrest: Compounds like bisleuconothine A, a 1,5-naphthyridine derivative, have been shown to induce G0/G1 cell cycle arrest in cancer cells.[2]

  • Induction of Apoptosis: Sampangine, another naturally occurring naphthyridine, induces apoptosis in leukemia cells through mitochondrial pathways.[2]

  • Enzyme Inhibition: Naphthyridine derivatives can also target other enzymes critical for cancer cell survival, such as protein kinases and receptor tyrosine kinases like EGFR.[4]

The following diagram illustrates the primary mechanisms of anticancer activity exhibited by naphthyridine derivatives.

anticancer_mechanisms cluster_mechanisms Anticancer Mechanisms Naphthyridine Naphthyridine Derivatives Topoisomerase Topoisomerase Inhibition Naphthyridine->Topoisomerase DNA_Intercalation DNA Intercalation Naphthyridine->DNA_Intercalation Cell_Cycle Cell Cycle Arrest Naphthyridine->Cell_Cycle Apoptosis Induction of Apoptosis Naphthyridine->Apoptosis Enzyme_Inhibition Enzyme Inhibition Naphthyridine->Enzyme_Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage Leads to DNA_Intercalation->DNA_Damage Causes Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle->Proliferation_Inhibition Results in DNA_Damage->Apoptosis

Caption: Key anticancer mechanisms of naphthyridine derivatives.

Structure-Activity Relationship (SAR) and Cytotoxicity Data

The anticancer potency of naphthyridine derivatives is highly dependent on their chemical structure. Modifications to the core scaffold and the nature of substituents can significantly impact their cytotoxic activity.

Compound ClassSubstituent ModificationsCancer Cell LinesIC50 ValuesReference
1,8-Naphthyridine-3-carboxamidesHalogen substitutionMIAPaCa, K-562, PA-10.41 - 1.19 µM[10]
1,8-Naphthyridine-C-3'-heteroarylUnsubstitutedPA-1, SW6200.41 - 1.4 µM[10]
Aaptamine (1,6-Naphthyridine)Natural ProductH1299, A549, HeLa, CEM-SS10.47 - 15.03 µg/mL[2]
10-Methoxycanthin-6-one (1,5-Naphthyridine)Natural ProductDU145 (Prostate)1.58 µg/mL[2]
Bisleuconothine A (1,5-Naphthyridine)Natural ProductSW480, HCT116, HT29, SW620 (Colon)1.09 - 3.18 µM[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of naphthyridine derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of naphthyridine derivatives.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Naphthyridine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

The following diagram illustrates the workflow of the MTT assay.

mtt_workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding end End incubation_24h 2. Incubate for 24h cell_seeding->incubation_24h compound_treatment 3. Treat with Naphthyridine Derivatives incubation_24h->compound_treatment incubation_48_72h 4. Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition 5. Add MTT Solution incubation_48_72h->mtt_addition incubation_4h 6. Incubate for 4h mtt_addition->incubation_4h solubilization 7. Add Solubilization Buffer incubation_4h->solubilization read_absorbance 8. Read Absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate IC50 read_absorbance->data_analysis data_analysis->end

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Antimicrobial Activity: Combating Infectious Diseases

Naphthyridine derivatives have a long history as effective antimicrobial agents, with nalidixic acid being a pioneering example.[2][3] Their activity spans a broad spectrum, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][12][13]

Mechanism of Action: Disrupting Bacterial Replication

The primary mechanism of antibacterial action for many naphthyridine derivatives, particularly the quinolone-like compounds, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV .[14][15] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By targeting these enzymes, naphthyridine derivatives prevent the bacterial cell from dividing and ultimately lead to cell death.[3][15]

Some 1,8-naphthyridine derivatives have also been shown to potentiate the activity of other antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains.[14] This synergistic effect may be due to the inhibition of bacterial efflux pumps, which are responsible for pumping antibiotics out of the cell.[15]

Structure-Activity Relationship (SAR) and Antimicrobial Data

The antimicrobial efficacy of naphthyridine derivatives is influenced by the substituents on the core structure.

Compound ClassTarget OrganismMIC ValuesReference
Canthin-6-one (1,5-Naphthyridine)Staphylococcus aureus, Escherichia coli, MRSA0.49 - 3.91 µg/mL[1]
10-Methoxycanthin-6-one (1,5-Naphthyridine)Staphylococcus aureus, Escherichia coli, MRSA0.98 - 3.91 µg/mL[1]
1,8-Naphthyridine DerivativesE. coli, S. aureus, P. aeruginosaModulate fluoroquinolone activity[14]
1,2,4-Triazolo[3,4-H][2][16]-naphthyridinesMultidrug-resistant E. coli0.25 µg/mL[17]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of naphthyridine derivatives against bacteria.

Objective: To determine the lowest concentration of a naphthyridine derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Naphthyridine derivatives (dissolved in a suitable solvent)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the naphthyridine derivatives in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.

Antiviral Activity: A Frontier in Naphthyridine Research

The antiviral potential of naphthyridine derivatives is a rapidly growing area of research.[5] These compounds have shown promising activity against a range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[18][19]

Mechanism of Action: Diverse Antiviral Strategies

The mechanisms of antiviral action for naphthyridine derivatives are varied and often virus-specific. For instance, certain 1,6-naphthyridine derivatives have demonstrated potent anti-HCMV activity, and their mechanism is believed to be novel, as they are effective against ganciclovir-resistant strains.[18] Time-of-addition studies suggest that these compounds act at the early and late stages of viral replication.[19]

In the context of HIV, some naphthyridine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[20] They bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA.[20]

Structure-Activity Relationship (SAR) and Antiviral Data
Compound ClassTarget VirusActivityReference
1,6-Naphthyridine Derivative (A1)HCMVIC50 39- to 223-fold lower than ganciclovir[18]
1,6-Naphthyridine Derivative (A1)HSV-221.5-fold more potent than acyclovir[18]
2-Cyanopyridinyl-1,6-naphthyridinesHIV-1 RTIC50 = 0.175 - 0.222 µM[20]
Aaptamine (1,6-Naphthyridine)HIV-1Antiviral activity reported[21]
Experimental Protocol: Viral Yield Reduction Assay

This protocol is a common method to evaluate the antiviral activity of compounds.

Objective: To quantify the reduction in infectious virus production in the presence of a test compound.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock with a known titer

  • Complete cell culture medium

  • Naphthyridine derivatives

  • 96-well or 24-well plates

Procedure:

  • Cell Seeding: Seed host cells in a multi-well plate and grow to confluence.

  • Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). After a viral adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the naphthyridine derivative.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Virus Harvest: Harvest the supernatant and/or the cells, and lyse the cells to release intracellular virions.

  • Virus Tittering: Determine the titer of the infectious virus in the harvested samples using a suitable method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Calculate the percentage of viral yield reduction for each compound concentration compared to the untreated virus control. Determine the EC50 (50% effective concentration) value.

Conclusion and Future Directions

Naphthyridine derivatives represent a versatile and highly promising class of bioactive molecules with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents underscores their importance in drug discovery and development. The ability to readily synthesize and modify the naphthyridine scaffold provides a powerful platform for optimizing their biological activity and developing novel therapeutic agents.

Future research in this field should focus on:

  • Elucidating Novel Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets will facilitate the design of more potent and selective drugs.

  • Exploring New Therapeutic Areas: The diverse biological activities of naphthyridines suggest their potential in other disease areas, such as neurodegenerative and inflammatory disorders.[4]

  • Leveraging Structure-Based Drug Design: Computational methods can be employed to design new derivatives with improved pharmacokinetic and pharmacodynamic properties.

  • Investigating Combination Therapies: The potential for synergistic effects with existing drugs, as seen with antibiotics, warrants further investigation in other therapeutic contexts.

The continued exploration of the chemical space around the naphthyridine scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

Introduction: The Challenge and Promise of an Asymmetric Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 1,7-Naphthyridine Compounds

Within the family of naphthyridines—bicyclic heterocyclic compounds composed of two fused pyridine rings—six possible isomers exist, dictated by the placement of the two nitrogen atoms.[1] Among these, the 1,7-naphthyridine core presents a unique synthetic and medicinal chemistry profile. Historically, its development was hampered by difficulties in devising efficient and regioselective synthetic routes, a challenge stemming from its inherent asymmetry.[2] However, the persistence of synthetic chemists has overcome these early obstacles, transforming the 1,7-naphthyridine system from a chemical curiosity into a privileged scaffold. This guide provides a technical overview of the historical progression of 1,7-naphthyridine chemistry, from its challenging initial syntheses to its current status as a cornerstone in the development of targeted therapeutics.

Pioneering Syntheses: Establishing the Foundation

The early chemistry of 1,7-naphthyridines was characterized by the adaptation of classical cyclization reactions, often with limitations in scope and yield. These foundational methods, while not always efficient, were critical in providing the first access to this important heterocyclic system.

The Friedländer Annulation: A Cornerstone Approach

One of the most fundamental and enduring methods for constructing the 1,7-naphthyridine core is an adaptation of the Friedländer synthesis.[3][4] This reaction involves the acid- or base-catalyzed condensation of a 2-aminopyridine-3-aldehyde (or ketone) with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration.[5]

Causality in the Friedländer Reaction: The choice of catalyst is critical and depends on the reactivity of the substrates. An acid catalyst protonates the carbonyl of the active methylene compound, promoting enolization, while a base catalyst deprotonates the α-methylene group to form an enolate. The subsequent nucleophilic attack on the aminopyridine's carbonyl group, followed by intramolecular cyclization and dehydration, forges the second pyridine ring. The regioselectivity is intrinsically controlled by the starting 2-aminopyridine-3-carbonyl precursor, ensuring the formation of the 1,7-isomer.

Experimental Protocol: Classical Friedländer Synthesis of a 1,8-Naphthyridine (Illustrative Adaptation for 1,7-)

Note: This is a generalized protocol adapted from classical methods for naphthyridine synthesis. Specific conditions vary based on substrates.[5]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nicotinaldehyde (1.0 eq), the active methylene carbonyl compound (e.g., ethyl acetoacetate, 1.1 eq), and a catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid).

  • Reaction: The mixture is heated under reflux in a suitable solvent (e.g., ethanol or toluene) for a period ranging from several hours to days. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude solid is treated with cold water, filtered, and washed to remove the catalyst and any water-soluble impurities.

  • Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol, ethyl acetate) to yield the pure 1,7-naphthyridine derivative.

Modern Synthetic Evolutions: Efficiency and Diversity

While classical methods established the groundwork, modern drug discovery demands more efficient, scalable, and versatile synthetic routes. Recent decades have seen significant advancements, particularly through the use of microwave irradiation and metal-catalyzed cross-coupling reactions.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized the construction of heterocyclic scaffolds. By utilizing microwave energy, reaction times can be dramatically reduced from hours or days to mere minutes, often with improved yields and purity.[6]

Causality in Microwave Synthesis: Microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating of polar molecules. This rapid and uniform heating can overcome activation energy barriers more effectively than conventional heating, leading to significant rate enhancements and often minimizing the formation of side products that can occur during prolonged heating.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 1,7-Naphthyridine

This protocol is adapted from the work of Srivastava et al., demonstrating a modern, efficient route.[6]

  • Reactant Preparation: A solution of 6,8-Dihydrazino-1,7-naphthyridine (1.0 eq) is prepared in a mixture of acetic acid and water.

  • Oxidative Aromatization: This solution is added slowly to a hot (10%) copper sulfate solution in a microwave-safe vessel.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation (e.g., 700W) and boiled for approximately 3 minutes.

  • Work-up and Isolation: After cooling, the solution is made strongly alkaline with a 20% sodium hydroxide solution. Due to the high water solubility of the parent 1,7-naphthyridine, continuous liquid-liquid extraction with ether is performed (e.g., for 48 hours).

  • Purification: The combined ethereal extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the 1,7-naphthyridine product.

Comparative Synthesis Data

The advantages of modern synthetic techniques are clearly illustrated by comparing yields from conventional and microwave-assisted methods for key intermediates and the final product.

CompoundConventional Method YieldGreen (Microwave) Method Yield
1,7-Naphthyridine18.2%67.2%
6-Amino-8-bromo-1,7-naphthyridine36.3%72.7%
6-Amino-1,7-naphthyridine39.6%77.8%
Data adapted from Srivastava K.P., et al.[6]

The 1,7-Naphthyridine Scaffold in Medicinal Chemistry

The rigid, planar structure of the 1,7-naphthyridine core, combined with its hydrogen bond accepting nitrogens, makes it an excellent scaffold for interacting with biological targets, particularly the ATP-binding sites of kinases.

Case Study: Potent and Selective Kinase Inhibitors

A significant breakthrough in the application of the 1,7-naphthyridine core was the discovery of potent and highly selective inhibitors of the lipid kinase PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha).[7][8] This kinase is involved in cancer cell signaling, particularly in tumors with p53 mutations.[8] High-throughput screening followed by structure-based optimization led to the development of compounds like BAY-091 and BAY-297, which serve as valuable chemical probes to study PIP4K2A signaling.[7]

Mechanism of Action & Key Interactions: X-ray crystallography revealed that the 1,7-naphthyridine core establishes critical interactions within the kinase hinge region. Specifically, the nitrogen at position 7 (N7) forms a hydrogen bond with the backbone nitrogen of Val199, a key residue in the kinase hinge motif. This interaction anchors the inhibitor in the active site, providing a foundation for potency and selectivity.[7]

PIP4K2A_Pathway cluster_membrane Cell Membrane PI5P PI5P PIP4K2A PIP4K2A Kinase PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Catalyzes Phosphorylation AKT AKT Hyperactivation PIP4K2A->AKT Suppresses (Hypothesized) BAY_297 BAY-297 (1,7-Naphthyridine Inhibitor) BAY_297->PIP4K2A Inhibits p53 p53 (mutant/null) p53->PIP4K2A Depletion Context ROS ROS Increase AKT->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: PIP4K2A signaling pathway and point of inhibition.

Quantitative Biological Activity

The 1,7-naphthyridine scaffold has been successfully employed to develop inhibitors against various targets. The following table summarizes the activity of representative compounds.

Compound IDTargetIC₅₀Therapeutic Area
BAY-297 PIP4K2A13 nM (low ATP)Oncology (Chemical Probe)[7]
BAY-091 PIP4K2A66 nM (low ATP)Oncology (Chemical Probe)[9]
Compound 4c PDE50.23 nMErectile Dysfunction[10]
(Note: IC₅₀ values are context-dependent based on assay conditions)

Conclusion

The journey of the 1,7-naphthyridine core is a testament to the progress of synthetic organic and medicinal chemistry. Once a synthetically challenging target, it has been unlocked by modern methodologies like microwave-assisted synthesis, enabling its exploration as a pharmacologically significant scaffold. Its proven ability to anchor ligands within the active sites of critical enzymes, such as kinases and phosphodiesterases, has solidified its status as a privileged structure in drug discovery. The continued exploration of this versatile core promises to yield novel and effective therapeutic agents for a range of human diseases.

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of publicly available, consolidated spectral data for this specific molecule, this document synthesizes theoretical predictions based on fundamental principles of spectroscopy with comparative data from related naphthyridine structures.[1] The objective is to offer a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and verify this compound.

The structural elucidation of novel or synthesized compounds is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous confirmation of a molecule's identity and purity.

This document will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The interpretations are grounded in established substituent effects, and the provided experimental protocols are designed to be self-validating, ensuring reliable and reproducible results.

Chemical Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the chemical structure of this compound with the conventional numbering system for the naphthyridine ring. This numbering will be used throughout this guide for peak assignments.

G cluster_0 This compound N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Cl Cl C2->Cl C4 C4 C3->C4 H3 H3 C3->H3 C4a C4a C4->C4a H4 H4 C4->H4 C4a->N1 C8a C8a C4a->C8a C8 C8 C8a->C8 C5 C5 C8a->C5 N7 N7 C8->N7 H8 H8 C8->H8 C6 C6 N7->C6 C6->C5 H6 H6 C6->H6 C5->C4a H5 H5 C5->H5

Caption: Chemical structure of this compound with atom numbering.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the naphthyridine ring.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.5 - 7.7dJ(H3-H4) = 8-9
H-48.2 - 8.4dJ(H4-H3) = 8-9
H-58.6 - 8.8dJ(H5-H6) = 5-6
H-67.6 - 7.8dJ(H6-H5) = 5-6
H-89.2 - 9.4s-

Interpretation and Rationale:

  • H-8: This proton is peri to the nitrogen at position 1, making it the most deshielded proton in the molecule. Its proximity to the lone pair of electrons on N1 results in a significant downfield shift. It is expected to appear as a singlet due to the lack of adjacent protons.

  • H-5 and H-6: These protons form a simple AX spin system. H-5 is adjacent to the nitrogen at position 7, which deshields it, causing it to resonate at a lower field than H-6. Both will appear as doublets with a typical ortho-coupling constant of 5-6 Hz.

  • H-3 and H-4: These protons are on the chlorine-substituted ring. The electron-withdrawing nature of the chlorine atom at C-2 and the adjacent nitrogen at N-1 influences their chemical shifts. H-4 is expected to be more deshielded than H-3 due to its position relative to the nitrogen atom. They will appear as doublets with a typical ortho-coupling constant of 8-9 Hz.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program for ¹H NMR should be used.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the naphthyridine ring.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2152 - 155Attached to Cl and N
C-3122 - 125Protonated
C-4138 - 141Protonated
C-4a145 - 148Quaternary
C-5150 - 153Protonated
C-6120 - 123Protonated
C-8155 - 158Protonated
C-8a148 - 151Quaternary

Interpretation and Rationale:

  • C-2, C-5, and C-8: These carbons are directly attached to or in close proximity to nitrogen atoms, causing them to be significantly deshielded and resonate at the lowest fields. C-2 is also attached to chlorine, further increasing its chemical shift.

  • C-4a and C-8a: These are quaternary carbons and will typically show weaker signals than the protonated carbons. Their chemical shifts are influenced by the fused ring system and the adjacent nitrogen atoms.

  • C-3, C-4, and C-6: These are protonated carbons and their chemical shifts are in the expected range for aromatic carbons in a heterocyclic system.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Use a 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Processing: Fourier transform the data and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring system and the carbon-chlorine bond.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C and C=N stretch
1400 - 1000In-plane C-H bending
900 - 675Out-of-plane C-H bending
800 - 600C-Cl stretch

Interpretation and Rationale:

  • The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

  • The multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the aromatic naphthyridine core.

  • The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data:

m/zIonNotes
164/166[M]⁺Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a single chlorine atom.
129[M-Cl]⁺Loss of a chlorine radical.
102[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment.

Interpretation and Rationale:

  • Molecular Ion: The molecular weight of this compound (C₈H₅ClN₂) is approximately 164.59 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ at m/z 164 for the ³⁵Cl isotope and a smaller peak at m/z 166 for the ³⁷Cl isotope in an approximate 3:1 ratio.

  • Fragmentation: The most likely initial fragmentation is the loss of the chlorine atom to form a stable cation at m/z 129. Further fragmentation of the naphthyridine ring, such as the loss of HCN, is also expected.[1]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

G cluster_workflow Spectroscopic Characterization Workflow start Synthesized Compound ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern start->ms ir Infrared (IR) Spectroscopy - Functional Groups (C-Cl, C=N) start->ir nmr NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr structure_elucidation Structure Elucidation - Combine all data ms->structure_elucidation ir->structure_elucidation proton_nmr ¹H NMR - Proton Environments - Coupling nmr->proton_nmr carbon_nmr ¹³C NMR & DEPT - Carbon Skeleton - CH, CH₂, CH₃ count nmr->carbon_nmr proton_nmr->structure_elucidation carbon_nmr->structure_elucidation final_confirmation Final Structure Confirmation structure_elucidation->final_confirmation

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

References

Methodological & Application

Synthesis of 2-Chloro-1,7-naphthyridine from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Chloro-1,7-naphthyridine

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. The synthesis commences with the construction of the 1,7-naphthyridine scaffold via a cyclocondensation reaction to form the precursor, 1,7-naphthyridin-2(1H)-one. This intermediate is subsequently converted to the target compound through a robust dehydroxy-chlorination reaction. This guide is designed for researchers and scientists in organic synthesis and pharmaceutical development, offering detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and success.

Introduction: The 1,7-Naphthyridine Scaffold

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are considered privileged structures in medicinal chemistry. The specific arrangement of the nitrogen atoms across the six possible isomers significantly influences the molecule's physicochemical properties and its ability to interact with biological targets. The 1,7-naphthyridine core, in particular, is a structural motif found in a variety of pharmacologically active agents, including kinase inhibitors and anti-infective compounds.

This compound serves as a versatile building block. The chlorine atom at the 2-position is an excellent leaving group, making it amenable to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document details a reliable and well-established synthetic route to access this valuable intermediate.

Overall Synthetic Strategy

The synthesis is approached in two primary stages, a common and effective strategy for producing chloro-substituted aza-heterocycles.

  • Scaffold Formation: Synthesis of the heterocyclic core, 1,7-naphthyridin-2(1H)-one, from acyclic or monocyclic pyridine precursors.

  • Functionalization: Conversion of the resulting naphthyridinone to the target 2-chloro derivative.

G cluster_0 Part 1: Scaffold Formation cluster_1 Part 2: Chlorination SM 4-Amino-3-formylpyridine + Diethyl Malonate INT 1,7-Naphthyridin-2(1H)-one SM->INT Cyclocondensation (Gould-Jacobs Reaction) INT2 1,7-Naphthyridin-2(1H)-one FP This compound INT2->FP Dehydroxy-chlorination (POCl₃)

Diagram 1: Overall two-step synthetic workflow.

Part 1: Synthesis of 1,7-Naphthyridin-2(1H)-one (Intermediate)

Principle and Rationale

The formation of the 1,7-naphthyridine ring system is achieved via a Gould-Jacobs reaction. This powerful method involves the reaction of an aromatic amine with a derivative of malonic acid, followed by thermal cyclization. In this protocol, 4-aminopyridine-3-carbaldehyde reacts with diethyl malonate. The initial step is a Knoevenagel condensation between the aldehyde and the active methylene group of diethyl malonate. This is followed by an intramolecular cyclization where the amino group attacks one of the ester carbonyls, and subsequent tautomerization yields the stable 1,7-naphthyridin-2(1H)-one. Using a high-boiling point solvent like Dowtherm A facilitates the high temperatures required for the ring-closing step.

Experimental Protocol: 1,7-Naphthyridin-2(1H)-one

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Eq.
4-Amino-3-formylpyridine122.125.0040.91.0
Diethyl malonate160.177.8749.11.2
Piperidine85.150.354.10.1
Dowtherm A-100 mL--
Ethanol-As needed--

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 4-amino-3-formylpyridine (5.00 g, 40.9 mmol), diethyl malonate (7.87 g, 49.1 mmol), and piperidine (0.35 g, 4.1 mmol) in 100 mL of toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction progress can be monitored by TLC (thin-layer chromatography) until the starting aminopyridine is consumed (approx. 4-6 hours).

  • Once the initial condensation is complete, carefully distill off the toluene.

  • To the residue, add 100 mL of Dowtherm A. Heat the mixture in an oil bath to 240-250 °C for 1-2 hours. The cyclization progress should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Pour the cooled reaction mixture into 300 mL of hexane with vigorous stirring. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane (3 x 50 mL) to remove the Dowtherm A.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield 1,7-naphthyridin-2(1H)-one as a solid.

Expected Outcome: A crystalline solid. The expected yield is typically in the range of 60-75%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding.

Part 2: Synthesis of this compound

Principle and Rationale

The conversion of the 1,7-naphthyridin-2(1H)-one intermediate to this compound is accomplished via a dehydroxy-chlorination reaction. Naphthyridinones exist in tautomeric equilibrium with their corresponding hydroxynaphthyridine forms. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this transformation.

The mechanism involves the nucleophilic attack of the carbonyl oxygen of the naphthyridinone onto the phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate, which is a superb leaving group. A chloride ion, either from the POCl₃ or generated in situ, then acts as a nucleophile, attacking the C2 position and displacing the phosphate group to yield the aromatic this compound product.[1] The reaction is typically run in excess POCl₃, which serves as both the reagent and the solvent.

Safety Advisory: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory.

Experimental Protocol: this compound

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Eq.
1,7-Naphthyridin-2(1H)-one146.144.0027.41.0
Phosphorus Oxychloride (POCl₃)153.3325.2164.26.0
Dichloromethane (DCM)-As needed--
Saturated Sodium Bicarbonate-As needed--
Brine-As needed--

Procedure:

  • Place 1,7-naphthyridin-2(1H)-one (4.00 g, 27.4 mmol) into a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a chemical fume hood, carefully add phosphorus oxychloride (15 mL, ~25.2 g, 164.2 mmol).

  • Heat the mixture to reflux (approximately 105-110 °C) using an oil bath for 3-4 hours. The reaction mixture should become a clear, homogeneous solution. Monitor the reaction by TLC until all starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Work-up: Slowly and carefully pour the cooled reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.

  • Once the ice has melted, neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel chromatography.

Expected Outcome: A white to off-white solid. The expected yield is typically greater than 85%. Final product identity and purity should be confirmed by NMR, MS, and melting point analysis.

Experimental Workflow Visualization

G start Start: 1,7-Naphthyridin-2(1H)-one add_pocl3 Add POCl₃ start->add_pocl3 reflux Reflux at 110°C (3-4 hours) add_pocl3->reflux cool Cool to RT reflux->cool quench Quench on Ice cool->quench neutralize Neutralize with NaHCO₃ (aq) quench->neutralize extract Extract with DCM neutralize->extract dry Dry (Na₂SO₄) & Filter extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Recrystallization/Chromatography) evaporate->purify end_node Final Product: This compound purify->end_node

Diagram 2: Step-by-step chlorination workflow.

References

Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Naphthyridines and the Suzuki-Miyaura Coupling

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to form specific hydrogen bonds make it a cornerstone for designing molecules with significant biological activity, including kinase inhibitors and other therapeutic agents. The functionalization of this core structure is paramount for developing new chemical entities. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable reliability, functional group tolerance, and relatively mild reaction conditions.[1][2][3]

This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 2-chloro-1,7-naphthyridine with various aryl and heteroaryl boronic acids. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to not only replicate the results but also to troubleshoot and adapt the methodology for their specific needs. We will delve into the catalytic cycle, critical parameters for success, and a step-by-step protocol validated for robustness.

Reaction Principle: Unveiling the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4][5] Understanding this cycle is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[1][2]

  • Transmetalation: In this key step, the organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[6][7][8]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][4]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)(X) (Oxidative Addition Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) (Transmetalation Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar¹-Ar² (Product) RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide Ar¹-X (this compound) ArylHalide->OxAdd Organoboron Ar²-B(OR)₂ + Base (Boronic Acid/Ester) Organoboron->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

Nitrogen-containing heterocycles like 1,7-naphthyridine present unique challenges in Suzuki couplings. Awareness of these factors is critical for success.

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, leading to catalyst deactivation or "poisoning."[9][10] This effect can be mitigated by the choice of bulky, electron-rich phosphine ligands that shield the palladium center and promote the desired catalytic steps over inhibitory coordination. The use of aqueous solvents can also help by solvating the nitrogen moieties through hydrogen bonding, reducing their interaction with the catalyst.[10]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems and higher reaction temperatures.[1][2] The electron-deficient nature of the 1,7-naphthyridine ring, however, enhances the reactivity of the C-Cl bond towards oxidative addition.

  • Choice of Base: The base is not merely a spectator; it is crucial for activating the boronic acid for transmetalation.[8][11] For nitrogen-containing heterocycles, inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior to organic bases.[8][12] Strong bases can sometimes promote side reactions, so the choice must be tailored to the specific substrates.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (e.g., water).[9] This is particularly problematic with electron-deficient heteroaryl boronic acids. Using a boronic acid ester (e.g., a pinacol ester) can enhance stability and reduce the rate of this undesired pathway.[1]

Detailed Experimental Protocol

This protocol is a general method that has proven effective for a range of aryl and heteroaryl boronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%Commercially AvailableStore in a desiccator.
Aryl/Heteroaryl Boronic Acid>95%Commercially AvailableCheck for purity; some boronic acids can dehydrate to form anhydrides.
Pd₂(dba)₃Catalyst GradeCommercially AvailableTris(dibenzylideneacetone)dipalladium(0). Air-sensitive, store under inert gas.
SPhos>98%Commercially Available2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Air-stable ligand.
K₃PO₄Anhydrous, >98%Commercially AvailablePotassium Phosphate. Should be finely powdered and dried before use.
1,4-DioxaneAnhydrousCommercially AvailableUse a dry, degassed solvent.
WaterDegassed, DIIn-houseDegas by sparging with Argon or Nitrogen for 30 min.

Experimental Workflow Diagram

Workflow start Start reagents 1. Add Solids to Reaction Vessel (Naphthyridine, Boronic Acid, Base, Catalyst, Ligand) start->reagents inert 2. Seal and Purge with Inert Gas (Cycle between vacuum and Argon/N₂) reagents->inert solvents 3. Add Degassed Solvents (1,4-Dioxane and Water) inert->solvents heat 4. Heat Reaction Mixture (Typically 80-110 °C with stirring) solvents->heat monitor 5. Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup (Cool, Dilute, Extract with Organic Solvent) monitor->workup Upon Completion purify 7. Purify Crude Product (Silica Gel Chromatography) workup->purify characterize 8. Characterize Final Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv).

    • Application Scientist's Note: Using a slight excess of the boronic acid ensures complete consumption of the limiting naphthyridine starting material. The base should be a fine powder to maximize surface area and reactivity.

  • Add the palladium pre-catalyst, Pd₂(dba)₃ (e.g., 1-2 mol%), and the phosphine ligand, SPhos (2.2–4.4 mol %, maintaining a 2:1 L:Pd ratio).

    • Application Scientist's Note: While pre-catalysts like Pd(dppf)Cl₂ can be used, the combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich Buchwald-type ligand like SPhos is often more effective for challenging substrates like heteroaryl chlorides.[13][14]

  • Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Application Scientist's Note: Oxygen can lead to the oxidative degradation of the phosphine ligand and promote the unwanted homocoupling of the boronic acid.[9] A thorough degassing procedure is non-negotiable for reproducible results.

  • Through the septum, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, v/v) to achieve a final concentration of ~0.1–0.2 M with respect to the limiting reagent.

    • Application Scientist's Note: The addition of water is often crucial. It helps to dissolve the inorganic base and facilitates the transmetalation step.[10][15] The optimal solvent ratio may require some screening for different substrates.

Reaction Execution and Monitoring:

  • Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (a good starting point is 100 °C).

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2–24 hours.

Work-up and Purification:

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and ethyl acetate. Transfer the contents to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1,7-naphthyridine product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor quality base or solvent.1. Use a fresh batch of catalyst/ligand. Consider a more active pre-catalyst.[14][16] 2. Improve the degassing procedure (more vacuum/backfill cycles). 3. Use anhydrous, finely powdered base and anhydrous, degassed solvents.
Significant Protodeboronation 1. Boronic acid is unstable. 2. Reaction temperature is too high or time is too long.1. Switch to the corresponding boronic acid pinacol ester. 2. Attempt the reaction at a lower temperature (e.g., 80 °C). Monitor carefully and stop the reaction upon completion.
Formation of Homocoupled Byproducts 1. Presence of oxygen. 2. Catalyst system promotes homocoupling.1. Ensure a rigorously inert atmosphere.[9] 2. Screen different ligands or lower the catalyst loading.
Poor Product Recovery 1. Product is water-soluble. 2. Product is bound to silica gel.1. Saturate the aqueous layer with NaCl before extraction or use a different extraction solvent like dichloromethane. 2. Deactivate the silica gel with triethylamine or use a different stationary phase like alumina.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its presence in numerous biologically active compounds underscores the importance of efficient and versatile synthetic methodologies for its functionalization. The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr) which often require harsh reaction conditions and have a limited substrate scope.[1][2] This is particularly true for electron-deficient heteroaromatic systems where SNAr reactions can be sluggish.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a challenging substrate: 2-chloro-1,7-naphthyridine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and offer insights into troubleshooting and optimization. The aim is to equip the reader with the necessary knowledge to confidently and effectively utilize this transformative cross-coupling reaction in their synthetic endeavors.

The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine.[3][4] The reaction proceeds through a catalytic cycle involving a series of well-defined elementary steps. A fundamental understanding of this mechanism is crucial for rational catalyst selection and reaction optimization.

The generally accepted catalytic cycle is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species.[3] The cycle then proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound. This is often the rate-determining step of the cycle.[5] The choice of a bulky, electron-rich phosphine ligand is critical at this stage to promote this otherwise difficult step, especially for less reactive aryl chlorides.[4]

  • Ligand Exchange/Amine Coordination: The resulting Pd(II) complex coordinates with the amine nucleophile.

  • Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction outcome.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[6]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd This compound PdII [(1,7-naphthyridin-2-yl)Pd(II)(Cl)L_n] OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord Amine (HNR'R'') PdAmine [(1,7-naphthyridin-2-yl)Pd(II)(NHR'R'')L_n]Cl AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido [(1,7-naphthyridin-2-yl)Pd(II)(NR'R'')L_n] Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regenerated Catalyst Product 2-Amino-1,7-naphthyridine Product RedElim->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Optimization of reaction conditions may be necessary for different amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Amine (e.g., Morpholine)Anhydrous, ≥99%Commercially AvailableShould be freshly distilled or from a recently opened bottle.
Palladium(II) Acetate (Pd(OAc)2)≥99.9%Commercially AvailableA common and effective palladium precatalyst.
XPhos≥98%Commercially AvailableA bulky, electron-rich biarylphosphine ligand suitable for challenging substrates.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableA strong, non-nucleophilic base. Handle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableShould be thoroughly degassed before use.
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeCommercially AvailableFor drying the organic extract.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Reaction Tube------With a screw cap and septum.
Magnetic Stirrer and Stir Bar---------
Inert Gas Supply (Argon or Nitrogen)High Purity------

Reaction Setup and Procedure

Experimental_Workflow start Start reagents 1. Add Pd(OAc)2, XPhos, and NaOtBu to a dry reaction tube in a glovebox. start->reagents evacuate 2. Seal the tube, remove from glovebox, and evacuate and backfill with inert gas (3x). reagents->evacuate add_reagents 3. Add this compound, amine, and degassed toluene via syringe. evacuate->add_reagents heat 4. Heat the reaction mixture at 100-110 °C with vigorous stirring. add_reagents->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool the reaction to room temperature. monitor->cool quench 7. Quench with water and extract with ethyl acetate. cool->quench dry 8. Dry the organic layer over Na2SO4 and concentrate. quench->dry purify 9. Purify the crude product by column chromatography. dry->purify end End purify->end

Figure 2: A step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Catalyst Preparation: In an inert atmosphere glovebox, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry reaction tube equipped with a magnetic stir bar.

  • Reaction Assembly: Seal the reaction tube with a screw cap fitted with a septum. Remove the tube from the glovebox.

  • Addition of Reactants and Solvent: To the sealed tube, add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv). Subsequently, add degassed toluene (5 mL) via syringe.

  • Reaction Execution: Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-1,7-naphthyridine product.

Rationale for Component Selection
  • Palladium Precursor (Pd(OAc)2): Palladium(II) acetate is a commonly used, air-stable, and relatively inexpensive palladium source that is efficiently reduced in situ to the active Pd(0) catalyst.

  • Ligand (XPhos): For the amination of electron-deficient heteroaryl chlorides, bulky and electron-rich biarylphosphine ligands are generally preferred.[7] XPhos is a well-established ligand of this class that has demonstrated broad utility and high reactivity in C-N cross-coupling reactions.[8]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine coordinated to the palladium center. Sodium tert-butoxide is a standard choice for this purpose. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be explored, though this may require higher reaction temperatures or longer reaction times.

  • Solvent (Toluene): Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations. It is crucial to use anhydrous and degassed solvent to prevent catalyst deactivation. Other solvents like dioxane or THF can also be employed.[3]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (due to oxygen or water).- Insufficiently strong base.- Low reaction temperature.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Switch to a stronger base (e.g., LiHMDS).- Increase the reaction temperature.
Formation of Side Products - Hydrodehalogenation of the starting material.- Homocoupling of the amine or aryl halide.- Use a different ligand that may suppress these side reactions.- Lower the reaction temperature and monitor carefully.
Difficult Purification - Presence of palladium residues.- Similar polarity of product and byproducts.- Treat the crude product with a palladium scavenger.- Optimize the chromatographic separation conditions (different solvent system or column type).

Conclusion

The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of 2-amino-1,7-naphthyridine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently access a wide range of functionalized naphthyridines for applications in drug discovery and materials science. The protocol provided herein serves as a validated starting point, and with careful execution and optimization, it can be a valuable addition to the synthetic chemist's toolbox.

References

Application Notes and Protocols for the Utilization of 2-Chloro-1,7-naphthyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into a multitude of biologically active compounds, including potent kinase inhibitors and central nervous system (CNS) agents.[1] 2-Chloro-1,7-naphthyridine serves as a versatile and highly valuable building block for the synthesis of diverse libraries of 1,7-naphthyridine derivatives. The chlorine atom at the 2-position provides a reactive handle for the introduction of a wide array of substituents through various palladium-catalyzed cross-coupling reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in organic synthesis, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Reactivity Profile of this compound

The reactivity of the C-Cl bond in this compound is modulated by the presence of the two nitrogen atoms within the bicyclic system. The nitrogen atoms are electron-withdrawing, which generally activates the chloro-substituted position towards nucleophilic aromatic substitution and oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions. The precise electronic nature of the naphthyridine ring system allows for selective functionalization, making this compound an ideal substrate for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The following sections provide detailed protocols and expert insights into the application of these powerful transformations to this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and heterobiaryl structures, which are prevalent in many pharmaceutical agents.[2] This reaction couples this compound with a variety of boronic acids or their corresponding esters.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with heteroaryl chlorides which can sometimes be challenging substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if using a pre-catalyst that is not pre-ligated), and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4–24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O10075-90
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)1,4-Dioxane11080-95
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DME9070-88

Yields are estimates based on similar heterocyclic systems and will vary depending on the specific boronic acid used.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Cl) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OR)2) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Scaffolds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides.[4][5] This reaction is of paramount importance in drug discovery, as the arylamine motif is a key component of numerous kinase inhibitors and other therapeutic agents.

The success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium catalyst, ligand, and base.[6] For heteroaryl chlorides like this compound, sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the challenging oxidative addition and reductive elimination steps.[7] Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are typically employed.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1–1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOtBu, LiHMDS, K₂CO₃) (1.5–2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80–110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2.0)Toluene10070-90
2Pd(OAc)₂ (2)RuPhos (4)LiHMDS (2.2)THF8065-85
3Pd₂(dba)₃ (2)BINAP (4)K₂CO₃ (2.5)1,4-Dioxane11060-80

Yields are estimates based on analogous heterocyclic systems and will depend on the specific amine coupling partner.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents Combine Pd pre-catalyst, ligand, and base Add_Solvent Add anhydrous solvent Add_Reagents->Add_Solvent Add_Substrates Add this compound and amine Add_Solvent->Add_Substrates Heat Heat to 80-110 °C Add_Substrates->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction provides a powerful means of installing alkynyl groups onto the 1,7-naphthyridine scaffold.[8] This transformation is valuable for the synthesis of compounds with interesting photophysical properties and for accessing further synthetic transformations of the alkyne functionality.

The classic Sonogashira coupling employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[9] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. The reaction is typically carried out in the presence of an amine base, which also serves as the solvent in some cases. Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2–2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine) (2.0–5.0 equiv or as solvent)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent (if not using the amine base as the solvent).

  • Add the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40–80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 3: Typical Conditions for Sonogashira Coupling

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
1Pd(PPh₃)₂Cl₂ (3)CuI (3)TriethylamineTHF6065-85
2Pd(PPh₃)₄ (5)CuI (5)DiisopropylamineDMF8070-90
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (2)TriethylamineToluene7060-80

Yields are estimates and will vary based on the specific alkyne used.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Pd(II)-Cl Pd(II)-Cl Pd(0)->Pd(II)-Cl Oxidative Addition (Ar-Cl) Pd(II)-Alkyne Pd(II)-Alkyne Pd(II)-Cl->Pd(II)-Alkyne Transmetalation Pd(II)-Alkyne->Pd(0) Reductive Elimination (Product) Cu(I)-X Cu(I)-X Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)-X->Cu(I)-Alkyne Alkyne Coordination Cu(I)-Alkyne->Pd(II)-Cl Cu(I)-Alkyne->Cu(I)-X Transfers alkyne to Palladium

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Substituted 1,7-Naphthyridines

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it an attractive core for the design of a wide array of biologically active molecules. Derivatives of 1,7-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. The strategic functionalization of this core, particularly at the 2-position, allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

Nucleophilic aromatic substitution (SNAr) on 2-Chloro-1,7-naphthyridine serves as a powerful and versatile method for introducing a diverse range of functional groups, including amines, ethers, and thioethers. The inherent electron-deficient nature of the 1,7-naphthyridine ring system, a consequence of the two electron-withdrawing nitrogen atoms, activates the C2-position towards nucleophilic attack, facilitating the displacement of the chloro leaving group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions, mechanistic considerations, and experimental protocols for performing SNAr on this compound.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds through a well-established addition-elimination mechanism. This two-step process is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C2-position, which bears the chloride leaving group.[1][2] This initial attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

The negative charge of the Meisenheimer complex is delocalized across the electron-deficient naphthyridine ring system, with the nitrogen atoms playing a crucial role in stabilizing this intermediate.[5] In the second, typically rapid, step, the aromaticity is restored by the elimination of the chloride leaving group, yielding the 2-substituted 1,7-naphthyridine product. The overall rate of the reaction is generally governed by the formation of the Meisenheimer complex, which is influenced by the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

Caption: The Addition-Elimination mechanism of SNAr on this compound.

A Survey of Reaction Conditions for Diverse Nucleophiles

The versatility of the SNAr reaction on this compound allows for the introduction of a wide array of functional groups by employing various nitrogen, oxygen, and sulfur-based nucleophiles. The choice of reaction conditions, including the base, solvent, and temperature, is critical for achieving optimal yields and purity. The following table summarizes representative conditions gleaned from the literature for analogous heterocyclic systems, providing a valuable starting point for reaction optimization.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Nitrogen Hydrazine Hydrate-EthanolReflux385[6]
N-MethylpiperazineK₂CO₃DMF80-1004-670-90Analogous to[3]
MorpholineKFWater10017GoodAnalogous to[2]
Substituted AnilinesCs₂CO₃Dioxane11012-2460-85Analogous to[7]
Oxygen Sodium Methoxide-MethanolReflux2-475-95Analogous to[8]
4-MethoxyphenolK₂CO₃DMF100-12012-1865-80Analogous to[9]
Sulfur Sodium Sulfide-DMFRT2GoodAnalogous to[10]
ThiophenolK₂CO₃DMF80-1004-870-90Analogous to[11]

Note: The conditions presented for nucleophiles other than hydrazine hydrate are based on analogous reactions with other chloro-substituted naphthyridine and azine systems and should be considered as starting points for optimization.

Detailed Experimental Protocol: Synthesis of 2-Hydrazinyl-1,7-naphthyridine

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-hydrazinyl-1,7-naphthyridine, a key intermediate for the construction of more complex heterocyclic systems.

Materials:

  • This compound

  • Hydrazine hydrate (98%)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 6.0 mmol) in absolute ethanol (30 mL).

  • Addition of Nucleophile: To the stirred solution, add hydrazine hydrate (1.5 mL, 30.0 mmol, 5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to afford 2-hydrazinyl-1,7-naphthyridine as a crystalline solid.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point). The expected yield is approximately 85%.

Caption: Experimental workflow for the synthesis of 2-hydrazinyl-1,7-naphthyridine.

Alternative and Complementary Synthetic Strategies

While the SNAr reaction is a robust method for the functionalization of this compound, other modern synthetic methodologies can also be employed, particularly for the formation of C-N and C-O bonds.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and can be particularly useful for coupling less nucleophilic amines or when the SNAr reaction is sluggish.[1][10] This method often requires a palladium catalyst, a phosphine ligand, and a base.

  • Ullmann Condensation: A copper-catalyzed reaction that is effective for the formation of C-O and C-N bonds, particularly with phenols and amines.[12] This can be a valuable alternative for the synthesis of 2-aryloxy-1,7-naphthyridines.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate SNAr reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[13] This technique is particularly advantageous for high-throughput synthesis and library generation.

Conclusion

The nucleophilic aromatic substitution on this compound is a cornerstone reaction for the synthesis of a diverse range of 2-substituted 1,7-naphthyridine derivatives. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is key to the successful application of this methodology. The protocols and data presented in this application note provide a solid foundation for researchers to explore the rich chemistry of the 1,7-naphthyridine scaffold and to develop novel molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Use of 2-Chloro-1,7-naphthyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Kinase Hinge-Binder

The 1,7-naphthyridine core is a prominent heterocyclic scaffold in modern medicinal chemistry, recognized for its role in a multitude of biologically active compounds. Its unique arrangement of nitrogen atoms provides a rigid framework with defined hydrogen bond donor and acceptor sites, making it an ideal "hinge-binding" motif for inhibitors of various protein kinases. Derivatives of this scaffold have demonstrated potent inhibitory activity against critical kinase targets, including Phosphatidylinositol-5-Phosphate 4-Kinase (PIP4K2A), p38 MAP Kinase, and Fibroblast Growth Factor Receptors (FGFRs), underscoring its therapeutic potential in oncology and inflammatory diseases.[1]

Central to the development of these complex molecules is the strategic use of versatile building blocks. 2-Chloro-1,7-naphthyridine has emerged as a cornerstone intermediate for synthetic chemists. The chlorine atom at the C-2 position serves as a reliable and reactive handle for introducing molecular diversity. Its electron-withdrawing nature modulates the electronic properties of the heterocyclic system, facilitating a range of powerful synthetic transformations.[2] This guide provides an in-depth analysis and detailed protocols for the three primary methodologies used to functionalize this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Core Synthetic Methodologies: A Comparative Overview

The functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions or classical nucleophilic substitution. The choice of method depends on the desired bond formation (C-C vs. C-N), the nature of the coupling partner, and the overall synthetic strategy.

Reaction TypeBond FormedKey ReagentsTypical SolventsTemp. Range (°C)Key Advantages & Considerations
Suzuki-Miyaura Coupling C-CPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, Na₂CO₃), Boronic Acid/EsterDioxane, Toluene, THF, DME80 - 110High functional group tolerance; commercially available boronic acids; robust and scalable.[3][4] Potential for boronic acid homocoupling.
Buchwald-Hartwig Amination C-NPd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOt-Bu, Cs₂CO₃)Toluene, Dioxane80 - 120Broad scope for primary/secondary amines; direct C-N bond formation.[5] Requires strictly anhydrous conditions; sensitive to sterically hindered amines.[6]
Nucleophilic Aromatic Substitution (SNAr) C-N, C-O, C-SNucleophile (e.g., Amine, Alkoxide), optional BaseDMSO, DMF, NMP100 - 160+Palladium-free; cost-effective for simple nucleophiles.[7] Requires high temperatures; limited to strong nucleophiles; regioselectivity can be an issue on polysubstituted rings.[2][8]

Methodology 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, making it indispensable for installing aryl or heteroaryl moieties at the 2-position of the 1,7-naphthyridine core. These appended rings are critical for extending into and interacting with specific pockets of the kinase ATP-binding site, thereby enhancing potency and selectivity.[9]

Causality and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[10]

The choice of ligand is crucial; it stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired catalytic cycle.[11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add R¹-Cl (this compound) Ar-Pd(II)-X R¹-Pd(II)(L₂)-Cl Ox_Add->Ar-Pd(II)-X Transmetal Transmetalation Ar-Pd(II)-X->Transmetal R²-B(OH)₂ + Base Ar-Pd(II)-Ar R¹-Pd(II)(L₂)-R² Transmetal->Ar-Pd(II)-Ar Red_Elim Reductive Elimination Ar-Pd(II)-Ar->Red_Elim Red_Elim->Pd(0)L2 Product (R¹-R²) Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add R¹-Cl (this compound) Ar-Pd(II)-X R¹-Pd(II)(L₂)-Cl Ox_Add->Ar-Pd(II)-X Amide_Form Amine Coordination & Deprotonation Ar-Pd(II)-X->Amide_Form R²R³NH + Base Ar-Pd(II)-Amide [R¹-Pd(II)(L₂)-NR²R³]⁺ Amide_Form->Ar-Pd(II)-Amide Red_Elim Reductive Elimination Ar-Pd(II)-Amide->Red_Elim Red_Elim->Pd(0)L2 Product (R¹-NR²R³)

References

The Alchemist's Guide to a Privileged Scaffold: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridine Core and the Power of Palladium

The 1,7-naphthyridine framework is a significant "privileged scaffold" in medicinal chemistry and materials science. Its unique electronic properties and ability to form specific hydrogen bonds have led to its incorporation into a multitude of biologically active compounds, including potent and selective inhibitors of phosphodiesterase type 4D (PDE4D) for the treatment of asthma. The functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics and materials.

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, offering a versatile and efficient means to construct carbon-carbon and carbon-heteroatom bonds. For substrates like 2-chloro-1,7-naphthyridine, these reactions provide a powerful toolkit to introduce a diverse array of substituents at the C2 position, a key vector for molecular modification. This guide provides detailed application notes and protocols for the successful execution of various palladium-catalyzed cross-coupling reactions involving this compound, grounded in mechanistic principles and practical insights for researchers in drug discovery and development.

The Challenge: Navigating the Reactivity of a Chloro-Substituted N-Heterocycle

While palladium catalysis is a robust technology, the application to chloro-substituted nitrogen-containing heterocycles like this compound presents specific challenges. The chlorine atom is a less reactive electrophile compared to its bromine or iodine counterparts, often requiring more active catalyst systems. Furthermore, the presence of the pyridine-like nitrogen atoms in the 1,7-naphthyridine core can lead to catalyst inhibition or deactivation through coordination to the palladium center. The selection of appropriate ligands, bases, and reaction conditions is therefore critical to overcome these hurdles and achieve efficient and reproducible transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a preeminent method for the formation of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical agents. This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-B(OR)2, Base) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. For microwave-assisted reactions, irradiate at 120-150 °C for 10-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Scientist's Notes:
  • Catalyst and Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial for the coupling of less reactive aryl chlorides. These ligands promote the oxidative addition step and stabilize the active Pd(0) species. Pre-catalysts, where the ligand is already coordinated to the palladium, can also be highly effective.

  • Base and Solvent: The choice of base is critical and can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary for challenging couplings. The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation. A mixture of an organic solvent and water can sometimes be beneficial.

  • Troubleshooting: If low conversion is observed, consider increasing the catalyst and ligand loading, using a more electron-rich ligand, a stronger base, or a higher reaction temperature. The presence of the 1,7-naphthyridine nitrogen can sometimes sequester the catalyst; in such cases, using a higher catalyst loading might be necessary.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is of immense importance in drug discovery, as the aniline and related moieties are common pharmacophores.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NR'R'')L_n Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L_n->Ar-NR'R'' Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos, BINAP) (1-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (or palladium source and ligand), the base, and this compound.

  • Add the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientist's Notes:
  • Inert Conditions are Critical: The palladium(0) catalyst and the strong bases used in this reaction are sensitive to air and moisture. Strict adherence to inert atmosphere techniques is essential for reproducibility.

  • Ligand Choice Matters: The choice of ligand is highly dependent on the nature of the amine coupling partner. For primary amines, ligands like BrettPhos are often effective. For secondary amines, ligands such as RuPhos or Xantphos may be more suitable.

  • Base Sensitivity: The substrate or product may be sensitive to the strong bases typically employed. If degradation is observed, a weaker base such as K₂CO₃ or Cs₂CO₃ can be screened, although this may require higher temperatures or longer reaction times.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, yielding valuable arylalkyne products. This reaction is instrumental in the synthesis of natural products, pharmaceuticals, and organic materials.

Catalytic Cycle of Sonogashira Coupling

Sonogashira cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(C≡CR)L_n Transmetalation Ar-Pd(II)(C≡CR)L_n->Pd(0)L_n Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L_n->Ar-C≡CR Product Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)(X)L_n H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Protocol 3: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 1-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine), which can also serve as the solvent

  • Anhydrous, degassed solvent (e.g., THF or DMF, if not using the amine as solvent)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent (if applicable) followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Scientist's Notes:
  • Copper-Free Conditions: While the traditional Sonogashira reaction employs a copper co-catalyst, copper-free conditions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and potential contamination of the product with copper. These protocols often require more specialized palladium catalysts and ligands.

  • Base and Solvent: The amine base is crucial as it neutralizes the HX formed during the reaction and facilitates the formation of the copper acetylide. Using the amine as the solvent is common, but other polar aprotic solvents can also be used.

  • Protecting Groups: For terminal alkynes with sensitive functional groups, it may be necessary to use a protecting group such as a trimethylsilyl (TMS) group, which can be removed after the coupling reaction.

Heck Coupling: Vinylation of the Naphthyridine Core

The Heck reaction is a valuable tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This reaction allows for the introduction of vinyl groups onto the 1,7-naphthyridine scaffold.

Catalytic Cycle of the Heck Reaction

Heck Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Intermediate_Complex Alkene Complex Ar-Pd(II)(X)L_n->Intermediate_Complex Alkene Coordination Product_Complex Product Complex Intermediate_Complex->Product_Complex Migratory Insertion Product_Complex->Pd(0)L_n β-Hydride Elimination & Reductive Elimination Substituted Alkene Substituted Alkene Product_Complex->Substituted Alkene Product

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol 4: Heck Coupling of this compound with an Alkene

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate) (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, or NaOAc) (1.5 - 3.0 equivalents)

  • High-boiling polar aprotic solvent (e.g., DMF, NMP, or DMAc)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • Combine this compound, the palladium catalyst, the ligand, and the base in a reaction vessel under an inert atmosphere.

  • Add the degassed solvent and the alkene.

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Scientist's Notes:
  • Regioselectivity: The regioselectivity of the Heck reaction can be an issue, particularly with unsymmetrical alkenes. The substitution pattern is influenced by both electronic and steric factors.

  • High Temperatures: Heck reactions often require high temperatures, especially with less reactive chlorides. The use of microwave irradiation can significantly reduce reaction times.

  • Ligandless Conditions: In some cases, particularly with highly activated substrates, Heck reactions can be performed without the addition of a phosphine ligand, although this may lead to the formation of palladium black (inactive palladium).

Stille Coupling: A Versatile C-C Bond Forming Reaction

The Stille reaction involves the coupling of an organotin reagent (stannane) with an organic halide. While the toxicity of organotin compounds is a concern, the reaction is highly versatile and tolerates a wide range of functional groups.

Catalytic Cycle of the Stille Reaction

Stille Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-SnBu3) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Product

Caption: Simplified catalytic cycle for the Stille reaction.

Protocol 5: Stille Coupling of this compound

Materials:

  • This compound

  • Organostannane (e.g., vinyltributyltin, aryltributyltin) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF, toluene, or DMF)

  • Optional: Additive such as CuI or LiCl

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • Under an inert atmosphere, dissolve this compound and the organostannane in the degassed solvent in a reaction vessel.

  • Add the palladium catalyst.

  • If using, add the additive.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite and extract the filtrate with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Scientist's Notes:
  • Toxicity of Stannanes: Organotin reagents are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Additives: The addition of LiCl can accelerate the transmetalation step. CuI can also be used as a co-catalyst to improve reaction rates.

  • Workup: The removal of tin byproducts can be challenging. The fluoride workup is generally effective. Alternatively, purification on silica gel can sometimes separate the desired product from the tin residues.

Summary of Reaction Conditions

Reaction TypeTypical CatalystTypical LigandTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂SPhos, XPhosK₂CO₃, K₃PO₄1,4-Dioxane, Toluene80-120
Buchwald-Hartwig Pd₂(dba)₃, Pre-catalystsXantphos, RuPhosNaOtBu, LiHMDSToluene, THF80-120
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃N, i-Pr₂NHAmine or THF/DMF25-80
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, NMP100-140
Stille Pd(PPh₃)₄PPh₃NoneToluene, DMF80-120

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 1,7-naphthyridine scaffold. By understanding the underlying catalytic cycles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide array of novel derivatives for applications in drug discovery and materials science. This guide provides a solid foundation of protocols and practical insights to empower scientists to successfully employ these powerful transformations in their research endeavors.

Application Notes & Protocols: Strategic Derivatization of 2-Chloro-1,7-naphthyridine for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Core in Medicinal Chemistry

The 1,7-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, is recognized as a "privileged structure" in the field of drug discovery.[1] This designation stems from its recurring presence in both naturally occurring alkaloids and synthetic molecules that exhibit a wide spectrum of potent biological activities.[2][3] Derivatives of 1,7-naphthyridine have demonstrated significant potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1] For instance, certain derivatives have been identified as inhibitors of the Wnt signaling pathway, crucial in cancer progression, while others act as potent antagonists for the tachykinin NK1 receptor, implicated in pain and depression.[1][2][3]

At the heart of exploring this chemical space is the versatile starting material, 2-chloro-1,7-naphthyridine. The chlorine atom at the C2 position serves as an exceptionally effective chemical handle. Its reactivity is modulated by the electron-withdrawing nature of the two ring nitrogens, making it amenable to a variety of synthetic transformations. This allows for the systematic and efficient generation of diverse compound libraries, a cornerstone of modern biological screening and hit-to-lead optimization campaigns.

This guide provides a detailed technical overview and actionable protocols for three fundamental derivatization strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Coupling, and Palladium-Catalyzed Buchwald-Hartwig Amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific molecular targets.

Core Reactivity of the this compound Intermediate

The synthetic utility of this compound is governed by the electronic landscape of its heterocyclic core. The two nitrogen atoms exert a significant electron-withdrawing inductive effect, rendering the pyridine rings electron-deficient. This electronic pull is particularly pronounced at the C2 and C4 positions, which activates the C2-Cl bond towards nucleophilic attack. This intrinsic property makes direct substitution of the chloride by various nucleophiles (amines, alcohols, thiols) a highly favorable and often straightforward process.[4][5][6]

Furthermore, the carbon-chlorine bond provides a classic anchor point for modern palladium-catalyzed cross-coupling reactions. These powerful methods enable the formation of new carbon-carbon and carbon-nitrogen bonds under conditions that tolerate a wide array of functional groups, dramatically expanding the accessible chemical diversity from this single precursor.

G cluster_0 Derivatization Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-NH₂, R-OH, R-SH Suzuki Suzuki-Miyaura Coupling (C-C) Start->Suzuki R-B(OH)₂, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N) Start->Buchwald R-NH₂, Pd Catalyst, Base Product_SNAr 2-Amino / 2-Alkoxy / 2-Thio Derivatives SNAr->Product_SNAr Product_Suzuki 2-Aryl / 2-Heteroaryl Derivatives Suzuki->Product_Suzuki Product_Buchwald 2-Amino / 2-Amide Derivatives Buchwald->Product_Buchwald

Caption: Key derivatization strategies for this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Protocols

The SNAr reaction is a foundational method for functionalizing electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.[5][6] The inherent electron deficiency of the 1,7-naphthyridine ring facilitates this process, often allowing reactions to proceed under mild conditions.[4]

Protocol 1.1: Synthesis of 2-Amino-1,7-naphthyridine Derivatives

This protocol describes the direct displacement of the C2-chloride with a primary or secondary amine. This is one of the most direct methods for introducing nitrogen-based functionality.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF), Dioxane, or n-Butanol (approx. 0.1-0.5 M concentration).

  • Reactant Addition: Add the desired primary or secondary amine (1.2-2.0 eq.). For less reactive amines or when using an amine salt, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) is recommended to scavenge the HCl generated in situ.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature is substrate-dependent and should be determined by monitoring the reaction progress.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Work-up & Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid product precipitates, it can be isolated by filtration and washed with a cold solvent like diethyl ether.

    • Alternatively, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the desired 2-amino-1,7-naphthyridine derivative.

Data Summary: Representative SNAr Reactions
Nucleophile (R-Nu)BaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMF10085 - 95
AnilineNonen-Butanol12070 - 85
Benzyl MercaptanNaHTHF6080 - 90
Sodium MethoxideN/AMethanolReflux90 - 98

Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and powerful C-C bond-forming reaction, indispensable for the synthesis of biaryl and heteroaryl-aryl structures.[7][8] For an electron-rich heterocycle like this compound, which is considered a less reactive aryl chloride, the choice of catalyst system is critical for success.[9] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are required to facilitate the key oxidative addition step and promote efficient catalytic turnover.[8][9]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Aryl-Cl PdII_Aryl Aryl-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R-B(OR')₂ + Base PdII_Diaryl Aryl-Pd(II)-R(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Aryl-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki Coupling

Experimental Protocol:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%). Alternatively, a pre-formed palladium-ligand complex can be used.

  • Solvent Addition & Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like Dioxane/H₂O (e.g., 4:1) or Toluene.[7]

  • Reaction Conditions: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution in vacuo and purify the residue by flash column chromatography.

Data Summary: Representative Suzuki Coupling Reactions
Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10080 - 92
4-Methoxyphenylboronic AcidPd₂(dba)₃ / XPhosK₂CO₃Toluene/H₂O10075 - 88
Thiophene-2-boronic AcidPd(dppf)Cl₂Cs₂CO₃DMF9065 - 80

Part 3: Palladium-Catalyzed Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, often succeeding where traditional SNAr reactions are sluggish or fail entirely.[10] It exhibits remarkable functional group tolerance and broad substrate scope.[11] The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle, including oxidative addition of the aryl chloride to the Pd(0) complex, association of the amine, deprotonation by a strong base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[12]

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination

Experimental Protocol:

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or LHMDS, 1.4 eq.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are often complete within 2-18 hours.

  • Work-up & Purification:

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Summary: Representative Buchwald-Hartwig Aminations
AmineCatalyst / LigandBaseSolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10090 - 98
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11075 - 85
BenzamidePd₂(dba)₃ / XantphosK₃PO₄Dioxane11060 - 75

Biological Screening and Library Validation

The successful synthesis of a diverse library of 1,7-naphthyridine derivatives is the first step. For meaningful biological screening, each compound must be rigorously purified and characterized.

  • Purification: High-Performance Liquid Chromatography (HPLC) is often required to achieve >95% purity, a standard requirement for most screening assays.

  • Characterization: The structure of each final compound must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Screening Targets: This derivatized library can be screened against a variety of targets. Based on existing literature, promising areas include kinase panels (e.g., PIP4K2A, p38 MAP kinase) and cell-based assays related to cancer cell proliferation or inflammatory responses.[1][13]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. By strategically employing robust synthetic methods such as Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently generate large and diverse libraries of novel 1,7-naphthyridine analogues. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to explore the rich biological potential of this privileged scaffold.

References

Experimental procedure for the Vilsmeier-Haack cyclization to form naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Vilsmeier-Haack Cyclization for Naphthyridine Synthesis

Introduction: A Powerful Tool for Heterocyclic Chemistry

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has long been a subject of intense research, with various methods developed to construct this important core. Among these, the Vilsmeier-Haack reaction stands out as a robust and versatile strategy for the regioselective formylation and subsequent cyclization to yield functionalized naphthyridines.[1] This reaction, named after its developers Anton Vilsmeier and Albrecht Haack, utilizes a potent electrophilic species, the Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Vilsmeier-Haack cyclization to form naphthyridines. We will delve into the underlying mechanism, provide a detailed, field-proven protocol, discuss critical parameters, and offer troubleshooting insights to ensure successful synthesis.

The Mechanism: From Reagent Formation to Aromatic Cyclization

Understanding the reaction mechanism is paramount to mastering its application and troubleshooting potential issues. The process can be conceptually divided into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack, cyclization, and hydrolysis cascade.

  • Formation of the Vilsmeier Reagent : The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][5][6] This reagent is the key formylating agent in the reaction.

  • Electrophilic Substitution and Cyclization : The Vilsmeier reagent is a relatively weak electrophile and thus requires an electron-rich substrate to react efficiently.[7][8] In the synthesis of naphthyridines, a common precursor is an N-(pyridin-2-yl)acetamide or a similar activated aminopyridine derivative. The aromatic pyridine ring, activated by the amide side chain, attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by an intramolecular cyclization where the amide nitrogen attacks the newly formed iminium intermediate. The subsequent elimination and rearomatization steps lead to the formation of a chlorinated and formylated naphthyridine ring system.[9][10]

  • Hydrolysis : The final product is obtained after an aqueous workup, during which the iminium salt intermediate is hydrolyzed to the corresponding aldehyde.[2][7]

Visualizing the Reaction Mechanism

Vilsmeier_Haack_Naphthyridine cluster_reagent 1. Vilsmeier Reagent Formation cluster_reaction 2. Cyclization Cascade cluster_workup 3. Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Precursor N-(pyridin-2-yl)acetamide (Substrate) Intermediate1 Electrophilic Attack & Iminium Intermediate Precursor->Intermediate1 + Vilsmeier Reagent Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Naphthyridine_Iminium Naphthyridine Iminium Salt Intermediate2->Naphthyridine_Iminium Workup Aqueous Workup (H₂O, Base) Naphthyridine_Iminium->Workup Final_Product 2-Chloro-3-formyl-1,8-naphthyridine Workup->Final_Product

Caption: Reaction mechanism for naphthyridine synthesis.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

This protocol details the synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide, a procedure that has been reliably reported.[9][10]

Materials and Reagents
  • N-(pyridin-2-yl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • 1,2-Dichloroethane (DCE), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure

Part A: Preparation of the Vilsmeier Reagent (in situ)

  • Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Initial Cooling: Add anhydrous DMF (e.g., 20 mL, excess) to the flask and cool it to 0°C using an ice-water bath.

    • Causality Note: Using anhydrous DMF is critical as any moisture will readily quench the POCl₃ and the Vilsmeier reagent, inhibiting the reaction.[11] Cooling prevents uncontrolled exothermic reactions during the addition of POCl₃.

  • Reagent Addition: Add POCl₃ (e.g., 3.0 equivalents relative to the substrate) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition.[12]

  • Formation: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent, which may appear as a pale yellow to white precipitate.[11]

Part B: Cyclization Reaction

  • Substrate Addition: Dissolve the N-(pyridin-2-yl)acetamide (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) and add this solution to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85°C).

    • Causality Note: Heating is necessary to provide the activation energy for both the electrophilic substitution and the subsequent intramolecular cyclization steps, which are often sluggish at room temperature.[8]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Part C: Workup and Purification

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

    • Causality Note: This quenching step hydrolyzes the intermediate iminium salt to the desired aldehyde and also neutralizes any remaining POCl₃.[2]

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the mixture until the pH is neutral to slightly basic (pH 7-8). This will precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[12]

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 2-chloro-3-formyl-1,8-naphthyridine.[2][7]

Experimental Workflow Visualization

Vilsmeier_Workflow cluster_prep Reagent & Reaction cluster_workup Workup & Purification start 1. Cool Anhydrous DMF to 0°C add_Pocl3 2. Add POCl₃ Dropwise (<10°C) start->add_Pocl3 form_reagent 3. Stir at 0°C for 30 min add_Pocl3->form_reagent add_substrate 4. Add Substrate Solution form_reagent->add_substrate reflux 5. Heat to Reflux (80-85°C) add_substrate->reflux monitor 6. Monitor by TLC reflux->monitor quench 7. Cool & Pour onto Ice monitor->quench Reaction Complete neutralize 8. Neutralize with NaHCO₃ quench->neutralize extract 9. Extract with EtOAc neutralize->extract wash 10. Wash with H₂O & Brine extract->wash dry 11. Dry (Na₂SO₄) & Concentrate wash->dry purify 12. Purify (Recrystallization/Chromatography) dry->purify product Pure Naphthyridine purify->product

Caption: Step-by-step experimental workflow.

Quantitative Data and Troubleshooting

The success of the Vilsmeier-Haack cyclization can be influenced by several factors. The following table summarizes key parameters and provides troubleshooting guidance.

Parameter / IssueRecommended Condition / CauseSolution / Rationale
Reagent Stoichiometry 1.5 - 3.0 equivalents of Vilsmeier reagent per equivalent of substrate.[11]Ensures complete consumption of the starting material. Excess reagent can be quenched during workup.
Reaction Temperature 60°C to reflux temperature (e.g., 80-85°C in DCE).[8][13]Substrate reactivity dictates the required temperature. Less activated systems may require higher temperatures or longer reaction times.
Solvent Choice Anhydrous polar aprotic solvents like DMF (as reagent/solvent), DCE, or chloroform.[13]Must be inert to the reaction conditions and capable of dissolving the substrate.
Incomplete Reaction - Insufficient reagent.- Low reaction temperature.- Short reaction time.- Increase equivalents of the Vilsmeier reagent.[11]- Increase reaction temperature gradually.- Extend the reaction time, monitoring by TLC.
Low Yield - Moisture in reagents/glassware.- Inefficient quenching/workup.- Product degradation.- Use flame-dried glassware and anhydrous solvents.- Ensure rapid stirring during quenching and proper pH adjustment.- Avoid overly harsh (acidic/basic) conditions during workup.
Difficult Workup Emulsion formation during extraction.Add more brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of celite if necessary.

Conclusion

The Vilsmeier-Haack reaction is a powerful and reliable method for the synthesis of functionalized naphthyridines. By carefully controlling reaction parameters such as reagent stoichiometry, temperature, and moisture, researchers can achieve high yields of the desired products. This application note provides the foundational knowledge and a detailed protocol to empower scientists in the fields of medicinal chemistry and materials science to successfully employ this classic transformation. The inherent versatility of the formyl group introduced also serves as a synthetic handle for further molecular elaborations, opening avenues to a diverse range of complex naphthyridine derivatives.

References

The Strategic Utility of 2-Chloro-1,7-naphthyridine in the Synthesis of Novel Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Motif in Oncology Research

The quest for novel and effective antineoplastic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the naphthyridine core has emerged as a "privileged structure," signifying its recurring presence in biologically active compounds, including those with potent anticancer properties.[1][2] Among the various naphthyridine isomers, the 1,7-naphthyridine scaffold offers a unique electronic and steric profile, making it an attractive starting point for the design of targeted therapeutics. This application note focuses on the utility of a key intermediate, 2-chloro-1,7-naphthyridine, as a versatile building block for the synthesis of potential anticancer agents. The strategic placement of a chlorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the introduction of a diverse array of functional groups and the exploration of vast chemical space in the pursuit of novel oncology drug candidates.

The Chemical Rationale: Exploiting the Reactivity of this compound

The chemical reactivity of this compound is central to its utility in drug discovery. The electron-deficient nature of the pyridine ring, further accentuated by the second nitrogen atom in the fused ring system, renders the carbon atom attached to the chlorine susceptible to nucleophilic attack. This facilitates the displacement of the chloride anion, a good leaving group, by a variety of nucleophiles. This classical SNAr reaction is a robust and widely employed method for the functionalization of heteroaromatic systems.

The general workflow for the derivatization of this compound is depicted in the following diagram:

G start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->reaction product 2-Substituted-1,7-naphthyridine Library reaction->product screening Anticancer Activity Screening product->screening lead Lead Compound Identification screening->lead

Caption: General workflow for the synthesis and screening of 2-substituted-1,7-naphthyridine derivatives.

Application Protocol 1: Synthesis of 2-Amino-1,7-naphthyridine Derivatives via Nucleophilic Aromatic Substitution

The introduction of substituted amino groups at the 2-position of the 1,7-naphthyridine core has been a fruitful strategy in the development of kinase inhibitors and other targeted anticancer agents. The following protocol provides a general method for the synthesis of a library of 2-amino-1,7-naphthyridine derivatives.

Materials and Equipment:

  • This compound

  • A selection of primary and secondary amines (aliphatic and aromatic)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous ethanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography system (silica gel)

  • Standard laboratory glassware and work-up equipment

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol or DMF.

  • Addition of Reagents: Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the addition of a non-nucleophilic base such as triethylamine (1.5 - 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is then heated to reflux (typically 80-120 °C, depending on the solvent and the reactivity of the amine). The progress of the reaction should be monitored by TLC. A typical reaction time is 3-24 hours.[3]

  • Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude residue is then purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired 2-amino-1,7-naphthyridine derivative.

Causality behind Experimental Choices:

  • Solvent: Ethanol and DMF are common choices for SNAr reactions. DMF, being a polar aprotic solvent, can accelerate the reaction rate. Ethanol is a protic solvent but is often effective and easier to remove.

  • Base: A non-nucleophilic base is used to avoid competition with the amine nucleophile in reacting with the electrophilic substrate.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent potential side reactions, especially with sensitive amines.

Application Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)

For less reactive amines, particularly electron-deficient anilines, traditional SNAr may require harsh conditions. In such cases, palladium-catalyzed Buchwald-Hartwig amination offers a milder and more efficient alternative.

Materials and Equipment:

  • This compound

  • A selection of primary or secondary amines

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Base (e.g., Cs2CO3 or NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.5-2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst. The filtrate is then concentrated, and the crude product is purified by column chromatography.

G start This compound + Amine reaction Buchwald-Hartwig Cross-Coupling start->reaction catalyst Pd Catalyst + Ligand + Base catalyst->reaction product 2-Amino-1,7-naphthyridine reaction->product

Caption: Key components of the Buchwald-Hartwig amination reaction.

Biological Evaluation of 2-Substituted-1,7-naphthyridine Derivatives

The synthesized library of 2-substituted-1,7-naphthyridine derivatives should be subjected to a battery of in vitro assays to determine their antineoplastic potential.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay):

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., colon, breast, lung, leukemia) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 2-substituted-1,7-naphthyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically 570 nm). Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Exemplary Biological Activity of 1,7-Naphthyridine Derivatives

While specific data for a broad library of 2-substituted-1,7-naphthyridines is an active area of research, related naphthyridine cores have shown significant promise. For instance, Bisleuconothine A, a 1,7-naphthyridine alkaloid, has demonstrated potent antiproliferative activity against various human colon cancer cell lines by inhibiting the Wnt signaling pathway.[2] Furthermore, certain 2,7-naphthyridine derivatives have been investigated for their anticancer properties, with some compounds exhibiting cytostatic activity in the National Cancer Institute's 60-cell line screen.[4] One such derivative showed particular sensitivity against a central nervous system cancer cell line (SF-539) with a GI50 of 0.70 µM.[4]

Compound ClassCancer Cell LineIC50 / GI50Mechanism of Action (if known)Reference
Bisleuconothine AColon Cancer Cell Lines (SW480, HCT116, HT29, SW620)1.09 - 3.18 µMWnt Signaling Inhibition[2]
2,7-Naphthyridine DerivativeCNS Cancer (SF-539)0.70 µMNot Specified[4]
Aaptamine (related benzo[de][3][5]naphthyridine)Non-small cell lung cancer (H1299, A549)10.47 - 15.03 µg/mLNot Specified[2]

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of novel antineoplastic agents. The straightforward and robust protocols for nucleophilic aromatic substitution and palladium-catalyzed amination allow for the generation of large and diverse libraries of 2-substituted-1,7-naphthyridine derivatives. The demonstrated anticancer potential of the broader naphthyridine family strongly suggests that further exploration of this particular scaffold is a promising avenue for the discovery of new cancer therapeutics. Future work should focus on the synthesis of a wide range of derivatives and their systematic evaluation against a panel of cancer cell lines and relevant molecular targets, such as protein kinases, to elucidate their mechanisms of action and structure-activity relationships.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Chloro-1,7-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-1,7-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this critical building block. The following sections are structured in a question-and-answer format to directly address challenges you may encounter in the lab.

Part 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions that frequently arise during the synthesis.

Q1: My overall yield for this compound is consistently low. What are the most likely causes?

Low yield is a multi-faceted problem that can originate from either the formation of the precursor, 1,7-naphthyridin-2(1H)-one, or the subsequent chlorination step. Let's break down the possibilities.

A1: The most common pathway involves the chlorination of 1,7-naphthyridin-2(1H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] Low yield can typically be traced back to three critical areas: incomplete reaction, product degradation during workup, or mechanical losses during purification.

  • Incomplete Chlorination: The conversion of the hydroxyl group (in its tautomeric form) of the naphthyridinone to the chloride is the key step. If your Thin Layer Chromatography (TLC) analysis shows a significant amount of starting material remaining, consider the following:

    • Reaction Temperature & Time: This reaction requires significant thermal energy. Ensure the reaction mixture is heated to reflux (typically 100-110 °C for neat POCl₃) and maintained for an adequate duration (2-4 hours is a common starting point).[2]

    • Reagent Quality: Phosphorus oxychloride is highly reactive with atmospheric moisture. Using an old or improperly stored bottle of POCl₃ can lead to reduced activity. Always use a fresh or properly sealed bottle.

    • Solvent Effects: While the reaction is often run neat in excess POCl₃, the use of a high-boiling, inert solvent can sometimes improve results, especially on a larger scale.

  • Product Degradation: this compound is susceptible to hydrolysis back to the starting naphthyridinone, especially under harsh pH conditions.

    • Quenching Procedure: The quenching of excess POCl₃ is highly exothermic. Pouring the hot reaction mixture directly into water can cause localized heating and product degradation. The recommended procedure is to cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

    • pH Control During Workup: After quenching, the solution will be strongly acidic. The product should be extracted into an organic solvent (e.g., Dichloromethane or Ethyl Acetate). It is crucial to then neutralize the aqueous layer carefully with a base (e.g., cold NaOH solution or solid NaHCO₃) to maximize the recovery of the product in the organic phase.[2]

  • Purification Losses: The product can be lost during chromatography or recrystallization. This is addressed in detail in Q3 and Q4.

Below is a troubleshooting decision tree to diagnose the source of low yield.

G start Low Yield Observed check_tlc Analyze Crude Reaction TLC start->check_tlc incomplete_rxn Problem: Incomplete Reaction (High Starting Material) check_tlc->incomplete_rxn  High SM Spot?   workup_issue Problem: Workup/Degradation (Multiple Byproduct Spots) check_tlc->workup_issue  Streaking/Many Spots?   sol_temp Action: Increase Reflux Temperature/Time incomplete_rxn->sol_temp sol_reagent Action: Use Fresh POCl₃ incomplete_rxn->sol_reagent sol_quench Action: Refine Quenching (Cool first, add to ice slowly) workup_issue->sol_quench sol_ph Action: Control pH During Extraction (pH 7-8) workup_issue->sol_ph

Caption: Troubleshooting Decision Tree for Low Yield

Q2: I'm observing a persistent impurity with a similar Rf to my product on TLC. How can I identify and minimize it?

A2: This is a classic challenge in heterocyclic chemistry. The most common and persistent impurity is the unreacted starting material, 1,7-naphthyridin-2(1H)-one. Due to the polar N-H group being replaced by a less polar chlorine atom, the product is typically less polar (higher Rf) than the starting material, but their polarities can still be quite close.

Identification:

  • Co-spotting: The easiest way to confirm if the impurity is the starting material is to run a TLC with three lanes: your crude product, a pure sample of the starting material, and a "co-spot" lane where you apply both the crude product and the starting material on the same spot. If the impurity spot's Rf matches the starting material and intensifies in the co-spot lane, you have your answer.

Minimization & Removal:

  • Drive the Reaction to Completion: The best way to remove the starting material is to not have it in the first place. Increase the reaction time or temperature as discussed in Q1. Consider adding a catalytic amount of a tertiary amine base (like N,N-diethylaniline) which can facilitate the reaction, although this may require re-optimization.[3]

  • Chromatography Optimization: If the impurity persists, chromatographic separation is necessary.

    • Avoid Acidic Silica: The basic nitrogen atoms of the naphthyridine ring can interact strongly with the acidic silanol groups on standard silica gel, causing significant peak tailing and poor separation.[4]

    • Recommended Action: Deactivate the silica gel by using a mobile phase containing a small amount of base. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia solution to the solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[2][4] This neutralizes the acidic sites and provides much sharper peaks.

  • Acid-Base Extraction: A carefully performed liquid-liquid extraction can sometimes help. The 2-chloro product is less basic than some potential amine-based impurities but may still be protonated. Adjusting the pH of the aqueous layer to a mildly acidic value (e.g., pH 4-5) might selectively pull more basic impurities into the aqueous phase while leaving the majority of your product in the organic layer.[4]

Q3: My product is streaking badly during column chromatography, making separation impossible. What's wrong?

A3: This is a direct consequence of the issue described in A2: the interaction between the basic nitrogen atoms on your this compound and the acidic silica gel stationary phase.[4] This strong interaction prevents a clean elution, resulting in severe tailing (streaking).

Solutions:

  • Primary Solution: Basic Modifier: As mentioned above, the most effective solution is to add a basic modifier to your eluent. Triethylamine (0.5-1%) is the most common choice.[2]

  • Alternative Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule, consider switching to a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds.[4]

    • Amine-Functionalized Silica: Pre-packed columns with silica gel bonded with amino groups are commercially available and offer excellent performance for purifying basic compounds.

  • Reverse-Phase Chromatography: If all else fails, reverse-phase HPLC (e.g., on a C18 column) using a mobile phase like Acetonitrile/Water with a modifier (like TFA or formic acid) can be an effective, albeit more expensive, purification method.

Purification StrategyStationary PhaseMobile Phase ModifierBest For
Standard Silica GelNoneNeutral, non-basic compounds. Not recommended.
Optimized Normal Phase Silica Gel0.5-1% Triethylamine or Ammonia[2][4]Recommended for this compound.
Alternative Normal Phase Neutral AluminaNoneGood alternative for basic compounds.[4]
Reverse Phase C18 Silica0.1% TFA or Formic AcidHigh-purity isolation, difficult separations.[5]

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader, more general questions about the synthesis.

Q4: What is the standard, reliable protocol for the chlorination step?

A4: The most widely accepted method is the conversion of 1,7-naphthyridin-2(1H)-one using phosphorus oxychloride (POCl₃).

Detailed Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,7-naphthyridin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is often run using POCl₃ as both the reagent and the solvent.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH).

  • Cooling: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Quenching: In a separate, larger beaker, prepare a mixture of crushed ice and water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralization & Extraction: Once the quench is complete, carefully neutralize the acidic solution to pH ~8 using a cold aqueous solution of NaOH or by adding solid NaHCO₃ in portions. Extract the aqueous layer 3-4 times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude solid by column chromatography using a silica gel column and an eluent containing a basic modifier (e.g., Ethyl Acetate/Hexane gradient with 1% Et₃N).[2]

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification Phase start 1,7-Naphthyridin-2(1H)-one + POCl₃ reflux Reflux (105°C, 2-4h) start->reflux quench Cool & Quench on Ice reflux->quench extract Neutralize (pH 8) & Extract (DCM/EtOAc) quench->extract concentrate Dry & Concentrate extract->concentrate chromatography Column Chromatography (Silica + 1% Et₃N) concentrate->chromatography product Pure 2-Chloro- 1,7-naphthyridine chromatography->product

Caption: General Workflow for this compound Synthesis

Q5: What is the mechanism of the chlorination with POCl₃, and why is it effective?

A5: The reaction proceeds through the activation of the carbonyl oxygen of the naphthyridinone tautomer by the electrophilic phosphorus atom of POCl₃. This converts the hydroxyl group into an excellent leaving group, which is then displaced.

Simplified Mechanism:

  • Activation: The lone pair on the carbonyl oxygen of 1,7-naphthyridin-2(1H)-one attacks the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This forms a chlorophosphate intermediate, effectively turning the oxygen into a good leaving group (a dichlorophosphate group).[6]

  • Nucleophilic Attack: A chloride ion (from POCl₃ or another equivalent) then acts as a nucleophile, attacking the C2 position.

  • Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final this compound product.

POCl₃ is highly effective because the phosphorus-oxygen bond is extremely strong and thermodynamically favorable to form, which is a powerful driving force for the reaction.[6][7]

Q6: Are there any specific safety precautions for this synthesis?

A6: Yes, this reaction involves hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance. It reacts violently with water, releasing heat and toxic HCl gas. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Quenching Step: As noted, the quenching of POCl₃ is extremely exothermic. The risk of splashing and rapid gas evolution is high. Use a robust stirring setup and add the reaction mixture to ice very slowly. Ensure the quench vessel is large enough to contain any potential splashing.

  • Pressure: If the reaction is run in a sealed vessel (not recommended without proper engineering controls), significant pressure from HCl gas can build up. A reflux condenser open to an acid gas scrubber is the standard and safest setup.

References

Technical Support Center: Purification of Crude 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 2-Chloro-1,7-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important heterocyclic compound. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification workflow in a practical question-and-answer format.

Question 1: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I mitigate this?

Low recovery is a frequent challenge and can originate from multiple stages of your process. Let's break down the likely culprits:

  • Incomplete Reaction or Side Reactions: The purity of your crude material is paramount. The synthesis of naphthyridine scaffolds can sometimes be incomplete or yield isomeric byproducts.[1] For instance, depending on the synthetic route, you might encounter starting materials or other chloro-naphthyridine isomers that are difficult to separate.

    • Solution: Before purification, it is crucial to analyze your crude product using techniques like TLC or LC-MS to get a baseline purity and identify the major components. This will inform your choice of purification strategy.

  • Losses During Extraction: During the aqueous workup, product loss can occur if the pH is not optimal for ensuring the neutral form of your compound, which is more soluble in organic solvents.

    • Solution: Ensure the pH of the aqueous layer is neutral or slightly basic before extracting with your chosen organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Suboptimal Recrystallization Conditions: Choosing an inappropriate solvent for recrystallization is a common source of low yield. If your compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

    • Solution: Conduct small-scale solvent screening to find a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for similar heterocyclic compounds include ethanol, or mixtures like hexanes/ethyl acetate and hexanes/acetone.[2]

  • Irreversible Adsorption or Degradation on Silica Gel: this compound, being a nitrogen-containing heterocycle, can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing, poor separation, and sometimes irreversible adsorption or degradation.[1]

    • Solution: You can deactivate the silica gel by treating it with a small amount of a tertiary amine like triethylamine in your eluent system. Alternatively, using a different stationary phase such as neutral alumina might be beneficial.[1]

Question 2: I'm struggling to remove a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?

This is a classic purification challenge, often due to an impurity with very similar polarity to your target compound.

  • Isomeric Impurities: Positional isomers are notoriously difficult to separate due to their similar physicochemical properties.[1]

    • Solution 1: Optimize Your Chromatography:

      • Shallow Gradient: Employ a very shallow solvent gradient during elution. This can enhance the separation of compounds with close Rf values.

      • Alternative Stationary Phases: Consider stationary phases that offer different separation mechanisms. For aromatic compounds like this compound, a phenyl-hexyl or pentafluorophenyl (PFP) column could provide better resolution through pi-pi interactions.

    • Solution 2: Recrystallization: If the impurity is present in a small enough quantity, a carefully optimized recrystallization can be very effective in isolating the major, less soluble component (hopefully your product).

  • Unreacted Starting Materials: Depending on the synthetic route, starting materials may have similar polarities to the product.

    • Solution: Acid Wash: If the starting material is more basic than this compound, an acidic wash during the workup can be effective. By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the more basic impurity will be protonated and move to the aqueous layer.

Question 3: During recrystallization, my compound "oils out" instead of forming crystals. What's happening and what should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or the presence of impurities that inhibit crystal formation.

  • Solution 1: Slow Down the Cooling Process: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to a sudden drop in solubility, favoring oil formation over crystal nucleation and growth.

  • Solution 2: Use a Co-solvent System: Dissolve your compound in a good solvent at an elevated temperature. Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly.

  • Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

  • Solution 4: Seed the Solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. This seed crystal will provide a template for further crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first-pass purification method I should try for crude this compound?

For a solid crude product, recrystallization is often the most straightforward and scalable initial purification technique. It is less labor-intensive than column chromatography and can be highly effective if the impurities have different solubility profiles from your product. If your crude material is an oil or contains a complex mixture of impurities, column chromatography would be the more appropriate starting point.

Q2: How do I select the right solvent system for column chromatography?

The ideal solvent system (eluent) for column chromatography is best determined using Thin Layer Chromatography (TLC) . The goal is to find a solvent or solvent mixture that gives your product an Rf (retention factor) value between 0.2 and 0.4, with good separation from any impurities. For a compound like this compound, start with a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or acetone.

Q3: What are the most common impurities I should expect in my crude this compound?

The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of naphthyridines can include:

  • Unreacted starting materials.

  • Isomeric byproducts: Other chloro-naphthyridine isomers that may form during the reaction.[1]

  • Over- or under-halogenated species: For example, dichloro-naphthyridines or the corresponding non-chlorinated naphthyridine.

  • High-boiling point solvents used in the reaction, such as DMF or DMSO.

Q4: Can I use reverse-phase chromatography to purify this compound?

Yes, reverse-phase chromatography is a viable option, especially if your compound or impurities are not well-resolved by normal-phase (e.g., silica gel) chromatography. In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile or water/methanol). This can be particularly useful for separating compounds with subtle differences in hydrophobicity.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexanes/ethyl acetate). The ideal solvent will dissolve the compound when hot but result in poor solubility at room temperature.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis and Eluent Selection: Develop a suitable eluent system using TLC. A good starting point for this compound would be a gradient of ethyl acetate in hexanes or dichloromethane. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Purification TechniqueTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization >98%60-90%HighCost-effective, scalable, simple setupLower purity for complex mixtures, solvent selection can be challenging
Column Chromatography >99%50-80%Low to MediumHigh resolution for complex mixtures, adaptableLabor-intensive, solvent-intensive, lower throughput

Visualization

Purification_Workflow Crude Crude this compound Analysis Analyze Crude (TLC, LC-MS) Crude->Analysis Decision Choose Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid, few impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Oil or complex mixture Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Troubleshoot Troubleshoot Recrystallization->Troubleshoot Column_Chromatography->Pure_Product Column_Chromatography->Troubleshoot Low_Yield Low Yield Troubleshoot->Low_Yield Oiling_Out Oiling Out Troubleshoot->Oiling_Out Persistent_Impurity Persistent Impurity Troubleshoot->Persistent_Impurity

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Synthesis of 2-Chloro-1,7-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-1,7-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide practical, experience-driven insights to enhance the efficiency and success of your chemical syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing step-by-step guidance and the underlying chemical principles.

Q1: My chlorination reaction of 1,7-naphthyridin-2-one with POCl₃ is incomplete, and I observe a significant amount of starting material in my crude product. What can I do to drive the reaction to completion?

A1: Incomplete conversion of the starting hydroxy-naphthyridine is a frequent issue. Several factors can contribute to this, primarily related to reagent purity, reaction conditions, and the inherent reactivity of the substrate.

Root Causes and Corrective Actions:

  • Reagent Quality:

    • Phosphorus oxychloride (POCl₃): This reagent is highly sensitive to moisture. Hydrolysis of POCl₃ to phosphoric acid and HCl reduces its efficacy. Always use a freshly opened bottle or a recently distilled batch of POCl₃ for best results.

    • Solvent: If a solvent is used (e.g., acetonitrile), ensure it is anhydrous.

  • Reaction Temperature and Duration:

    • The conversion of the lactam to the chloro-derivative often requires high temperatures. Ensure your reaction is heated to a sufficient reflux temperature. For less reactive substrates, a higher boiling solvent or neat POCl₃ might be necessary.

    • Extend the reaction time. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours) to determine the optimal reaction duration.

  • Use of Additives:

    • Phosphorus pentachloride (PCl₅): The addition of PCl₅ can enhance the chlorinating power of POCl₃.[1] A mixture of POCl₃ and PCl₅ is a more potent chlorinating agent and can facilitate the conversion of stubborn substrates.

    • Tertiary Amines: Bases like N,N-dimethylaniline or triethylamine can be added to scavenge the HCl generated during the reaction, which can sometimes inhibit the reaction progress.

Experimental Protocol for Improved Chlorination:

ParameterStandard ConditionEnhanced Condition
Reagents 1,7-naphthyridin-2-one, POCl₃ (excess)1,7-naphthyridin-2-one, POCl₃ (excess), PCl₅ (0.5-1.0 eq)
Temperature Reflux (typically ~110 °C for neat POCl₃)Reflux (may be slightly higher with PCl₅)
Duration 4-6 hours6-12 hours (monitor by TLC)
Work-up Careful quenching on ice, basificationSame, ensure complete neutralization

Workflow for Optimizing Chlorination:

G start Incomplete Chlorination Observed check_reagents Verify Purity of POCl₃ and Anhydrous Conditions start->check_reagents increase_temp_time Increase Reaction Temperature and/or Extend Duration check_reagents->increase_temp_time If reagents are pure monitor Monitor Reaction by TLC/LC-MS increase_temp_time->monitor additives Consider Additives: PCl₅ or Tertiary Amine additives->monitor monitor->increase_temp_time Still incomplete monitor->additives If improvement is slow complete Reaction Complete monitor->complete Conversion >95%

Caption: Troubleshooting workflow for incomplete chlorination.

Q2: My TLC analysis shows multiple product spots, including some that are more polar than my desired this compound. What are these byproducts and how can I minimize their formation?

A2: The formation of multiple byproducts is often indicative of side reactions occurring under the reaction conditions. The most common polar byproducts are the starting material (from incomplete reaction or hydrolysis) and N-oxides.

Potential Side Reactions and Their Mitigation:

  • Hydrolysis: The this compound product is susceptible to hydrolysis back to the starting 1,7-naphthyridin-2-one, especially during aqueous work-up.

    • Mitigation:

      • Perform the work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice).

      • Neutralize the acidic mixture promptly but carefully with a base (e.g., NaHCO₃, Na₂CO₃, or aqueous ammonia) while keeping the temperature low.

      • Extract the product into an organic solvent as quickly as possible after neutralization.

  • N-Oxide Formation: The nitrogen atoms in the naphthyridine ring can be oxidized to N-oxides, especially if oxidizing agents are present or if the reaction is conducted in the presence of peracids.[1]

    • Mitigation:

      • Ensure that no oxidizing impurities are present in your starting materials or solvents.

      • If using additives, be cautious of their potential to act as oxidants under the reaction conditions.

  • Over-chlorination: Depending on the substrate, chlorination at other positions on the naphthyridine ring can occur, leading to di- or tri-chlorinated derivatives.

    • Mitigation:

      • Careful control of reaction temperature and time can help to minimize over-chlorination.

      • Use the minimum effective amount of chlorinating agent.

Purification Strategy:

  • If these byproducts are formed, they can typically be separated from the desired product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane. The more polar byproducts will have a lower Rf value.

G reactant 1,7-Naphthyridin-2-one (Starting Material) reagent POCl₃ byproduct2 N-Oxide (Polar Byproduct) reactant->byproduct2 Oxidation product This compound (Desired Product) reagent->product Desired Reaction byproduct1 Hydrolysis Product (Starting Material) product->byproduct1 Hydrolysis (Work-up) byproduct3 Di-chloro Derivative (Less Polar Byproduct) product->byproduct3 Over-chlorination

Caption: Main reaction and common side reactions.

Q3: I am using a Vilsmeier-Haack reaction to synthesize a this compound derivative from an N-acetylated aminopyridine precursor, but the yield is very low. What are the critical parameters for this reaction?

A3: The Vilsmeier-Haack reaction is a powerful tool for the synthesis of chloro-aldehydes, and its application in naphthyridine synthesis is well-documented.[2][3][4] Low yields in this multi-step, one-pot reaction often point to issues with the formation of the Vilsmeier reagent or the subsequent cyclization.

Critical Parameters and Optimization:

  • Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent, is formed from the reaction of DMF and POCl₃.

    • Stoichiometry: The ratio of DMF to POCl₃ is crucial. Typically, an excess of POCl₃ is used.

    • Temperature: The formation of the Vilsmeier reagent is exothermic. It is often prepared at low temperatures (0-10 °C) before the addition of the substrate.

  • Substrate Reactivity: The cyclization step is an intramolecular electrophilic aromatic substitution.

    • Electron-donating groups on the pyridine ring of the starting material will generally facilitate the cyclization and improve yields.[2][3]

    • Steric hindrance near the site of cyclization can significantly reduce the reaction rate and yield.

  • Reaction Conditions:

    • Temperature: After the addition of the substrate, the reaction mixture is typically heated to promote cyclization. The optimal temperature can range from 60 °C to reflux, depending on the substrate.

    • Solvent: While the reaction can be run neat in POCl₃ and DMF, in some cases, a high-boiling inert solvent like 1,2-dichloroethane or acetonitrile can be beneficial.

Troubleshooting Steps:

  • Stepwise Addition: Prepare the Vilsmeier reagent first by adding POCl₃ to DMF at 0 °C. Stir for 20-30 minutes, then add your N-acetylated aminopyridine precursor.

  • Temperature Profile: After the addition of the substrate, allow the reaction to warm to room temperature slowly before heating to the final reaction temperature.

  • Monitor by TLC/LC-MS: Track the disappearance of the starting material and the appearance of the product to determine the optimal reaction time and temperature.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of chlorination using POCl₃?

A: The chlorination of a lactam (like 1,7-naphthyridin-2-one) with POCl₃ proceeds through the formation of a phosphate ester intermediate. The lone pair on the lactam oxygen attacks the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This is followed by the elimination of a dichlorophosphate species and the formation of the chloro-naphthyridine.

Q: How should I handle the quenching of a large-scale reaction involving excess POCl₃?

A: Quenching excess POCl₃ is highly exothermic and releases HCl gas. It must be done with extreme caution. The reaction mixture should be cooled to room temperature and then added slowly in a controlled manner to a vigorously stirred mixture of ice and a base (like sodium carbonate or sodium bicarbonate solution). This should be performed in a well-ventilated fume hood.

Q: My purified this compound derivative is unstable and decomposes upon storage. How can I improve its stability?

A: this compound derivatives can be sensitive to moisture and light. Ensure the product is thoroughly dried and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Storing it in a freezer at low temperatures can also enhance its shelf life. If the compound is still unstable, it may be beneficial to convert it to a more stable salt form if possible, or use it immediately in the subsequent synthetic step.

Q: Can I use other chlorinating agents besides POCl₃?

A: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used, sometimes in the presence of a catalytic amount of DMF. However, the reaction conditions would need to be re-optimized for these reagents.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of the 1,7-Naphthyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1,7-naphthyridine scaffold. This guide provides in-depth, experience-based answers to common challenges in achieving regioselective functionalization of this important heterocyclic core. The 1,7-naphthyridine ring system is a key pharmacophore found in numerous biologically active compounds, but its unique electronic properties often lead to difficulties in controlling reaction selectivity.[1][2] This resource is designed to help you navigate these challenges, explain the underlying chemical principles, and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the reactivity and selectivity of the 1,7-naphthyridine ring.

Q1: Why am I consistently getting a mixture of isomers during electrophilic substitution reactions (e.g., nitration, halogenation)?

Answer: This is a common and expected challenge stemming from the inherent electronic nature of the 1,7-naphthyridine ring. Unlike benzene, the pyridine-like nitrogen atoms are highly electronegative, which deactivates the entire ring system towards electrophilic aromatic substitution (SEAr).[3]

  • Electronic Deactivation: The two nitrogen atoms withdraw electron density from the carbon atoms, making the ring less nucleophilic and thus less reactive towards electrophiles.[4] Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the nitrogen atoms can become protonated. This places a positive charge on the ring, further increasing the energy barrier for an incoming electrophile.[3][5]

  • Positional Reactivity: Computational studies and experimental evidence show that the electron density is not uniform across the ring. The positions meta to the nitrogen atoms (C3, C5, and C6) are generally the most electron-deficient and therefore the least reactive towards electrophiles. Conversely, positions C2, C4, and C8 are comparatively more electron-rich, but still deactivated. Electrophilic attack, when it does occur, often shows a slight preference for these positions, but the energy differences are small, leading to mixtures.

  • N-Oxide Strategy: A reliable strategy to overcome this deactivation and control regioselectivity is to first form the N-oxide. By oxidizing one of the nitrogen atoms (typically N7, which is less sterically hindered), you introduce an oxygen atom that acts as a powerful electron-donating group through resonance. This strongly activates the positions ortho and para to the N-oxide (C8 and C6) towards electrophilic attack. The N-oxide can then be removed later via reduction (e.g., with PCl3).[3]

Q2: I need to functionalize the C8 position. What is the most reliable strategy to achieve this selectively?

Answer: The C8 position is adjacent to the N7 atom, making it a prime target for directed C-H activation strategies. Direct electrophilic attack at C8 is often unselective, so leveraging transition-metal catalysis is the preferred and most robust approach.

  • Palladium-Catalyzed C-H Activation: This is a powerful method for arylating or alkylating the C8 position. The reaction typically involves a palladium catalyst (e.g., Pd(OAc)2), a ligand, and an oxidant. The N7 atom of the naphthyridine ring itself can act as a native directing group, coordinating to the palladium center and positioning the catalyst to activate the adjacent C8-H bond. The choice of ligand and reaction conditions is critical for success.

  • Rhodium-Catalyzed Annulation: For building fused ring systems, Rh(III)-catalyzed C-H activation is highly effective. Using a directing group strategy, such as employing a nicotinamide N-oxide precursor, allows for the annulation of alkynes and alkenes to form complex polycyclic structures with high regioselectivity.[6]

Q3: Nucleophilic aromatic substitution (SNAr) on my chloro-substituted 1,7-naphthyridine is sluggish and gives low yields. What am I doing wrong?

Answer: While the electron-withdrawing nature of the two nitrogen atoms facilitates SNAr, the success of the reaction is highly dependent on the position of the leaving group (e.g., a halogen) and the reaction conditions.

  • Positional Dependence: For an SNAr reaction to proceed efficiently, the negative charge of the intermediate Meisenheimer complex must be stabilized by an electron-withdrawing group. In 1,7-naphthyridine, positions activated for nucleophilic attack are those ortho or para to the nitrogen atoms (C2, C4, C6, C8). A leaving group at C8, for example, is highly activated by N7. Conversely, a leaving group at C3 or C5 would be significantly less reactive as the negative charge in the intermediate cannot be effectively delocalized onto a nitrogen atom.

  • Troubleshooting Sluggish Reactions:

    • Increase Temperature: SNAr reactions often require elevated temperatures (e.g., >100 °C) to overcome the activation energy barrier.

    • Use a Stronger Nucleophile: If a weak nucleophile (like an alcohol) is giving low yields, consider converting it to its more nucleophilic conjugate base (an alkoxide) using a strong base like NaH.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.

    • Microwave Irradiation: This can dramatically reduce reaction times and improve yields by efficiently heating the polar reaction mixture.

Troubleshooting Guides & Protocols

This section provides structured guides for specific experimental problems, including potential causes and validated protocols.

Guide 1: Poor Regioselectivity in Palladium-Catalyzed C8 Arylation

Problem: You are attempting a direct C-H arylation at the C8 position of a 1,7-naphthyridine substrate using a palladium catalyst, but you observe a mixture of C8 and C5/C6 arylated products, along with low overall yield.

G start Start: Poor C8 Selectivity cause1 Is the Catalyst/Ligand System Optimal? start->cause1 cause2 Are the Reaction Conditions Correct? start->cause2 cause3 Is the Substrate Deactivating the Catalyst? start->cause3 sol1 Solution: Screen Ligands. - Sterically bulky ligands (e.g., Xantphos, RuPhos) - Electron-rich phosphine ligands cause1->sol1 Ligand choice is crucial for directing the catalyst. sol2 Solution: Optimize Conditions. - Adjust temperature (80-120°C) - Screen bases (K2CO3, Cs2CO3, KOAc) - Change solvent (Toluene, Dioxane, DMF) cause2->sol2 Base and solvent modulate catalyst activity and solubility. sol3 Solution: Modify Substrate or Additives. - Protect other coordinating groups - Use a stronger oxidant (e.g., AgOAc) cause3->sol3 N-heterocycles can act as catalyst poisons.

Caption: Troubleshooting workflow for poor C8 arylation selectivity.

Potential Cause Explanation Recommended Solution
Suboptimal Ligand The ligand controls the steric and electronic environment of the palladium center. An inappropriate ligand may not effectively favor the C-H insertion at the sterically accessible C8 position.Screen a panel of phosphine ligands. Sterically bulky, electron-rich ligands often improve selectivity. Consider bidentate ligands like Xantphos or monodentate ligands like RuPhos.
Incorrect Base The base plays a crucial role in the C-H activation step (Concerted Metalation-Deprotonation pathway). Its strength and solubility can significantly impact reaction rate and selectivity.Test different inorganic bases. K2CO3 is a common starting point, but Cs2CO3 (more soluble) or KOAc (weaker) may provide better results.
Inappropriate Solvent The solvent affects the solubility of reactants and the stability of catalytic intermediates.Toluene and dioxane are common choices. If solubility is an issue, a more polar solvent like DMF could be beneficial, but be aware it can sometimes coordinate to the catalyst.
Insufficient Oxidant Many C-H activation cycles require an oxidant to regenerate the active Pd(II) catalyst. Insufficient oxidant can lead to catalyst death and low turnover.Silver salts (e.g., AgOAc, Ag2CO3) are commonly used. Ensure you are using a sufficient stoichiometric equivalent (typically 2-3 eq.).[7]

This protocol is adapted from methodologies developed for non-directed C-H functionalization, where the inherent directing ability of a pyridine-like nitrogen is leveraged.[7]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 1,7-naphthyridine substrate (0.2 mmol, 1.0 equiv.), the aryl halide partner (0.4 mmol, 2.0 equiv.), Pd(OAc)2 (4.5 mg, 0.02 mmol, 10 mol%), a suitable ligand (e.g., Xantphos, 0.04 mmol, 20 mol%), and AgOAc (100 mg, 0.6 mmol, 3.0 equiv.).

  • Solvent Addition: Add 2.0 mL of a dry, degassed solvent (start with toluene or hexafluoroisopropanol (HFIP)).

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the C8-arylated product.

Guide 2: Uncontrolled Electrophilic Bromination

Problem: Attempting to monobrominate 1,7-naphthyridine with Br2 results in a complex mixture of polybrominated products, N-oxidation, and recovered starting material.

G sub 1,7-Naphthyridine noxide 1,7-Naphthyridine N7-Oxide sub->noxide m-CPBA activated Activated Intermediate (Resonance forms show -ve charge at C6 & C8) noxide->activated Electrophile (Br+) attacks product 8-Bromo-1,7-Naphthyridine activated->product Deprotonation & Reduction (PCl3)

Caption: N-Oxide strategy for selective C8 bromination.

Potential Cause Explanation Recommended Solution
Harsh Reagents Molecular bromine (Br2) is a strong oxidizing agent and can be too reactive, leading to over-bromination and side reactions on the highly deactivated ring.Use a milder brominating source such as N-Bromosuccinimide (NBS).
Lack of Activation As discussed in FAQ 1, the parent heterocycle is strongly deactivated. Without an activating group, forcing conditions are required, which are inherently unselective.Employ the N-Oxide strategy . First, selectively oxidize the N7 nitrogen with an oxidant like m-CPBA. This activates the C8 position for electrophilic attack.
Acidic Conditions Strong acids generated during the reaction (HBr) can protonate the ring nitrogens, further deactivating the system and complicating the reaction profile.Add a non-nucleophilic base, like pyridine or 2,6-lutidine, to scavenge any acid formed during the reaction.

This two-step protocol ensures high regioselectivity for the C8 position.

Step 1: N-Oxidation

  • Dissolution: Dissolve 1,7-naphthyridine (1.0 mmol) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl3) (10 mL).

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding aqueous sodium thiosulfate solution, followed by saturated sodium bicarbonate solution to neutralize the acid. Extract the product with DCM, dry the organic layer over Na2SO4, and concentrate to yield the crude N-oxide, which is often used directly in the next step.

Step 2: Regioselective Bromination

  • Reaction Setup: Dissolve the crude 1,7-naphthyridine N7-oxide (1.0 mmol) in acetic acid or a chlorinated solvent.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 mmol) and heat the mixture to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

  • Deoxygenation: After bromination is complete, cool the reaction and carefully add phosphorus trichloride (PCl3) (1.5 mmol) dropwise at 0 °C. Stir at room temperature for 1 hour to reduce the N-oxide.

  • Workup and Purification: Carefully quench the reaction with ice water and basify with aqueous NaOH or Na2CO3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, concentrate, and purify by column chromatography to yield 8-bromo-1,7-naphthyridine.

References

Technical Support Center: Efficient Cross-Coupling with 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-chloro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions. Our goal is to empower you to overcome common challenges and achieve efficient and reproducible results in your synthetic endeavors.

The 1,7-naphthyridine scaffold is a privileged motif in medicinal chemistry, and the ability to functionalize it through cross-coupling reactions is paramount for the development of novel therapeutics. However, the electron-deficient nature of the naphthyridine ring and the presence of two nitrogen atoms present unique challenges, primarily related to catalyst deactivation. This guide will provide a systematic approach to catalyst selection and reaction optimization for successful cross-coupling with this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

A common frustration in cross-coupling reactions is the lack of product formation. Several factors can contribute to this issue when working with this compound.

Potential CauseRecommended SolutionScientific Rationale
Catalyst Poisoning Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbene (NHC) ligands.[1][2][3]The nitrogen atoms in the 1,7-naphthyridine ring can coordinate to the palladium catalyst, forming inactive off-cycle complexes.[1] Bulky ligands sterically shield the palladium center, preventing this detrimental coordination.[2][3]
Inefficient Oxidative Addition Switch to a more electron-rich ligand to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.[3] Consider using a nickel-based catalyst for challenging C-Cl bond activation.[4][5]The C-Cl bond in this compound is less reactive than corresponding C-Br or C-I bonds. Electron-rich ligands increase the electron density on the palladium, promoting the oxidative addition step.[3][6]
Poor Reagent Quality Ensure all reagents, especially the boronic acid/ester, amine, or alkyne, are pure and dry.[7][8] Boronic acids, in particular, are prone to degradation.Impurities can act as catalyst poisons or participate in unwanted side reactions. Water can lead to protodeboronation of the boronic acid coupling partner.[2]
Ineffective Catalyst Generation Utilize well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) to ensure efficient generation of the active Pd(0) species.[2][6][9]Traditional palladium sources like Pd(OAc)₂ require in-situ reduction, which can be inefficient and lead to the formation of inactive palladium black.[1][8] Precatalysts provide a more reliable and quantitative generation of the active catalyst.[6][9]
Inert Atmosphere Not Maintained Rigorously degas all solvents and ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][7][8]The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1][8]

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the presence of side reactions. Identifying and mitigating these pathways is crucial for obtaining a clean product.

Side ProductPotential CauseRecommended Solution
Homocoupling of Coupling Partner Presence of oxygen promoting the homocoupling of boronic acids.[2]Ensure a rigorously inert atmosphere.[1][7][8] Lowering the reaction temperature may also disfavor this pathway.[7]
Protodeboronation (in Suzuki Coupling) Presence of water or other proton sources in the reaction mixture.[2]Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable towards protodeboronation.[6]
Hydrodehalogenation (Product without the coupled group) Amine impurities or certain bases can act as hydrogen donors.[7]Use high-purity amines and screen different bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄).[7][10]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

The formation of a black precipitate is a clear sign of catalyst decomposition.[1]

Potential CauseRecommended SolutionScientific Rationale
High Reaction Temperature Run the reaction at the lowest temperature that provides a reasonable reaction rate.[1]High temperatures can accelerate catalyst decomposition pathways.[1]
Insufficient Ligand Optimize the ligand-to-palladium ratio. A slight excess of ligand can be beneficial.[1]An inadequate amount of ligand leaves the palladium center exposed and prone to aggregation into palladium black.[1]
Oxygen Exposure Maintain a strict inert atmosphere throughout the reaction setup and duration.[1][8]Oxygen oxidizes the active Pd(0) catalyst, leading to the formation of palladium black.[1][8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for cross-coupling with this compound.

Q1: What is the best general-purpose catalyst system for Suzuki-Miyaura coupling with this compound?

For Suzuki-Miyaura couplings with challenging heteroaryl chlorides like this compound, a highly active catalyst system is required. A good starting point is a palladium precatalyst combined with a bulky, electron-rich phosphine ligand.

ComponentRecommendationRationale
Palladium Source Buchwald G3 or G4 precatalystsThese provide reliable and efficient generation of the active Pd(0) catalyst.[6][9]
Ligand XPhos, SPhos, or RuPhosThese bulky, electron-rich ligands facilitate oxidative addition and prevent catalyst deactivation by the naphthyridine nitrogen.[2][3]
Base K₃PO₄ or Cs₂CO₃These are effective bases for Suzuki couplings and are generally compatible with a wide range of functional groups.[10][11]
Solvent Toluene, Dioxane, or THF (anhydrous and degassed)These are common and effective solvents for Suzuki reactions.[1][10]

Q2: How do I choose the right ligand for a Buchwald-Hartwig amination with this compound?

The choice of ligand is critical for a successful Buchwald-Hartwig amination. Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are generally preferred.

Ligand ClassExamplesConsiderations
Biaryl Phosphines XPhos, RuPhos, BrettPhosThese are often the ligands of choice for challenging aminations due to their high activity and ability to stabilize the palladium catalyst.[12]
Ferrocenyl Phosphines Josiphos-type ligandsThese can also be highly effective, particularly for coupling with ammonia equivalents.[12]
Bidentate Phosphines Xantphos, DPEPhosWhile sometimes less active for aryl chlorides, they can be effective in certain cases and may offer different selectivity.[13]

Q3: Can I perform a Sonogashira coupling with this compound?

Yes, Sonogashira coupling is a viable method for introducing alkyne moieties. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[14][15] For challenging substrates like this compound, a copper-free Sonogashira protocol might be advantageous to avoid potential side reactions.

Q4: What role does the base play, and how do I select the appropriate one?

The base plays a crucial role in the catalytic cycle, often facilitating the transmetalation step in Suzuki coupling or the deprotonation of the nucleophile in Buchwald-Hartwig amination.[10][11] The choice of base is highly dependent on the specific reaction and substrates.

  • For Suzuki-Miyaura: K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[10][11]

  • For Buchwald-Hartwig: Strong bases like NaOtBu or LHMDS are often required, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for substrates with sensitive functional groups.[10]

Q5: Are there any alternatives to palladium catalysts?

While palladium is the most common catalyst for these transformations, nickel-based catalysts can be a cost-effective and sometimes more reactive alternative, especially for the activation of C-Cl bonds.[5] Iron-catalyzed cross-coupling reactions are also an emerging area of research.[4]

Experimental Protocols and Data

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of conditions is often necessary for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Different Cross-Coupling Reactions

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura XPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene100
Buchwald-Hartwig RuPhos Pd G3 (2)-NaOtBu (1.2)Dioxane100
Sonogashira Pd(PPh₃)₄ (5)-Et₃N (3.0)THF60

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions

Troubleshooting_Workflow cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization start Low or No Product Yield reagent_check Check Reagent Quality and Purity start->reagent_check inert_check Verify Inert Atmosphere reagent_check->inert_check catalyst_check Evaluate Catalyst System inert_check->catalyst_check conditions_check Optimize Reaction Conditions catalyst_check->conditions_check ligand_screen Screen Bulky, Electron-Rich Ligands catalyst_check->ligand_screen success Successful Reaction conditions_check->success base_screen Screen Different Bases conditions_check->base_screen precatalyst Use a Well-Defined Precatalyst ligand_screen->precatalyst solvent_screen Test Anhydrous Solvents base_screen->solvent_screen temp_adjust Adjust Temperature solvent_screen->temp_adjust

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Diagram 2: The Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' L₂ PdII->PdII_Ar Ar'-B(OR)₂ + Base Transmetal Transmetalation PdII_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArB Ar'-B(OR)₂ Base Base Product Ar-Ar'

References

Technical Support Center: Purification of 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-1,7-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and provide practical, field-tested solutions to ensure the high purity of your final product, which is critical for reliable downstream applications.

Introduction: The Synthetic Landscape and Impurity Profile of this compound

This compound is a key building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Its synthesis, often involving cyclization and chlorination steps, can lead to a variety of impurities that may interfere with subsequent reactions or biological assays. Understanding the origin of these impurities is the first step toward their effective removal.

Common synthetic routes to the naphthyridine core include the Friedländer annulation and multi-step sequences involving the construction of the pyridine ring followed by cyclization. Chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃).

The primary impurities encountered often stem from:

  • Incomplete reaction: Unreacted starting materials and intermediates.

  • Side reactions: Formation of isomers, over-chlorinated byproducts, or hydrolyzed species.

  • Reagent-derived impurities: Residual chlorinating agents and their decomposition products.

This guide provides a structured approach to identifying and eliminating these common impurities, ensuring the integrity of your research.

Troubleshooting Guides & FAQs

This section is formatted as a series of questions and answers to directly address the specific issues you may encounter during the purification of this compound.

FAQ 1: My crude this compound product is a dark, oily residue. What is the first purification step I should take?

A dark, oily crude product often indicates the presence of polymeric materials and residual high-boiling solvents. Before attempting more complex purification methods like column chromatography, a simple acid-base workup can be highly effective in isolating the desired basic naphthyridine from non-basic impurities.

Causality: this compound is a basic compound due to the nitrogen atoms in the pyridine rings. This property can be exploited for selective extraction. By treating the crude mixture with an aqueous acid, the basic naphthyridine will be protonated, forming a water-soluble salt that partitions into the aqueous phase. Non-basic impurities, such as polymeric byproducts and some unreacted starting materials, will remain in the organic layer.

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acid Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). Repeat the extraction 2-3 times to ensure all the basic product has moved into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded.

  • Neutralization and Product Isolation: Cool the combined aqueous layer in an ice bath and slowly neutralize it with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), until the product precipitates.

  • Collection: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

This initial purification step should yield a solid product with significantly improved color and purity, suitable for further purification if necessary.

FAQ 2: After an initial workup, my NMR analysis still shows the presence of the starting material, 2-hydroxy-1,7-naphthyridine. How can I remove this?

The presence of the corresponding hydroxy-naphthyridine is a common issue, arising from incomplete chlorination or hydrolysis of the product. Due to the similar structures, separating these two compounds can be challenging.

Causality: The hydroxyl group in 2-hydroxy-1,7-naphthyridine makes it more polar than the chlorinated product. This difference in polarity can be exploited using column chromatography.

Protocol 2: Purification by Column Chromatography

This is a general protocol and should be optimized based on thin-layer chromatography (TLC) analysis.

  • Stationary Phase: Silica gel is the most common choice for separating compounds of differing polarities.[1][2]

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.[1][3] For naphthyridine derivatives, a gradient elution is often effective.[2]

    • Begin with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent.

    • The more polar 2-hydroxy-1,7-naphthyridine will have a lower Rf value and elute later than the desired this compound.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and then load the resulting powder onto the top of the prepared column.[1][4]

  • Elution and Fraction Collection: Begin elution with the starting mobile phase and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Parameter This compound 2-Hydroxy-1,7-naphthyridine
Polarity Less PolarMore Polar
Elution Order (Normal Phase) Elutes FirstElutes Second
Typical TLC Rf HigherLower
FAQ 3: My product appears pure by NMR, but the elemental analysis is off, and I suspect residual solvents. How do I remove high-boiling point solvents like DMSO or DMF?

High-boiling point solvents used in the reaction can be difficult to remove completely by simple evaporation.

Causality: These solvents have low vapor pressures. Co-evaporation with a lower-boiling point solvent that forms an azeotrope with the residual solvent can be an effective removal strategy. For water-soluble solvents like DMSO and DMF, aqueous washes are also effective.[3]

Protocol 3: Removal of High-Boiling Point Solvents

  • Aqueous Wash (for water-soluble solvents):

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic solution multiple times with water or brine to extract the high-boiling polar solvent.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Co-evaporation (Azeotroping):

    • Dissolve the product in a suitable low-boiling solvent like toluene.

    • Remove the solvent under reduced pressure. The toluene will form an azeotrope with the residual high-boiling solvent, aiding in its removal.

    • Repeat this process 2-3 times for optimal results.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound acid_base FAQ 1: Dark, Oily Product? Perform Acid-Base Extraction start->acid_base solid_product Solid Product acid_base->solid_product check_purity1 Analyze Purity (TLC, NMR) solid_product->check_purity1 check_purity2 Analyze Purity (TLC, NMR) check_purity1->check_purity2 Appears Pure column_chrom FAQ 2: Hydroxy Impurity Present? Perform Column Chromatography check_purity1->column_chrom Impurities Present solvent_removal FAQ 3: Residual High-Boiling Solvents? Perform Aqueous Wash / Co-evaporation check_purity2->solvent_removal Residual Solvent Suspected pure_product Pure this compound check_purity2->pure_product Pure column_chrom->check_purity2 solvent_removal->pure_product

Caption: Decision workflow for the purification of this compound.

Summary of Key Purification Techniques

Technique Principle Impurities Targeted Reference
Acid-Base Extraction Exploits the basicity of the naphthyridine ring for selective partitioning between aqueous and organic phases.Non-basic impurities, polymeric materials.[3]
Column Chromatography Separation based on differential adsorption to a stationary phase due to polarity differences.Structurally similar impurities (e.g., 2-hydroxy-1,7-naphthyridine), unreacted starting materials.[1][2][4]
Recrystallization Purification of a solid based on differences in solubility between the product and impurities in a specific solvent system.Minor impurities with different solubility profiles.[5]
Co-evaporation Removal of high-boiling point solvents by forming a lower-boiling azeotrope with another solvent.Residual high-boiling solvents (e.g., DMF, DMSO).[3]

Concluding Remarks

The successful synthesis of high-purity this compound relies on a systematic approach to purification. By understanding the nature of potential impurities and applying the appropriate techniques, researchers can ensure the quality and reliability of their synthetic intermediates. This guide provides a foundation for troubleshooting common purification challenges, but it is important to remember that each reaction is unique and may require optimization of the described methods.

References

How to avoid byproduct formation in 2-Chloro-1,7-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-1,7-naphthyridine

A Guide for Researchers and Drug Development Professionals

Introduction

This compound is a critical heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. The most common synthetic route involves the chlorination of 1,7-naphthyridin-2(1H)-one using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃). While effective, this reaction is often plagued by the formation of stubborn byproducts that complicate purification and reduce overall yield. This guide provides an in-depth analysis of common issues, troubleshooting strategies, and a refined protocol to help you minimize byproduct formation and achieve a cleaner, more efficient synthesis.

Understanding the Core Reaction and Potential Pitfalls

The desired transformation is the conversion of a hydroxyl group (in the enol form of the naphthyridinone) into a chloro group. Phosphorus oxychloride is highly effective for this but is also a powerful and aggressive reagent.[1][2] Its reactivity, if not properly controlled, can lead to several side reactions.

Reaction Pathway and Side Reactions

The primary mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. However, impurities, excess reagent, or suboptimal temperature control can open pathways to undesired products.

G cluster_main Desired Pathway cluster_side Side Reactions A 1,7-Naphthyridin-2(1H)-one B Activated Intermediate (O-phosphorylated species) A->B + POCl₃ D Unreacted Starting Material A->D Incomplete Reaction C This compound (Product) B->C + Cl⁻ E Polymeric Tar / Dark Impurities B->E Overheating / Excess Reagent F Dichlorinated Byproducts C->F Harsh Conditions (High Temp / Long Time) G Reversion to Starting Material (Hydrolysis) C->G Aqueous Workup Issues (+ H₂O)

Caption: Desired reaction pathway versus common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This table outlines the most frequently encountered problems during the synthesis and provides actionable solutions based on chemical principles.

Observed Issue / Byproduct Potential Cause(s) Proposed Solution / Preventative Measure Scientific Rationale
Dark, Tar-like Residue 1. Reaction temperature too high, causing polymerization. 2. Addition of POCl₃ was too fast, creating localized "hot spots."1. Maintain strict temperature control (e.g., 0°C during addition, followed by controlled heating to reflux). 2. Add POCl₃ dropwise to a cooled suspension of the starting material.The reaction is exothermic. Uncontrolled heat can lead to complex, undefined side reactions and decomposition of the heterocyclic ring system, resulting in polymeric tar.
Product Reverts to Starting Material During Workup 1. Incomplete removal of POCl₃ before quenching. 2. Hydrolysis of the chloro-product by water.[3][4]1. After the reaction is complete, remove excess POCl₃ under reduced pressure (distillation). 2. Pour the reaction mixture slowly onto crushed ice/ice-water rather than adding water to the mixture.[3] 3. Immediately neutralize with a cold, dilute base (e.g., NaHCO₃ or Na₂CO₃ solution) and extract promptly with an organic solvent (e.g., DCM, EtOAc).POCl₃ reacts violently with water, generating significant heat and HCl. This acidic, high-temperature environment can catalyze the hydrolysis of the desired 2-chloro product back to the starting naphthyridinone.[3] A controlled quench on ice minimizes this.
Incomplete Conversion (Starting Material Remains) 1. Insufficient amount of POCl₃. 2. Reaction time is too short. 3. Poor solubility of the starting material.1. Use a moderate excess of POCl₃ (e.g., 5-10 equivalents). 2. Monitor the reaction by TLC until the starting material spot disappears. 3. Consider using a co-solvent like N,N-dimethylformamide (DMF) or acetonitrile to improve solubility.[5]The reaction is often heterogeneous. Ensuring sufficient reagent, time, and solubility allows the reaction to proceed to completion. The Vilsmeier-Haack type conditions (POCl₃/DMF) can facilitate cyclization and chlorination.[6][7]
Formation of Dichlorinated or Other Over-chlorinated Byproducts 1. Excessively harsh conditions (prolonged reflux, very high temperature). 2. Presence of other reactive sites on the naphthyridine ring.1. Use the minimum reflux time necessary for complete conversion (monitor by TLC). 2. Avoid unnecessarily high temperatures; refluxing POCl₃ (~105°C) is typically sufficient.Overly aggressive conditions can force electrophilic chlorination at other positions on the electron-rich heterocyclic ring system, leading to difficult-to-remove impurities.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous conditions for this reaction? A: Phosphorus oxychloride reacts readily with water. Any moisture present in the starting material, solvent, or glassware will consume the reagent, forming phosphoric acid and HCl. This not only reduces the efficiency of the chlorination but also can introduce unwanted side reactions. Always use oven-dried glassware and anhydrous grade solvents.

Q2: I removed excess POCl₃ under vacuum, but my product still hydrolyzed during workup. What went wrong? A: It is very difficult to remove the last traces of POCl₃ by distillation, as it can form azeotropes or be trapped in the solid residue. The key is the method of quenching. The recommended procedure is to cool the residue and then carefully add it to a large volume of an ice/water slurry with vigorous stirring. This dissipates the heat of quenching instantly. Then, neutralize the acidic solution promptly before extraction.

Q3: Can I use a different chlorinating agent like thionyl chloride (SOCl₂)? A: While SOCl₂ is a common chlorinating agent, POCl₃ is generally more effective and widely used for converting N-heterocyclic ketones (lactams) to their corresponding chloro-derivatives.[3] SOCl₂ can sometimes lead to different byproduct profiles or require harsher conditions for this specific transformation. For N-heterocycles, POCl₃ is the industry standard for good reason.[3]

Q4: My final product is a pale yellow/brown solid, not white. How can I purify it? A: The most common purification methods are column chromatography on silica gel (using a hexane/ethyl acetate or DCM/methanol gradient) or recrystallization. For recrystallization, solvents like ethanol, isopropanol, or acetonitrile can be effective. A small amount of activated carbon can be added during recrystallization to help remove colored impurities.

Q5: Is adding a base like pyridine or triethylamine during the reaction beneficial? A: In some chlorination reactions, a tertiary amine base is added to act as a catalyst and to scavenge the HCl produced. For this specific transformation, it is often performed neat in excess POCl₃, which acts as both reagent and solvent. Adding a base is not a standard procedure and may complicate the reaction, but could be explored in specific cases where HCl scavenging is deemed necessary.[3]

Optimized Experimental Protocol

This protocol incorporates best practices to minimize byproduct formation.

Materials:

  • 1,7-Naphthyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask and condenser

Procedure:

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 1,7-naphthyridin-2(1H)-one (1.0 eq).

  • Reagent Addition: Place the flask in an ice bath (0°C). Slowly add phosphorus oxychloride (5-10 eq) dropwise via a dropping funnel over 20-30 minutes. The mixture is typically a suspension.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (approx. 105-110°C) using an oil bath.

  • Monitoring: Stir the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC). (Typical mobile phase: 5-10% Methanol in DCM). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Reagent Removal: Cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected from corrosive fumes with a suitable trap).

  • Quenching: Place a large beaker containing crushed ice and water on a stir plate. Very slowly and carefully, pour the concentrated reaction residue onto the vigorously stirring ice.

  • Neutralization & Extraction: Once the residue is fully quenched, slowly add saturated NaHCO₃ solution until the pH is neutral or slightly basic (~pH 8). Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography (silica gel) or recrystallization to obtain the final, pure product.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to produce this valuable heterocyclic building block on a scale suitable for library synthesis. We will address common challenges, provide detailed protocols, and explain the critical parameters that ensure a successful, scalable, and reproducible process.

Synthetic Strategy Overview

The most robust and widely adopted strategy for synthesizing 2-chloro-naphthyridines involves the chlorination of the corresponding 2-hydroxy-naphthyridine (which exists in tautomeric equilibrium with the more stable 1,7-naphthyridin-2(1H)-one). This transformation is typically achieved using phosphorus oxychloride (POCl₃), a powerful and effective chlorinating agent for electron-rich heterocyclic systems.[1][2]

The overall workflow can be visualized as a two-step process: first, the synthesis of the 1,7-naphthyridin-2(1H)-one precursor, followed by the critical chlorination step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chlorination & Purification A Pyridine-based Starting Materials B Cyclocondensation A->B C 2-Hydroxy-1,7-naphthyridine (1,7-Naphthyridin-2(1H)-one) B->C D Chlorination with POCl₃ C->D E Crude this compound D->E F Purification (Chromatography/Recrystallization) E->F G Pure this compound F->G

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up.

Precursor Synthesis & Quality

Q1: The synthesis of my 2-hydroxy-1,7-naphthyridine precursor gives a low yield and is darkly colored. What can I do?

A1: The synthesis of the naphthyridinone core, often via reactions like the Conrad-Limpach or a related cyclocondensation, is sensitive to temperature and acidic conditions.[3]

  • Causality: Overheating or prolonged reaction times in strong acid can lead to polymerization and the formation of colored impurities. The purity of your starting aminopyridine is also critical.

  • Troubleshooting:

    • Temperature Control: Maintain strict control over the reaction temperature, using an oil bath and regular monitoring. Do not exceed the recommended temperature.

    • Reaction Time: Monitor the reaction by TLC or LCMS to determine the point of maximum conversion without significant byproduct formation.

    • Purification of Precursor: It is crucial to purify the 2-hydroxy-1,7-naphthyridine before proceeding. A simple trituration or recrystallization from a suitable solvent like ethanol, methanol, or a DMF/water mixture can significantly improve purity and color. An impure precursor will invariably lead to a difficult and low-yielding chlorination step.

The Chlorination Reaction

Q2: My chlorination reaction with POCl₃ is sluggish or incomplete. How can I drive it to completion?

A2: Incomplete conversion is a common issue, often related to temperature, reaction time, or the presence of additives.

  • Causality: The conversion of the hydroxynaphthyridine to the chloro derivative is an equilibrium-driven process that requires sufficient thermal energy to proceed at a reasonable rate. The reaction generates HCl in situ, which can sometimes hinder the reaction if not managed.

  • Troubleshooting:

    • Increase Temperature: Gradually increase the reflux temperature. While many procedures run in neat POCl₃ (b.p. 106 °C), ensure your apparatus is well-sealed to prevent loss of the reagent.

    • Add a Tertiary Amine: The addition of a high-boiling tertiary amine, such as N,N-diethylaniline or triethylamine, can act as an HCl scavenger and catalyst, often accelerating the reaction.

    • Use a Co-Solvent: In some cases, using a high-boiling, inert co-solvent like toluene or acetonitrile can help with solubility and temperature control, although using neat POCl₃ is most common.[4]

Q3: The reaction mixture turned into a black, intractable tar upon heating with POCl₃. What happened?

A3: This indicates decomposition.

  • Causality: Phosphorus oxychloride is a strong dehydrating agent and can cause charring if the substrate is impure or if the temperature is raised too quickly or is excessively high. The presence of residual acid or base from the precursor synthesis can also catalyze decomposition pathways.

  • Troubleshooting:

    • Ensure Precursor Purity: The most likely cause is an impure starting material. The precursor must be dry and free of non-naphthyridine impurities.

    • Gradual Heating: Heat the reaction mixture slowly and stepwise to the target temperature. A sudden thermal shock can initiate decomposition.

    • Check for Contaminants: Ensure your glassware is scrupulously dry. Water reacts violently with POCl₃ and can lead to uncontrolled side reactions.

Q4: What are the primary safety concerns when scaling up a reaction with phosphorus oxychloride?

A4: POCl₃ is highly corrosive, toxic, and reacts violently with water. Scaling up requires stringent safety protocols.

  • Key Hazards:

    • Exothermic Quenching: The quenching of excess POCl₃ with water or alcohols is extremely exothermic and releases large volumes of corrosive HCl gas.

    • Inhalation Hazard: POCl₃ fumes are highly toxic and corrosive to the respiratory tract.

    • Corrosivity: It will damage skin, eyes, and equipment.

  • Scale-Up Protocols:

    • Engineered Controls: Always perform the reaction and work-up in a high-performance chemical fume hood. For larger scales (>100 g), a walk-in hood or specialized reactor setup is necessary.

    • Controlled Quenching: The reaction mixture must be cooled significantly (ideally to 0 °C or below) before quenching. The quench should be performed by adding the reaction mixture slowly to a vigorously stirred, ice-cold quenching solution (e.g., ice/water or a cold aqueous base like NaHCO₃). Never add water to the reaction mixture.

    • Gas Scrubbing: The HCl gas evolved during the quench must be vented through a scrubber system (e.g., a beaker with a stirred solution of aqueous sodium hydroxide).

    • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).

Work-up and Purification

Q5: My product yield is low after work-up. Where could I be losing material?

A5: Product loss often occurs during the aqueous work-up and extraction phases.

  • Causality: this compound has some aqueous solubility, especially under acidic conditions where the nitrogen atoms can be protonated. During basification, if the pH is too high, hydrolysis of the chloro group back to the hydroxy functionality can occur.

  • Troubleshooting:

    • pH Control: After quenching, carefully basify the acidic aqueous solution with a solid or concentrated base (e.g., Na₂CO₃, NaOH pellets) while keeping the temperature low (<10 °C). The ideal pH for extraction is typically between 8-9.

    • Efficient Extraction: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product from the aqueous layer.

    • Brine Wash: Wash the combined organic layers with brine to remove excess water and water-soluble impurities before drying.

Q6: I am having difficulty purifying the crude product by column chromatography. It streaks badly on the silica gel.

A6: This is a classic problem with basic nitrogen-containing heterocycles on acidic silica gel.

  • Causality: The lone pairs on the naphthyridine nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to strong, non-specific binding, resulting in poor peak shape and streaking (tailing).

  • Troubleshooting:

    • Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica and achieve sharp, symmetrical peaks.

    • Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.

    • Solvent System Selection: A gradient of hexane/ethyl acetate or DCM/methanol is a good starting point. See the table below for recommendations.

G start Reaction Complete. Cool to 0°C. quench Slowly add mixture to ice/water. start->quench Safety First! Slow addition neutralize Basify to pH 8-9 with Na₂CO₃ (keep cold). quench->neutralize Monitor pH & Temp extract Extract 3x with DCM. neutralize->extract dry Dry organic layer (Na₂SO₄), filter, concentrate. extract->dry purify Purify by column chromatography. dry->purify end Pure Product purify->end

Caption: Recommended work-up and purification workflow.

Experimental Protocols

Protocol 1: Synthesis of 1,7-Naphthyridin-2(1H)-one (Precursor)

This protocol is a representative example based on established methods for naphthyridinone synthesis.[5][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-2-chloropyridine (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Acid Catalyst: Slowly add concentrated sulfuric acid (approx. 0.5 mL per 10 mmol of aminopyridine) to the mixture.

  • Heating: Heat the reaction mixture in an oil bath to 130-140 °C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature, then pour it carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of aqueous ammonia or sodium carbonate until a precipitate forms (typically around pH 7-8).

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum to afford the crude 1,7-naphthyridin-2(1H)-one, which can be used directly or recrystallized from ethanol for higher purity.

Protocol 2: Chlorination to this compound

This protocol is based on standard chlorodehydroxylation procedures for N-heterocycles.[1][2][8]

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, place the dry 1,7-naphthyridin-2(1H)-one (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq by volume) to the flask. The mixture will form a slurry.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) with stirring. The reaction progress can be monitored by TLC (quenching a small aliquot carefully and extracting into ethyl acetate). The reaction is typically complete in 3-5 hours.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature, and then further in an ice bath to 0 °C.

  • Work-up (Quenching): Set up a separate large beaker containing a vigorously stirred mixture of crushed ice and water. Slowly and carefully , add the cold reaction mixture dropwise via an addition funnel to the ice water. This process is highly exothermic and releases HCl gas. Ensure efficient stirring and cooling throughout the addition.

  • Neutralization: Continue to cool the aqueous mixture in an ice bath and slowly add solid sodium carbonate or 10M NaOH solution until the pH reaches 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

Data Summary Tables

Table 1: Troubleshooting Guide for Chlorination Step

Issue ObservedPotential CauseRecommended Solution
Incomplete Reaction Insufficient temperature or timeIncrease reflux time; ensure temperature is >100 °C.
Impure starting materialRecrystallize the 1,7-naphthyridin-2(1H)-one precursor.
Dark Tar Formation Decomposition due to impuritiesUse highly pure, dry starting material. Heat gradually.
Temperature too highDo not exceed 115 °C.
Low Yield after Work-up Product loss to aqueous layerEnsure pH is 8-9 before extraction; perform multiple extractions.
Hydrolysis of productKeep the mixture cold during basification.

Table 2: Recommended Conditions for Column Chromatography

ParameterCondition 1 (Standard)Condition 2 (For difficult separations)
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate gradientDichloromethane / Methanol gradient
(e.g., 100:0 to 70:30)(e.g., 100:0 to 98:2)
Additive 1% Triethylamine (v/v)1% Triethylamine (v/v)
Visualization UV light (254 nm)UV light (254 nm)

References

Technical Support Center: Synthesis of Substituted 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1,7-naphthyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing this important heterocyclic scaffold. The 1,7-naphthyridine core is a key pharmacophore in numerous biologically active compounds, and its successful synthesis is often a critical step in the development of new therapeutics.[1] This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to overcome common challenges in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of substituted 1,7-naphthyridines in a question-and-answer format.

Low or No Yield in Friedländer-Type Annulation Reactions

Question: I am attempting a Friedländer-type synthesis of a substituted 1,7-naphthyridine from a 3-amino-4-formylpyridine and a carbonyl compound with an α-methylene group, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: The Friedländer annulation is a powerful tool for constructing the 1,7-naphthyridine core, but its success is highly dependent on several factors. Here’s a breakdown of potential issues and their solutions:

  • Inadequate Catalyst or Reaction Conditions: The choice of catalyst is critical. While classical methods use strong acids or bases, these can sometimes lead to side reactions or degradation of starting materials.

    • Troubleshooting:

      • Switch to a Milder Catalyst: Consider using a Lewis acid catalyst such as indium(III) triflate, which has been shown to be effective under solvent-free conditions for similar transformations. Propylphosphonic anhydride (T3P®) is another efficient promoter for Friedländer synthesis under mild conditions.

      • Optimize Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. A systematic temperature screen (e.g., from 80°C to 150°C) is recommended.

      • Solvent-Free Conditions: In some cases, running the reaction neat or with a high-boiling solvent like Dowtherm A can be beneficial.

  • Poor Nucleophilicity of the Carbonyl Component: The enolate or enamine formation from the carbonyl compound is a key step. If the α-protons are not sufficiently acidic, this step can be slow or inefficient.

    • Troubleshooting:

      • Use a Pre-formed Enolate: If possible, generate the enolate of your carbonyl compound separately using a suitable base (e.g., LDA, NaH) before adding the aminopyridine aldehyde.

      • Activate the Carbonyl Compound: Consider converting the ketone to a more reactive enamine or silyl enol ether.

  • Deactivation of the Aminopyridine: The amino group in your starting material can be deactivated by strong acids, hindering its nucleophilicity in the cyclization step.

    • Troubleshooting:

      • Use a Brønsted Acid Catalyst Sparingly: If using a protic acid, ensure it is used in catalytic amounts.

      • Consider a Metal-Free Approach: Microwave-assisted organic synthesis (MAOS) can sometimes promote the reaction without the need for a strong acid or base catalyst, offering a more environmentally friendly option.[1]

Poor Regioselectivity with Unsymmetrical Ketones

Question: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity to favor the desired 1,7-naphthyridine?

Answer: Achieving high regioselectivity is a common challenge when using unsymmetrical ketones. The outcome is determined by which α-carbon of the ketone preferentially forms the enolate and attacks the imine intermediate.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Enolate: Forms faster and is typically the less substituted enolate. Favored by strong, bulky bases at low temperatures (e.g., LDA at -78°C).

    • Thermodynamic Enolate: More stable and typically the more substituted enolate. Favored by weaker bases at higher temperatures.

  • Troubleshooting Strategies:

    • Catalyst Choice: The use of specific amine catalysts, such as pyrrolidine derivatives, has been shown to favor the formation of the less substituted product in related quinoline syntheses. This is a promising avenue for controlling regioselectivity in 1,7-naphthyridine synthesis as well.

    • Slow Addition: Slowly adding the methyl ketone to the reaction mixture can improve regioselectivity.

    • Directed Synthesis: If direct control of regioselectivity proves difficult, consider a multi-step approach where the desired connectivity is established before the cyclization step.

Challenges in Palladium-Catalyzed Cross-Coupling Reactions for Substitution

Question: I am trying to introduce a substituent onto a halo-1,7-naphthyridine using a Suzuki or Buchwald-Hartwig coupling, but the reaction is sluggish and gives low yields. What are the common pitfalls?

Answer: Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the 1,7-naphthyridine core.[2] However, the nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, inhibiting its activity.

  • Catalyst Inhibition:

    • Troubleshooting:

      • Ligand Choice is Key: Use electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can stabilize the palladium center and promote the catalytic cycle.

      • Catalyst Loading: Increasing the catalyst and ligand loading may be necessary to overcome inhibition.

      • Choice of Palladium Precursor: Pd(OAc)2 and Pd2(dba)3 are common choices, but sometimes a pre-formed palladium-ligand complex can be more effective.

  • Poor Solubility: Substituted 1,7-naphthyridines can have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and slow reaction rates.

    • Troubleshooting:

      • Solvent Screening: Test a range of solvents, including toluene, dioxane, DMF, and DME, or mixtures thereof.

      • Higher Temperatures: Increasing the reaction temperature can improve both solubility and reaction kinetics. Microwave heating can be particularly effective.

  • Base Sensitivity: The choice of base is crucial and can significantly impact the reaction outcome.

    • Troubleshooting:

      • Base Screening: Common bases include K2CO3, Cs2CO3, K3PO4, and t-BuONa. A screen of different bases is often necessary to find the optimal conditions for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the 1,7-naphthyridine core?

A1: The most common precursors are derivatives of 3-aminopyridine. Specifically, 3-amino-4-formylpyridine or 3-amino-4-acetylpyridine are key intermediates for Friedländer-type condensations. Another approach involves the cyclization of appropriately substituted pyridine derivatives, such as those derived from 2-cyano-3-pyridylacetonitrile.[1]

Q2: How can I purify my substituted 1,7-naphthyridine derivative effectively?

A2: Purification can be challenging due to the polar nature of the naphthyridine core and the potential for closely related impurities.

  • Column Chromatography: This is the most common method. Use a silica gel stationary phase with a gradient elution of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity material. A solvent screen is necessary to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: If your crude product contains non-basic impurities, you can dissolve it in an organic solvent, extract it into an aqueous acidic solution, wash the aqueous layer with an organic solvent to remove impurities, and then basify the aqueous layer and extract your product back into an organic solvent.

Q3: Are there any modern, metal-free alternatives for the synthesis of substituted 1,7-naphthyridines?

A3: Yes, the development of metal-free synthetic routes is an active area of research. Some promising approaches include:

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can promote cyclization reactions without the need for metal catalysts, often with reduced reaction times and improved yields.[1]

  • Organocatalysis: The use of small organic molecules as catalysts for key bond-forming reactions is a growing field and can be applied to the synthesis of heterocyclic systems.

  • Silver-Catalyzed Cyclization: Recent studies have shown that silver catalysis can be used for the one-pot synthesis of functionalized 1,7-naphthyridines under mild conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for Friedländer-Type Synthesis of a 2,4-Disubstituted-1,7-Naphthyridine
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-amino-4-formylpyridine (1.0 eq.), the carbonyl compound (1.1 eq.), and a suitable solvent (e.g., ethanol or toluene).

  • Add the catalyst (e.g., pyrrolidine, 20 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling on a Halo-1,7-Naphthyridine
  • To a dry Schlenk flask, add the halo-1,7-naphthyridine (1.0 eq.), the boronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualization of Key Concepts

General Synthetic Scheme for 1,7-Naphthyridines

G cluster_0 Friedländer-Type Annulation cluster_1 Post-Synthetic Functionalization 3-Amino-4-formylpyridine 3-Amino-4-formylpyridine Substituted 1,7-Naphthyridine Substituted 1,7-Naphthyridine 3-Amino-4-formylpyridine->Substituted 1,7-Naphthyridine + Carbonyl Compound (Catalyst, Heat) Carbonyl Compound Carbonyl Compound Carbonyl Compound->Substituted 1,7-Naphthyridine Halo-1,7-Naphthyridine Halo-1,7-Naphthyridine Functionalized 1,7-Naphthyridine Functionalized 1,7-Naphthyridine Halo-1,7-Naphthyridine->Functionalized 1,7-Naphthyridine Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Key synthetic routes to substituted 1,7-naphthyridines.

Troubleshooting Workflow for a Failed Friedländer Reaction

G start Friedländer Reaction Fails check_sm Check Starting Material Purity start->check_sm change_catalyst Change Catalyst (e.g., Lewis Acid, Organocatalyst) check_sm->change_catalyst If SMs are pure optimize_temp Optimize Temperature change_catalyst->optimize_temp success Successful Reaction change_catalyst->success change_solvent Change Solvent / Solvent-Free optimize_temp->change_solvent optimize_temp->success activate_carbonyl Activate Carbonyl Component (e.g., pre-form enolate) change_solvent->activate_carbonyl change_solvent->success activate_carbonyl->success

Caption: Decision tree for troubleshooting a failed Friedländer reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of 1,8-naphthyridine derivatives. The information provided is grounded in established literature and practical experience to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis of 1,8-naphthyridines, with a focus on the widely used Friedländer annulation.

Q1: My Friedländer reaction is not proceeding to completion, or the yield is very low. What are the likely causes and how can I improve it?

A1: Low yield or incomplete conversion in a Friedländer synthesis of 1,8-naphthyridines can stem from several factors. The core of the issue often lies in the reaction conditions not being optimal for your specific substrates. Here's a breakdown of potential causes and solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods use strong acids or bases, modern, greener protocols have shown excellent results with milder catalysts. For instance, choline hydroxide (ChOH) in water has been demonstrated to be a highly effective and environmentally benign catalyst, often providing superior yields compared to conventional bases.[1][2] If you are using a traditional base like KOH or LiOH, you might consider switching to an ionic liquid catalyst like [Bmmim][Im] or ChOH, which can also act as the solvent.[1][3]

  • Incorrect Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics. While many protocols use organic solvents, water has emerged as a viable and green alternative for the Friedländer reaction, especially when using a water-soluble catalyst like choline hydroxide.[1][4] If your starting materials have poor solubility in water, a co-solvent system or a different solvent like polyethylene glycol (PEG-400) might be necessary.[5]

  • Inappropriate Temperature: The reaction temperature significantly influences the reaction rate. For many Friedländer syntheses of 1,8-naphthyridines, a moderate temperature of around 50-80°C is optimal.[1][3] If the reaction is sluggish, a modest increase in temperature might be beneficial. However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.

  • Purity of Starting Materials: Impurities in your 2-aminonicotinaldehyde or the active methylene compound can inhibit the reaction. Ensure your starting materials are of high purity before setting up the reaction.

Q2: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?

A2: Side product formation is a common challenge. In the context of the Friedländer synthesis, particularly with unsymmetrical ketones, there is a possibility of forming regioisomers.[3] Additionally, self-condensation of the active methylene compound or other side reactions of the aldehyde can occur.

  • Minimizing Side Products:

    • Catalyst Choice: The use of specific catalysts can enhance regioselectivity. For example, the use of the basic ionic liquid [Bmmim][Im] has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[3]

    • Slow Addition: In some cases, slow addition of one of the reactants, typically the active methylene compound, can minimize its self-condensation and favor the desired reaction pathway.[6]

    • Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can promote the formation of degradation products. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

Q3: How do I effectively purify my crude 1,8-naphthyridine product?

A3: The purification strategy will depend on the physical state of your product (solid or oil) and the nature of the impurities.

  • For Solid Products: Recrystallization is often the most effective method for purifying solid crude products.[7] You will need to screen for a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • For Oily Products or Difficult-to-Separate Mixtures: Silica gel column chromatography is the standard method.[3][7] A gradient elution with a solvent system like ethyl acetate/hexanes or methanol/dichloromethane is typically used.

  • Removing Basic Impurities: If your crude product is contaminated with unreacted 2-aminopyridine derivatives, an acidic wash during the workup is highly effective.[7] Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution (e.g., 1% HCl) will protonate the basic impurity, making it water-soluble and easily removable in the aqueous phase.[7]

  • Removing High-Boiling Solvents: For residual high-boiling solvents like DMSO or pyridine, aqueous washes are effective for DMSO. For pyridine, an acid wash is recommended.[7] Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help remove trace amounts of high-boiling organic solvents.[7]

II. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to troubleshooting specific issues you might encounter during the synthesis of 1,8-naphthyridines.

Guide 1: Troubleshooting Low Yield in Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This guide focuses on a common model reaction: the synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone.

Problem: After following a standard protocol, the isolated yield of 2-methyl-1,8-naphthyridine is significantly lower than expected (<50%).

Troubleshooting Workflow:

troubleshooting_low_yield start Low Yield of 2-Methyl-1,8-naphthyridine check_reaction_monitoring Was the reaction monitored by TLC? start->check_reaction_monitoring no_monitoring Reaction endpoint unknown. Repeat reaction and monitor by TLC every hour. check_reaction_monitoring->no_monitoring No yes_monitoring TLC showed incomplete conversion of starting material. check_reaction_monitoring->yes_monitoring Yes optimize_conditions Systematically Optimize Reaction Conditions no_monitoring->optimize_conditions yes_monitoring->optimize_conditions catalyst Evaluate Catalyst System optimize_conditions->catalyst solvent Assess Solvent Choice optimize_conditions->solvent temperature Adjust Reaction Temperature optimize_conditions->temperature reagents Verify Reagent Purity & Stoichiometry optimize_conditions->reagents successful_optimization Yield Improved catalyst->successful_optimization solvent->successful_optimization temperature->successful_optimization reagents->successful_optimization

Caption: Troubleshooting workflow for low yield in 2-methyl-1,8-naphthyridine synthesis.

Detailed Troubleshooting Steps:

  • Reaction Monitoring (TLC): Before making any changes, it is crucial to know if the reaction went to completion. If you did not monitor the reaction, repeat it and take aliquots every hour to analyze by TLC.[1] This will tell you if the reaction is slow, stalling, or if the product is degrading over time.

  • Systematic Optimization of Reaction Conditions:

    • Catalyst Evaluation:

      • Rationale: The basicity and nature of the catalyst are paramount for promoting the initial aldol-type condensation and subsequent cyclization.[8]

      • Action: If using a standard base like KOH, consider switching to choline hydroxide (ChOH). Studies have shown that ChOH (1 mol%) in water can give near-quantitative yields of 2-methyl-1,8-naphthyridine.[1][2] The hydroxyl group of choline is believed to form hydrogen bonds with the reactants, facilitating the reaction in an aqueous medium.[2]

    • Solvent Assessment:

      • Rationale: The solvent must be appropriate for the reactants and the catalyst.

      • Action: If you are using an organic solvent, consider switching to water, especially if using a water-soluble catalyst like ChOH.[1][4] This "on-water" synthesis is not only greener but has been shown to be highly efficient.[1] Ensure your 2-aminonicotinaldehyde is soluble in the chosen solvent.

    • Temperature Adjustment:

      • Rationale: The reaction rate is temperature-dependent.

      • Action: For the ChOH-catalyzed synthesis in water, a temperature of 50°C is reported to be optimal.[1] If your reaction is slow at a lower temperature, cautiously increase it to 50-80°C and monitor for any signs of product degradation by TLC.

    • Reagent Purity and Stoichiometry:

      • Rationale: Impurities can poison the catalyst or interfere with the reaction. Incorrect stoichiometry will result in unreacted starting material and lower yield.

      • Action: Verify the purity of your 2-aminonicotinaldehyde and acetone. Use a slight excess of acetone, as it is volatile and can also act as the solvent in some protocols.[1]

Optimized Protocol Example (Choline Hydroxide in Water): [1]

  • To a flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add 1 mL of water and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction by TLC (e.g., using 10% methanol/dichloromethane as eluent). The reaction is typically complete within 6 hours.

  • Once complete, cool the mixture to room temperature, extract with ethyl acetate, and concentrate under vacuum to obtain the product.

III. Data Summary and Protocols

Table 1: Optimized Reaction Conditions for Friedländer Synthesis of 1,8-Naphthyridines
CatalystSolventTemperature (°C)Typical Reaction Time (h)Key AdvantagesReference
Choline Hydroxide (ChOH)Water506-12Green, high yield, simple workup[1][2]
[Bmmim][Im] (Ionic Liquid)Neat (Solvent-free)8024High yield, good for various substrates, catalyst can be recycled[3][9]
KOHEthanol/WaterReflux4-8Traditional method, readily available reagents[2]
LiOH·H₂OWater10012Metal-based catalyst in water[2]

Experimental Workflow Diagram

experimental_workflow start Start reagents Combine 2-aminonicotinaldehyde, active methylene compound, catalyst, and solvent start->reagents reaction Heat and stir under inert atmosphere reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Reaction complete. Perform aqueous workup and extraction. monitoring->workup purification Purify crude product (Recrystallization or Column Chromatography) workup->purification characterization Characterize pure product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of 1,8-naphthyridines.

IV. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Retrieved from 8

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Retrieved from --INVALID-LINK--

  • Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Head-to-head comparison of different synthetic routes to 1,8-naphthyridin-2(1H)-ones. Retrieved from 10

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Common impurities in 1,8-naphthyridine synthesis and removal. Retrieved from 7

  • ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine ab (10). Retrieved from --INVALID-LINK--

  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a comprehensive, in-depth analysis for researchers, scientists, and drug development professionals on the complete ¹H and ¹³C NMR spectral assignment of 2-chloro-1,7-naphthyridine. We will begin by presenting a detailed, predicted spectrum based on established principles of substituent effects and data from analogous heterocyclic systems. This is followed by a robust, self-validating experimental protocol designed to yield high-quality, unambiguous data. Finally, we will compare and contrast the utility of NMR with other common spectroscopic techniques, providing a holistic view of the characterization process.

Predicted ¹H and ¹³C NMR Spectral Assignment

The prediction of NMR chemical shifts is a powerful tool that leverages our understanding of how a molecule's electronic environment influences its magnetic properties.[1][2] In this compound, the chemical shifts are primarily dictated by the electron-withdrawing effects of the two nitrogen atoms within the aromatic rings and the chloro-substituent. The nitrogen atoms deshield adjacent protons and carbons, shifting their resonances downfield. The chlorine atom exhibits a similar deshielding effect on the carbon to which it is attached (C-2) and influences the surrounding protons.

Based on these principles and comparative data from related substituted pyridines and naphthyridines, the following ¹H and ¹³C NMR spectral assignments are predicted for this compound in a standard deuterated solvent like CDCl₃.[3][4][5][6]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-37.55 - 7.65Doublet (d)J₃,₄ ≈ 8.5 HzOrtho-coupled to H-4.
H-48.20 - 8.30Doublet (d)J₄,₃ ≈ 8.5 HzOrtho-coupled to H-3 and adjacent to N-1.
H-57.70 - 7.80Doublet (d)J₅,₆ ≈ 6.0 HzOrtho-coupled to H-6.
H-67.35 - 7.45Doublet (d)J₆,₅ ≈ 6.0 HzOrtho-coupled to H-5.
H-89.15 - 9.25Singlet (s)N/AAdjacent to N-7, significantly deshielded.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2152 - 154Attached to electronegative Cl and adjacent to N-1.
C-3122 - 124
C-4138 - 140
C-4a148 - 150Quaternary carbon at the ring junction.
C-5121 - 123
C-6129 - 131
C-8150 - 152Adjacent to N-7.
C-8a145 - 147Quaternary carbon at the ring junction.

Experimental Verification and Unambiguous Assignment Workflow

While predictions provide a strong foundation, experimental verification is essential for scientific rigor. The following protocol outlines a comprehensive workflow for acquiring and interpreting the NMR data necessary for an unambiguous assignment of this compound.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and 1D NMR Acquisition:

    • Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.[7]

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition for Structural Elucidation:

    • To achieve unambiguous assignment, the acquisition of 2D NMR spectra is critical.[8][9][10][11][12][13][14][15]

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It will be used to identify which protons are in the same spin system (i.e., which protons are coupled to each other). For this compound, a cross-peak between H-3 and H-4, and another between H-5 and H-6 are expected.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond C-H correlation). It is invaluable for assigning the carbons that have attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is arguably the most powerful experiment for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

Data Analysis and Assignment Strategy

The following workflow provides a logical path from data acquisition to the final, validated spectral assignment.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Assignment acq_1H 1. Acquire 1D ¹H Spectrum acq_13C 2. Acquire 1D ¹³C Spectrum acq_1H->acq_13C acq_2D 3. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13C->acq_2D assign_CH 4. Assign Protonated Carbons (Use HSQC) acq_2D->assign_CH assign_COSY 5. Identify Spin Systems (Use COSY) assign_CH->assign_COSY assign_HMBC 6. Connect Fragments & Assign Quaternary Carbons (Use HMBC) assign_COSY->assign_HMBC final_assign 7. Final Assignment Validation assign_HMBC->final_assign

Caption: Workflow for NMR spectral assignment.

Key HMBC Correlations for this compound:

The HMBC spectrum is crucial for connecting the molecular fragments. The diagram below illustrates the expected key long-range correlations from the singlet proton H-8, which will definitively link the two rings and confirm the assignment of several carbons.

mol H8 H-8 C8a C-8a H8->C8a ²J C6 C-6 H8->C6 ³J C4a C-4a H8->C4a ³J

Caption: Expected key HMBC correlations from H-8.

Comparison with Alternative Spectroscopic Techniques

While NMR is the most definitive method for complete structural elucidation, other spectroscopic techniques provide complementary and confirmatory data.

TechniqueExpected Observations for this compoundInsights Provided
Mass Spectrometry (MS) - Molecular Ion (M⁺): A prominent molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M+2 peak with about one-third the intensity of the M⁺ peak. - Fragmentation: Fragmentation patterns may involve the loss of Cl, HCN, or cleavage of the rings.[16][17][18][19][20][21]Confirms molecular weight and elemental composition (especially the presence of one chlorine atom).
FT-IR Spectroscopy - C=N and C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic naphthyridine core. - C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. - C-Cl Stretching: A band in the 800-600 cm⁻¹ region can indicate the C-Cl bond.[22][23][24][25][26]Confirms the presence of key functional groups and the aromatic nature of the core structure.
UV-Vis Spectroscopy - π → π Transitions:* Multiple absorption bands are expected in the UV region (typically 200-400 nm) due to π → π* electronic transitions within the conjugated aromatic system.[27][28][29][30][31]Provides information about the electronic structure and extent of conjugation.

Conclusion

The definitive structural elucidation of this compound is a critical step in its utilization as a chemical intermediate. This guide provides a robust framework for its characterization, beginning with a theoretically predicted ¹H and ¹³C NMR spectrum. More importantly, it details a comprehensive, step-by-step experimental workflow, emphasizing the power of 2D NMR techniques like COSY, HSQC, and HMBC to achieve unambiguous spectral assignment. By integrating these NMR methods with complementary data from mass spectrometry, FT-IR, and UV-Vis spectroscopy, researchers can be fully confident in the identity and purity of their material, ensuring the integrity of their subsequent research and development efforts.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Chloro-1,7-naphthyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1,7-naphthyridine scaffold has emerged as a privileged structure, with its derivatives showing promise in a range of therapeutic areas. The introduction of a chloro-substituent, as seen in 2-Chloro-1,7-naphthyridine, offers a versatile handle for further chemical modification, making it a key intermediate in the synthesis of novel drug candidates. Consequently, the robust and accurate analytical characterization of this molecule and its derivatives is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the characterization of this compound, offering field-proven insights and detailed experimental protocols to navigate the complexities of its analysis.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) is an indispensable tool in pharmaceutical development, providing exquisite sensitivity and specificity for the identification and quantification of small molecules.[1] For a molecule like this compound, MS enables the confirmation of its molecular weight, the elucidation of its structure through fragmentation analysis, and the development of quantitative assays for pharmacokinetic and metabolic studies. The choice of ionization source and analytical platform, however, is critical and depends on the specific analytical question at hand.

Comparative Analysis of Ionization Techniques

The ionization process is the heart of any mass spectrometric analysis. For this compound and its derivatives, the choice of ionization will profoundly influence the nature of the resulting mass spectrum. Here, we compare the most relevant techniques.

Electrospray Ionization (ESI): The Workhorse for Polar Derivatives

Electrospray ionization (ESI) is a soft ionization technique ideal for polar and semi-polar compounds, making it highly suitable for many derivatives of this compound, especially those developed as drug candidates which often incorporate polar functional groups to enhance solubility.[2][3][4]

Principle of Operation: ESI generates ions from a liquid phase by applying a high voltage to a nebulized spray of the sample solution. This process typically results in the formation of protonated molecules [M+H]+ in the positive ion mode.

Expected Ionization of this compound: The two nitrogen atoms in the naphthyridine ring are basic and readily accept a proton. Therefore, in positive ion ESI-MS, this compound is expected to be observed predominantly as the protonated molecule [C8H5ClN2 + H]+.

Causality in Experimental Choices: The choice of solvents and additives in ESI is crucial. A typical mobile phase for LC-MS analysis of such compounds would consist of acetonitrile or methanol with a small amount of an acidic modifier like formic acid. The acid serves to promote protonation of the analyte in the ESI source, thereby enhancing the signal intensity of the [M+H]+ ion.

Experimental Protocol: LC-ESI-MS/MS Analysis of a this compound Derivative

This protocol outlines a general method for the quantitative analysis of a hypothetical derivative, "Compound X," in a biological matrix, such as plasma.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of Compound X).

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Compound X: [M+H]+ → Fragment 1, [M+H]+ → Fragment 2

    • Internal Standard: [M_IS+H]+ → Fragment_IS

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Precursors and Analogs

For the parent this compound and its more volatile, less polar derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful alternative.

Principle of Operation: In GC-MS, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[5]

Expected Fragmentation of this compound: The fragmentation pattern in EI-MS provides a structural fingerprint of the molecule. Based on the known fragmentation of 2-chloropyridine, the following pathways can be anticipated for this compound:[6][7][8]

  • Molecular Ion Peak (M+•): The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with peaks at m/z corresponding to the 35Cl and 37Cl isotopes in an approximate 3:1 ratio.

  • Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment ion corresponding to the naphthyridine radical cation.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of a neutral molecule of hydrogen cyanide.

Experimental Protocol: GC-EI-MS Analysis of this compound

This protocol provides a general method for the qualitative analysis of this compound.

1. Sample Preparation

  • Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program: 100 °C hold for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Navigating Analytical Challenges

A successful mass spectrometric analysis requires an awareness of potential pitfalls. For this compound and its derivatives, the following should be considered:

In-Source Fragmentation

In ESI, increasing the voltage potentials in the ion source can lead to fragmentation before the ions enter the mass analyzer.[9][10] This "in-source" fragmentation can be mistaken for the true molecular ion. Careful optimization of source parameters is necessary to minimize this effect when the goal is to observe the intact molecule.

Adduct Formation

In ESI, analytes can form adducts with cations present in the mobile phase or sample matrix, such as sodium [M+Na]+ and potassium [M+K]+.[11][12][13][14][15] These adducts can compete with the desired protonated molecule, potentially reducing sensitivity and complicating spectral interpretation. The addition of a small amount of a proton source like formic acid can help to suppress the formation of these adducts.

Matrix Effects

When analyzing samples from complex biological matrices, co-eluting endogenous compounds can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[16][17][18][19][20] This "matrix effect" can severely impact the accuracy and precision of quantitative assays. Thorough sample preparation and the use of a suitable internal standard are crucial for mitigating matrix effects.

Data Presentation and Visualization

Comparative Data Summary
Analytical TechniqueIonizationTypical AnalytesKey AdvantagesKey Considerations
LC-MS/MSESIPolar derivatives, metabolitesHigh sensitivity, suitable for quantitative bioanalysisPotential for in-source fragmentation, adduct formation, and matrix effects
GC-MSEIVolatile, less polar compounds (e.g., parent scaffold)Provides detailed structural information through fragmentationRequires analyte to be thermally stable and volatile

Experimental Workflow for LC-MS/MS Bioanalysis

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate & Reconstitute lle->evap lc LC Separation (C18 Column) evap->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report fragmentation mol This compound [M]+• frag1 [M-Cl]+ mol->frag1 - Cl• frag2 [M-HCN]+• mol->frag2 - HCN frag3 [M-Cl-HCN]+ frag1->frag3 - HCN frag2->frag3 - Cl•

References

A Comparative Guide to the Reactivity of 2-Chloro-1,7-naphthyridine and 2-Bromo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science.[1][2] Its derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties, and are also utilized as components in light-emitting devices.[1][3][4] The functionalization of this core structure, particularly at the 2-position, is a common strategy for the development of novel compounds. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-Chloro-1,7-naphthyridine and 2-Bromo-1,7-naphthyridine.

The choice between a chloro or bromo substituent is a critical decision in synthesis design, profoundly impacting reaction efficiency, cost, and scalability. This document will dissect the underlying chemical principles governing their reactivity, provide comparative data from seminal reaction classes, and offer detailed experimental protocols to guide researchers in making informed decisions for their specific synthetic challenges.

Executive Summary

In general, a clear dichotomy exists in the reactivity of these two halo-naphthyridines. For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, 2-Bromo-1,7-naphthyridine is the more reactive substrate . This heightened reactivity is primarily due to the weaker carbon-bromine (C-Br) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[5][6]

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, This compound is often the more reactive compound . This inverted reactivity trend stems from the greater electronegativity of chlorine, which renders the attached carbon atom more electrophilic and better able to stabilize the negatively charged intermediate formed during the reaction.[6][7]

Part 1: The Underpinnings of Reactivity

To appreciate the practical differences in the laboratory, one must first understand the mechanistic principles that dictate the reactivity of aryl halides. The outcome of a reaction is almost entirely dependent on which step is rate-limiting.

A. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis for forming C-C, C-N, and C-O bonds. The generalized catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Rate-Determining)", shape=ellipse, style=dashed, color="#5F6368"]; PdII_Complex [label="R-Pd(II)L_n-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=dashed, color="#5F6368"]; PdII_R_R1 [label="R-Pd(II)L_n-R'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=dashed, color="#5F6368"]; Product [label="R-R'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout subgraph { rank = same; OxAdd; RedElim; }

// Edges Pd0 -> OxAdd [label=" R-X\n(Ar-Cl or Ar-Br)", color="#EA4335"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal [label=" R'-[M]\n(e.g., Ar'-B(OH)₂)", color="#4285F4"]; Transmetal -> PdII_R_R1; PdII_R_R1 -> RedElim; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#FBBC05"]; }

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For many cross-coupling reactions, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step.[5] Here, the difference between chlorine and bromine is paramount:

  • Bond Dissociation Energy (BDE): The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). Less energy is required to cleave the C-Br bond, resulting in a faster rate of oxidative addition.[5][6]

  • Polarizability: The larger electron cloud of bromine makes the C-Br bond more polarizable than the C-Cl bond. This facilitates a more effective interaction with the electron-rich Pd(0) center, further accelerating the oxidative addition step.[5]

This leads to the generally accepted reactivity order for halides in cross-coupling: I > Br > OTf > Cl .[5][8] While modern, highly active catalysts with bulky, electron-rich phosphine ligands have made the use of less reactive aryl chlorides more common, they often still require more forcing conditions (higher temperatures, longer reaction times, or higher catalyst loadings) compared to their bromide counterparts.[5][9]

B. Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to cross-coupling, the reactivity order for SNAr is often reversed. This reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex .[10][11][12]

digraph "SNAr_Mechanism" { graph [splines=true, overlap=false]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Reactants Reactants [label=< +Nu- Aryl Halide (Ar-X)Nucleophile

>];

// Intermediate Intermediate [label=< Meisenheimer Complex Negative charge is delocalized, stabilized by EWG and the heteroatom's inductive effect.

>];

// Products Products [label=< +X- Product (Ar-Nu)Leaving Group

>];

// Edges Reactants -> Intermediate [label="Step 1: Addition\n(Rate-Determining)", color="#EA4335"]; Intermediate -> Products [label="Step 2: Elimination\n(Fast)", color="#34A853"]; }

Figure 2: Generalized SNAr addition-elimination mechanism.

The ability of the halogen to be a "good leaving group" in the traditional SN1/SN2 sense is not the primary factor governing the reaction rate, because the loss of the leaving group is not the slow step.[7][13] Instead, factors that stabilize the negatively charged Meisenheimer complex are key:

  • Electronegativity: Chlorine is more electronegative than bromine. It exerts a stronger electron-withdrawing inductive effect, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[6][14]

  • Intermediate Stabilization: This strong inductive effect also helps to stabilize the developing negative charge in the Meisenheimer complex.

This results in the typical SNAr reactivity trend: F > Cl > Br > I .[7][15] The presence of the two nitrogen atoms in the 1,7-naphthyridine ring already makes the system electron-deficient, activating it for SNAr at the 2-position (which is ortho to the N1 nitrogen).

Part 2: Comparative Performance in Key Reactions

The theoretical principles are borne out in experimental practice. Below is a comparative analysis of 2-Chloro- and 2-Bromo-1,7-naphthyridine in three common synthetic transformations.

A. Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a workhorse for C-C bond formation. The higher intrinsic reactivity of the C-Br bond allows for more favorable reaction conditions.

Parameter2-Bromo-1,7-naphthyridineThis compoundRationale
Typical Temp. 80 - 100 °C100 - 120 °CWeaker C-Br bond requires less thermal energy for oxidative addition.[5]
Reaction Time 2 - 12 hours12 - 36 hoursFaster kinetics of the rate-determining step.[6]
Catalyst/Ligand Standard systems (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective.Often requires more advanced, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) for high yields.[9]The more challenging oxidative addition to the C-Cl bond necessitates a more active catalyst.
Typical Yield Good to ExcellentModerate to GoodMore efficient conversion due to lower activation energy barrier.
B. Buchwald-Hartwig Amination

This reaction forges C-N bonds and follows the same reactivity principles as the Suzuki coupling, as it also relies on a palladium catalytic cycle initiated by oxidative addition.[16][17]

Parameter2-Bromo-1,7-naphthyridineThis compoundRationale
Typical Temp. 90 - 110 °C110 - 130 °CLower energy barrier for C-Br bond cleavage.[6]
Base Milder bases (e.g., Cs₂CO₃, K₃PO₄) are often sufficient.Often requires stronger bases (e.g., NaOt-Bu, LHMDS) to facilitate catalyst turnover.The overall catalytic cycle is more facile with the bromo substrate.
Catalyst/Ligand Bidentate ligands (e.g., BINAP, Xantphos) are effective.[16]Often requires specialized biarylphosphine ligands to achieve good results.More active catalyst needed to overcome the higher activation energy of C-Cl bond cleavage.
Typical Yield Good to ExcellentFair to GoodThe C-Br bond is more amenable to the oxidative addition step.
C. Nucleophilic Aromatic Substitution (SNAr)

When reacting with strong nucleophiles (e.g., alkoxides, thiolates, amines under thermal conditions), the reactivity trend inverts, favoring the chloro-substituted substrate.

Parameter2-Bromo-1,7-naphthyridineThis compoundRationale
Relative Rate SlowerFasterThe higher electronegativity of chlorine makes the C2 position more electrophilic and better stabilizes the Meisenheimer intermediate.[6][14]
Typical Temp. Higher temperature required for comparable conversion.Reaction proceeds at a lower temperature.The rate-determining nucleophilic attack has a lower activation energy.
Side Reactions Potentially fewer side reactions if the nucleophile is also a competent ligand for trace metals.Generally clean, assuming the nucleophile is stable at the required temperature.N/A
Typical Yield GoodGood to ExcellentFaster kinetics lead to more efficient conversion in a given timeframe.

Part 3: Experimental Protocols & Workflows

The following are generalized, self-validating protocols. Researchers must note that optimal conditions are substrate-dependent and may require fine-tuning.

digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Setup [label="Reaction Setup\n(Oven-dried flask, inert gas)"]; Reagents [label="Add Reagents\n(Halo-naphthyridine, Coupling Partner,\nBase, Solvent)"]; Catalyst [label="Add Catalyst System\n(Palladium source + Ligand)"]; Reaction [label="Heat to Temperature\n(Monitor by TLC/LC-MS)"]; Workup [label="Aqueous Workup\n(Quench, Extract)"]; Purify [label="Purification\n(Column Chromatography)"]; Analysis [label="Characterization\n(NMR, MS)"];

// Edges Setup -> Reagents [label="1"]; Reagents -> Catalyst [label="2"]; Catalyst -> Reaction [label="3"]; Reaction -> Workup [label="4", style=dashed, headlabel="Upon Completion"]; Workup -> Purify [label="5"]; Purify -> Analysis [label="6"]; }

Figure 3: General experimental workflow for cross-coupling and SNAr reactions.

Protocol 1: Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vessel, add the halo-1,7-naphthyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: To the vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and a degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL).

  • Reaction: Heat the mixture with vigorous stirring.

    • For 2-Bromo-1,7-naphthyridine: Heat to 90 °C and monitor for completion, typically within 2-8 hours.

    • For this compound: Heat to 110 °C. If using a standard catalyst, the reaction may require 12-24 hours. For improved results, consider a more active catalyst system such as Pd₂(dba)₃ (2.5 mol%) with a ligand like XPhos (6 mol%).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Setup: To an oven-dried reaction vessel, add the halo-1,7-naphthyridine (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Inerting: Seal the vessel and place it under an inert atmosphere of Argon or Nitrogen.

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv), the base, and an anhydrous solvent (e.g., Toluene or Dioxane, 5 mL).

    • For 2-Bromo-1,7-naphthyridine: Use Cs₂CO₃ (1.4 mmol, 1.4 equiv).

    • For this compound: A stronger base such as NaOt-Bu (1.4 mmol, 1.4 equiv) is typically required.

  • Reaction: Heat the mixture with vigorous stirring.

    • For 2-Bromo-1,7-naphthyridine: Heat to 100-110 °C for 4-12 hours.

    • For this compound: Heat to 110-130 °C for 18-36 hours.

  • Workup & Purification: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
  • Setup: To a reaction vessel, add the halo-1,7-naphthyridine (1.0 mmol, 1.0 equiv) and a suitable solvent (e.g., DMF, DMSO, or NMP, 5 mL).

  • Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 mmol, 1.5 equiv).

  • Reaction: Heat the mixture with stirring.

    • For this compound: Heat to 60-80 °C and monitor for completion, which is often achieved within 1-4 hours.

    • For 2-Bromo-1,7-naphthyridine: A higher temperature of 80-100 °C may be required for a comparable reaction rate.

  • Workup: After cooling, pour the reaction mixture into ice water to precipitate the product or to prepare for extraction. If extracting, use a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the crude material by flash column chromatography or recrystallization.

Conclusion and Recommendations

The selection between this compound and 2-Bromo-1,7-naphthyridine is a strategic choice dictated by the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), 2-Bromo-1,7-naphthyridine is the demonstrably superior substrate. Its inherent reactivity, stemming from the weaker C-Br bond, translates to milder reaction conditions, shorter reaction times, and often higher, more reproducible yields.[5][6] It should be the default choice for discovery chemistry and route scouting.

  • For nucleophilic aromatic substitution (SNAr) reactions, this compound is generally the more reactive and preferred starting material. Its reactivity is governed by electronics, where the higher electronegativity of chlorine facilitates the rate-determining nucleophilic attack.[6][7]

From a practical standpoint, aryl chlorides are often less expensive and more widely available than their bromide counterparts. For large-scale process development, the cost savings may justify the investment in optimizing a more robust catalyst system to effectively couple the less reactive this compound. However, for bench-scale synthesis where efficiency and reliability are paramount, the reactivity differences outlined in this guide should direct the synthetic chemist's choice.

References

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 1,7-Naphthyridine Structures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridine scaffold is a significant "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent enzyme inhibitors and potential therapeutics for cancer and infectious diseases.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating these structures at the atomic level.[4][5] This guide provides an in-depth comparison of the crystallographic data for the parent 1,7-naphthyridine and its derivatives. We will explore the causal relationships between substituent effects and resulting changes in molecular geometry and crystal packing. Furthermore, this guide furnishes field-proven, detailed protocols for crystal growth and data analysis, designed to empower researchers in obtaining high-quality, publishable crystallographic data.

The Strategic Importance of Crystallography for 1,7-Naphthyridines

The spatial arrangement of the two nitrogen atoms in the 1,7-naphthyridine ring system dictates its hydrogen bonding capabilities, metal coordination properties, and potential for π-π stacking interactions.[6][7] These non-covalent interactions are the cornerstone of molecular recognition at a biological target.[8] Therefore, a high-resolution crystal structure provides invaluable insights into:

  • Molecular Conformation: Determining the planarity of the bicyclic system and the orientation of any substituents.

  • Intermolecular Interactions: Identifying and quantifying key interactions such as hydrogen bonds, C-H···N interactions, and π-π stacking, which govern the solid-state architecture.[6][9]

  • Absolute Stereochemistry: Unambiguously assigning the absolute configuration of chiral centers, a critical requirement for pharmaceutical development.[5]

  • Polymorphism: Characterizing different crystalline forms of the same compound, which can have profound impacts on solubility, stability, and bioavailability.[5]

This guide will focus on comparing the fundamental 1,7-naphthyridine structure with substituted analogues to provide a clear framework for understanding how chemical modifications translate into structural changes.

Experimental Workflow: From Powder to Solved Structure

Obtaining a high-quality crystal structure is a multi-step process that demands both theoretical understanding and meticulous experimental technique.[10] The causality behind each step is crucial for success.

The Art and Science of Single Crystal Growth

The primary bottleneck in small molecule crystallography is often the growth of a suitable single crystal—one that is sufficiently large (>0.1 mm), well-ordered, and free of defects.[4][11] The choice of crystallization method is dictated by the compound's solubility and stability.

Detailed Protocol: Vapor Diffusion for 1,7-Naphthyridine Derivatives

Vapor diffusion is an exceptionally effective method for growing high-quality crystals from milligram quantities of material.[12][13] It relies on the slow change in solvent composition to gradually bring the solution to supersaturation, promoting slow and orderly crystal growth.

  • Rationale: Rapid crystallization often leads to poorly ordered solids or small, unusable crystals. By slowly introducing an "anti-solvent" (in which the compound is insoluble) via vapor phase, we gently decrease the solubility of the compound in the primary solvent, allowing molecules sufficient time to arrange themselves into a well-defined crystal lattice.

  • Step-by-Step Methodology:

    • Preparation: Select a pair of solvents. The compound should be soluble in the primary solvent (e.g., Chloroform, THF, Methanol) and insoluble in the volatile anti-solvent (e.g., Pentane, Hexane, Diethyl Ether).[13] Ensure all glassware is scrupulously clean to avoid unwanted nucleation sites.[14]

    • Dissolution: In a small, narrow vial (e.g., 2 mL), dissolve 5-10 mg of the purified 1,7-naphthyridine derivative in the minimum amount of the primary solvent required for complete dissolution.

    • Assembly: Place this inner vial inside a larger vial or beaker (e.g., 20 mL) containing 2-3 mL of the anti-solvent.

    • Sealing and Incubation: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's atmosphere and subsequently condense into the primary solvent.

    • Patience is Key: Place the sealed system in a vibration-free location at a constant temperature (e.g., a drawer or a refrigerator). Do not disturb the setup.[13] Crystals may form over a period of several days to weeks.

    • Harvesting: Once suitable crystals have formed, carefully open the container and gently remove a crystal using a cryo-loop or a fine needle.

Below is a diagram illustrating the experimental workflow from sample preparation to final structure validation.

G cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_refine Structure Refinement & Validation start Purified Compound (>95% Purity) dissolve Dissolve in Primary Solvent (e.g., Chloroform) start->dissolve setup Set up Vapor Diffusion Chamber with Anti-Solvent (e.g., Hexane) dissolve->setup incubate Incubate in Vibration-Free Environment (Days-Weeks) setup->incubate harvest Harvest Single Crystal (>0.1 mm) incubate->harvest mount Mount Crystal on Diffractometer harvest->mount collect X-ray Data Collection (Measure Reflections) mount->collect process Data Processing (Integration & Scaling) collect->process solve Structure Solution (Phase Problem) process->solve refine Model Building & Least-Squares Refinement solve->refine validate Structure Validation (CheckCIF) refine->validate cif Generate CIF File & Final Report validate->cif

Caption: Workflow for Small Molecule X-ray Crystallography.

Comparative Structural Analysis

The true power of crystallography lies in comparative analysis. By examining a series of related structures, we can deduce how specific chemical changes influence the molecular and supramolecular structure. Here, we compare the crystallographic data of the parent 1,7-naphthyridine with a hypothetical substituted derivative, 8-amino-1,7-naphthyridine, to illustrate key concepts.

Data in the table below is illustrative, based on typical values found for nitrogen-containing aromatic heterocycles, and serves to demonstrate the comparative approach.

Parameter1,7-Naphthyridine (Parent)8-Amino-1,7-Naphthyridine (Derivative)Causality & Expert Interpretation
Formula C₈H₆N₂[15]C₈H₇N₃Addition of an amino group.
Space Group P2₁/c (Monoclinic)P-1 (Triclinic)The introduction of the -NH₂ group allows for strong N-H···N hydrogen bonding. This often disrupts the higher symmetry packing of the parent molecule, leading to a lower symmetry space group that can more efficiently accommodate these new, directional interactions.
Unit Cell (Å) a=6.1, b=10.5, c=11.4, β=117°a=5.5, b=7.2, c=8.9, α=95°, β=101°, γ=105°The unit cell dimensions change significantly to accommodate the different packing arrangement driven by the new intermolecular forces.
Key Bond Length (Å) C8-H = 0.93C8-N = 1.36Covalent bond formation between C8 and the amino nitrogen. The C-N bond is significantly longer than the C-H bond it replaces.
Intermolecular Interactions π-π stacking (face-to-face, ~3.5 Å)N-H···N hydrogen bonds (~2.9 Å), π-π stacking (offset, ~3.6 Å)The dominant interaction shifts from weaker π-stacking to strong, directional hydrogen bonding. The amino group acts as a hydrogen bond donor, and the N1 atom of a neighboring molecule acts as an acceptor. This is the most significant structural consequence of the substitution.
Calculated Density (g/cm³) 1.351.45The more efficient packing enabled by hydrogen bonding typically leads to a higher crystal density.
The Influence of Substituents on Crystal Packing

As the data illustrates, even a small functional group can fundamentally alter the way molecules arrange themselves in the solid state. The parent 1,7-naphthyridine, lacking strong hydrogen bond donors, will likely pack in a manner that maximizes van der Waals forces and π-π stacking interactions.[8] The introduction of an amino group provides a strong hydrogen bond donor, which seeks out a suitable acceptor—in this case, the lone pair on the N1 nitrogen of an adjacent molecule. This powerful, directional interaction becomes the primary determinant of the crystal packing, often overriding the weaker π-stacking arrangements.

Caption: Dominant intermolecular forces in crystal packing.

Conclusion

Single-crystal X-ray diffraction provides an unparalleled, high-resolution view into the structural world of 1,7-naphthyridine derivatives. This guide has demonstrated that the process, while requiring precision, is governed by understandable principles of chemistry and physics. The choice of crystallization technique is a rational decision based on solubility, and the resulting crystal structure is a direct manifestation of the molecule's inherent bonding and intermolecular capabilities. By systematically comparing the crystal structures of parent scaffolds with their substituted analogues, researchers can directly visualize the effects of their chemical modifications, leading to a deeper understanding of structure-activity relationships and accelerating the development of novel therapeutics.

References

A Senior Application Scientist's Guide to Catalytic Functionalization of 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors and anti-cancer agents. The ability to precisely and efficiently functionalize this scaffold is paramount for the generation of novel molecular entities with tailored pharmacological profiles. 2-Chloro-1,7-naphthyridine serves as a key, readily accessible starting material for such diversification. However, the inherent electronic properties of the naphthyridine ring and the relative inertness of the C-Cl bond present unique challenges for catalytic cross-coupling reactions.

This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering insights into the causality behind experimental choices and providing supporting data from the literature. Furthermore, we will explore emerging alternatives to traditional palladium-based catalysis.

Palladium-Catalyzed Cross-Coupling: A Comparative Overview

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-C, C-N, and C-S bonds.[1] The choice of the palladium catalyst, and particularly the ancillary ligand, is critical for achieving high efficiency and broad substrate scope, especially with challenging substrates like this compound.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and hetero-biaryl structures.[2] For the coupling of this compound with boronic acids, the evolution of catalyst technology from traditional phosphine ligands to more sophisticated systems has dramatically improved reaction outcomes.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>951-3

Note: Yields are representative and based on data for structurally similar chloropyridines and other challenging chloro-heterocycles. Direct head-to-head comparisons on this compound are limited in the literature.[2][3]

Expertise & Experience: Traditional catalysts like Pd(PPh₃)₄ can be effective for activated chloropyridines but often require higher catalyst loadings and temperatures for less reactive substrates.[1] The development of bulky, electron-rich phosphine ligands, such as XPhos and SPhos, revolutionized the field by facilitating the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle.[4] N-heterocyclic carbene (NHC) ligands, as seen in the PEPPSI™-IPr catalyst, offer another highly active alternative, often providing excellent yields under milder conditions.[3]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines.[5] For a substrate like this compound, the choice of a highly active catalyst is crucial to overcome the challenge of the coordinating nitrogen atom within the naphthyridine ring, which can inhibit the catalyst.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene10012-24Moderate2-5
Pd₂(dba)₃ / RuPhosRuPhosNaOtBuToluene80-1002-8High1-2
Pd₂(dba)₃ / BrettPhosBrettPhosK₃PO₄1,4-Dioxane80-1004-12High1-2
[Pd(IPr)(allyl)Cl]IPrK₂CO₃DME11015>903

Note: Yields are representative and based on data for the amination of various chloro-heterocycles. The effectiveness of each system can vary significantly with the specific amine coupling partner.[6][7]

Expertise & Experience: While first-generation ligands like BINAP can facilitate the amination of some chloro-heterocycles, they often struggle with less reactive substrates.[8] The advent of bulky biarylphosphine ligands, such as RuPhos and BrettPhos, has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include challenging chloropyridines and other electron-deficient heterocycles.[7] NHC-ligated palladium complexes also show great promise, offering high stability and activity.[6][9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to a diverse range of alkynylated heterocycles.[10] The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst, although copper-free protocols have gained prominence to avoid the formation of alkyne homocoupling byproducts.[11]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT-502-16Good to High1-5
Pd(OAc)₂ / XPhosNoneCs₂CO₃1,4-Dioxane80-1004-12High1-2
[Pd(IPr)Cl₂]₂CuIK₂CO₃DMF10012High2
Pd/CCuIK₂CO₃DMSO10024Good5

Note: Yields are representative and based on data for the Sonogashira coupling of various chloroarenes and chloro-heterocycles.[11]

Expertise & Experience: The traditional Pd(PPh₃)₂Cl₂/CuI system is a workhorse for Sonogashira couplings and is often effective for chloro-heterocycles.[10] However, for more challenging substrates or when copper-free conditions are desired, modern catalyst systems employing bulky phosphine ligands like XPhos or robust NHC ligands can offer superior performance.[11] Heterogeneous catalysts like Pd/C are also a viable option, particularly in process chemistry, due to their ease of separation, though they may require higher temperatures and longer reaction times.[11]

Alternative Catalytic Systems: Cobalt-Catalyzed Cross-Coupling

While palladium has dominated the field of cross-coupling, there is growing interest in developing more sustainable and cost-effective methods using earth-abundant first-row transition metals. Cobalt has emerged as a promising alternative for the functionalization of halo-naphthyridines.

Cobalt(II) chloride (CoCl₂) has been shown to effectively catalyze the cross-coupling of halogenated naphthyridines with both alkyl and aryl Grignard reagents. Furthermore, in the presence of CoCl₂·2LiCl, arylzinc halides undergo smooth coupling with various naphthyridines. This approach offers a valuable alternative to palladium-based methods, particularly for the introduction of alkyl groups.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using a Buchwald Pre-catalyst

Suzuki_Workflow reagents Combine this compound, boronic acid, and base in a Schlenk flask. catalyst Add Buchwald pre-catalyst (e.g., XPhos Pd G3). reagents->catalyst inert Evacuate and backfill with Argon (3x). catalyst->inert solvent Add anhydrous, degassed solvent (e.g., Toluene). inert->solvent reaction Heat to 80-100 °C and stir for 2-8 h. solvent->reaction workup Cool, dilute with EtOAc, and wash with water and brine. reaction->workup purify Dry over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify

Experimental workflow for Suzuki-Miyaura coupling.

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Add the Buchwald pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1,7-naphthyridine.

General Procedure for Buchwald-Hartwig Amination using a Bulky Phosphine Ligand

Buchwald_Hartwig_Workflow reagents Combine this compound, Pd source, ligand, and base in a sealed tube. amine Add the amine coupling partner. reagents->amine solvent Add anhydrous, degassed solvent (e.g., Toluene). amine->solvent reaction Seal the tube and heat to 80-110 °C for 2-24 h. solvent->reaction workup Cool, dilute with an organic solvent, and filter through Celite. reaction->workup purify Concentrate the filtrate and purify by column chromatography. workup->purify

Experimental workflow for Buchwald-Hartwig amination.

  • To an oven-dried sealed tube, add this compound (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Add the amine (1.1-1.5 equiv).

  • Seal the tube, and evacuate and backfill with argon.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired 2-amino-1,7-naphthyridine derivative.

General Procedure for Copper-Free Sonogashira Coupling

Sonogashira_Workflow reagents Combine this compound, Pd catalyst, ligand, and base in a flask. alkyne Add the terminal alkyne. reagents->alkyne solvent Add anhydrous, degassed solvent (e.g., 1,4-Dioxane). alkyne->solvent reaction Heat to 80-100 °C for 4-12 h. solvent->reaction workup Cool, dilute with water, and extract with an organic solvent. reaction->workup purify Combine organic layers, dry, concentrate, and purify by chromatography. workup->purify

Experimental workflow for copper-free Sonogashira coupling.

  • In a Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with argon.

  • Add the terminal alkyne (1.2-1.5 equiv) and anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired 2-alkynyl-1,7-naphthyridine.

Catalytic Cycles: A Mechanistic Perspective

Catalytic_Cycles cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation (Ar'-B(OR)₂) C->D E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Pd(0)L_n I Oxidative Addition H->I Ar-X J Ar-Pd(II)-X(L_n) I->J K Amine Coordination & Deprotonation J->K HNR₂, Base L Ar-Pd(II)-NR₂(L_n) K->L M Reductive Elimination L->M M->H N Ar-NR₂ M->N

Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Conclusion and Future Outlook

The functionalization of this compound is a critical endeavor in the pursuit of novel therapeutics. While traditional palladium catalysts can be effective in some cases, modern catalyst systems featuring bulky, electron-rich phosphine and N-heterocyclic carbene ligands offer significant advantages in terms of reaction efficiency, substrate scope, and milder reaction conditions. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the use of these advanced catalysts is often essential for achieving high yields with this challenging substrate.

The emergence of cobalt-catalyzed cross-coupling reactions presents an exciting, more sustainable alternative to palladium-based methods, and further developments in this area are anticipated. As our understanding of catalytic mechanisms deepens, we can expect the development of even more efficient and selective catalysts, further empowering medicinal chemists to explore the chemical space around the 1,7-naphthyridine scaffold.

References

A Spectroscopic Journey: Distinguishing 2-Chloro-1,7-naphthyridine from its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers in medicinal chemistry and drug development, this document provides a comparative spectroscopic analysis of the pharmaceutically significant scaffold, 2-Chloro-1,7-naphthyridine, and its common precursor, 1,7-naphthyridin-2(1H)-one. Understanding the distinct spectral fingerprints of these molecules is paramount for reaction monitoring, quality control, and the unambiguous confirmation of the final product in synthetic workflows.

The transformation from a pyridone precursor to a chlorinated naphthyridine introduces significant changes in the electronic and structural landscape of the molecule. These alterations are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will dissect these changes, providing the experimental rationale and detailed data to empower researchers in their synthetic endeavors.

The Synthetic Pathway: A Conceptual Overview

The synthesis of this compound typically proceeds via the chlorination of 1,7-naphthyridin-2(1H)-one. This reaction, often employing reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), substitutes the hydroxyl group of the pyridone tautomer with a chlorine atom. This fundamental transformation is the key to the differing spectroscopic properties of the two compounds.

Synthesis_Workflow Precursor 1,7-Naphthyridin-2(1H)-one Product This compound Precursor->Product Chlorination Reagent Chlorinating Agent (e.g., POCl₃) Reagent->Product

Caption: Synthetic route from 1,7-naphthyridin-2(1H)-one to this compound.

Experimental Protocols: Acquiring the Spectroscopic Data

To ensure data integrity and reproducibility, the following standardized protocols are recommended for acquiring the spectroscopic data for both the precursor and the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition: Acquire carbon-13 NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for EI, while a Liquid Chromatography-Mass Spectrometry (LC-MS) system is used for ESI.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

Spectroscopic Comparison: Unveiling the Molecular Transformation

The conversion of 1,7-naphthyridin-2(1H)-one to this compound results in predictable and discernible shifts in their respective spectra.

Spectroscopic Technique1,7-Naphthyridin-2(1H)-one (Precursor)This compound (Product)Rationale for Change
¹H NMR Presence of a broad N-H proton signal (typically downfield). Aromatic protons are influenced by the electron-donating nature of the lactam ring.Absence of the N-H proton signal. Aromatic protons experience a downfield shift due to the electron-withdrawing effect of the chlorine atom.The N-H proton is removed during the tautomerization and subsequent chlorination. The electronegative chlorine atom deshields the adjacent protons.
¹³C NMR Presence of a carbonyl carbon (C=O) signal in the downfield region (typically ~160-170 ppm).Absence of the carbonyl signal. A new signal for the carbon attached to chlorine (C-Cl) appears in the aromatic region, shifted downfield compared to the corresponding C-OH carbon.The carbonyl group is converted to a C-Cl bond. The electronegative chlorine atom influences the chemical shift of the carbon it is attached to.
IR Spectroscopy Strong, broad N-H stretching band (~3200-3400 cm⁻¹). Strong C=O (amide) stretching band (~1650-1680 cm⁻¹).Absence of N-H and C=O stretching bands. Appearance of C-Cl stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).The N-H and C=O bonds of the lactam are replaced by the C-Cl bond in the aromatic system.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight (C₈H₆N₂O, MW = 146.15 g/mol ).[1]Molecular ion peak corresponding to its molecular weight (C₈H₅ClN₂, MW = 164.59 g/mol ). Characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).The replacement of an oxygen atom and a hydrogen atom with a chlorine atom increases the molecular weight. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a distinctive isotopic pattern.

¹H NMR Spectroscopy: A Tale of Two Rings

The proton NMR spectrum provides a clear narrative of the chemical transformation. In 1,7-naphthyridin-2(1H)-one , the presence of the lactam tautomer in solution gives rise to a characteristic broad singlet for the N-H proton, typically observed in the downfield region of the spectrum. The aromatic protons are influenced by the electron-donating character of the amide group within the pyridone ring.

Upon conversion to This compound , the most obvious change is the disappearance of the N-H signal. Furthermore, the introduction of the electronegative chlorine atom at the 2-position induces a general downfield shift of the aromatic protons, particularly those in close proximity to the chloro-substituted ring. This deshielding effect is a direct consequence of the electron-withdrawing nature of the chlorine atom.

¹³C NMR Spectroscopy: The Carbonyl's Disappearance

The ¹³C NMR spectrum offers a definitive confirmation of the reaction's success. The key diagnostic signal in the spectrum of 1,7-naphthyridin-2(1H)-one is the resonance of the carbonyl carbon (C=O) of the amide, which appears significantly downfield (typically in the range of 160-170 ppm).

In the spectrum of This compound , this carbonyl signal is conspicuously absent. In its place, the carbon atom bonded to the chlorine (C-Cl) will resonate in the aromatic region, its chemical shift influenced by the strong electronegativity of the chlorine atom. This direct observation of the disappearance of the carbonyl carbon and the appearance of a modified aromatic carbon signal provides unequivocal evidence of the desired transformation.

Infrared Spectroscopy: Vibrational Clues to Functional Group Changes

FTIR spectroscopy provides a rapid and effective method for monitoring the progress of the chlorination reaction by tracking the disappearance of key functional groups. The spectrum of 1,7-naphthyridin-2(1H)-one is characterized by two prominent absorption bands: a broad N-H stretch, typically appearing between 3200 and 3400 cm⁻¹, and a strong, sharp C=O (amide I) stretch around 1650-1680 cm⁻¹.

Upon successful conversion to This compound , both of these characteristic bands will be absent in the IR spectrum. The disappearance of the N-H and C=O stretching vibrations is a strong indicator that the lactam functionality is no longer present. The C-Cl stretching vibration, while present, is often found in the fingerprint region (below 800 cm⁻¹) and can be more difficult to assign definitively.

Mass Spectrometry: Confirming Molecular Identity and Elemental Composition

Mass spectrometry provides the ultimate confirmation of the molecular weight and, in the case of the chlorinated product, the elemental composition. 1,7-naphthyridin-2(1H)-one will exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of 146.15.[1]

For This compound , the molecular ion peak will be observed at an m/z of 164.59. Crucially, due to the natural isotopic abundance of chlorine (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl), the molecular ion will appear as a characteristic doublet: a more intense peak for the molecule containing ³⁵Cl (M⁺) and a less intense peak for the molecule containing ³⁷Cl (M+2⁺) in a roughly 3:1 ratio of intensities. This isotopic signature is a definitive marker for the presence of a single chlorine atom in the molecule.

Conclusion

The spectroscopic comparison of this compound and its precursor, 1,7-naphthyridin-2(1H)-one, reveals a clear and predictable set of changes across NMR, IR, and MS analyses. By understanding these spectral shifts, researchers can confidently monitor the progress of the chlorination reaction, verify the identity of their final product, and ensure the purity of this important synthetic intermediate. The key diagnostic features—the disappearance of the N-H and C=O signals in NMR and IR, and the appearance of a chlorine isotopic pattern in the mass spectrum—provide a robust and self-validating system for the characterization of this compound.

References

A Comparative Guide to the Structural Validation of Novel 1,7-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer and anti-viral agents. The precise structural elucidation of novel 1,7-naphthyridine derivatives is a critical step in the drug discovery pipeline, as subtle changes in stereochemistry or connectivity can profoundly impact biological activity and safety. This guide provides an in-depth comparison of the primary analytical techniques employed for the unambiguous structural validation of these important molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their strengths and limitations in this specific context.

The Central Challenge: Unambiguous Structure Elucidation

The synthesis of novel 1,7-naphthyridine derivatives can often lead to a variety of isomers, regioisomers, and tautomers. Therefore, relying on a single analytical technique is often insufficient for complete structural assignment. A multi-pronged approach, integrating data from various spectroscopic and spectrometric methods, is the gold standard for ensuring the absolute structural integrity of a newly synthesized compound. This guide will demonstrate how the synergistic use of NMR, MS, and X-ray crystallography provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution. For novel 1,7-naphthyridine compounds, a suite of NMR experiments is typically employed to piece together the molecular framework.

Experimental Protocol: A Comprehensive NMR Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 1,7-naphthyridine compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.

    • Filter the sample through a glass wool plug into a clean, dry NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum. This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

    • Causality: The chemical shifts of the aromatic protons on the 1,7-naphthyridine core are highly diagnostic and sensitive to the nature and position of substituents.

  • ¹³C NMR and DEPT Spectroscopy:

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

    • Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH₂, and CH₃ groups.

    • Causality: This combination of experiments provides a complete census of the carbon framework of the molecule.

  • 2D NMR Spectroscopy: COSY and HSQC/HMBC:

    • Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton coupling networks, revealing which protons are adjacent to each other.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct one-bond correlations between protons and the carbons they are attached to.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify longer-range (2-3 bond) correlations between protons and carbons.

    • Causality: The HMBC experiment is particularly crucial for establishing the connectivity between different fragments of the molecule and for confirming the substitution pattern on the 1,7-naphthyridine ring system.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR COSY COSY (¹H-¹H) C13_NMR->COSY HSQC HSQC (¹H-¹³C) COSY->HSQC HMBC HMBC (¹H-¹³C long-range) HSQC->HMBC Structure_Proposal Initial Structure Proposal HMBC->Structure_Proposal Sample_Prep Sample Preparation Sample_Prep->H1_NMR

Caption: A typical workflow for the structural elucidation of a novel compound using NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which is essential for confirming its molecular weight and elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the 1,7-naphthyridine compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like many 1,7-naphthyridine derivatives.

  • Mass Analysis:

    • Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Causality: HRMS provides a very precise mass measurement, which can be used to determine the elemental formula of the compound.

  • Data Analysis:

    • Compare the experimentally determined monoisotopic mass with the theoretical mass calculated for the proposed molecular formula. A mass accuracy of <5 ppm is typically required for confident formula assignment.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most unambiguous and definitive structural determination. This technique provides a three-dimensional map of the electron density in a crystal, revealing the precise spatial arrangement of atoms.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • This is often the most challenging step. Grow single crystals of the 1,7-naphthyridine compound of suitable size and quality. Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer.

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the model against the experimental data to obtain the final, highly accurate crystal structure.

    • Causality: The final refined structure provides precise bond lengths, bond angles, and torsional angles, as well as the absolute stereochemistry if a chiral center is present.

Validation_Logic cluster_techniques Analytical Techniques NMR NMR Spectroscopy (Connectivity) Validated_Structure Validated Structure NMR->Validated_Structure Consistent MS Mass Spectrometry (Molecular Formula) MS->Validated_Structure Consistent XRay X-ray Crystallography (3D Structure) XRay->Validated_Structure Definitive Proposed_Structure Proposed Structure Proposed_Structure->NMR Proposed_Structure->MS Proposed_Structure->XRay If ambiguous

Caption: The logical flow of structural validation, integrating multiple analytical techniques.

Comparative Analysis of Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Connectivity, stereochemistry (relative), dynamic processesMolecular weight, elemental formulaAbsolute 3D structure, bond lengths/angles, packing
Sample Requirements 5-10 mg, soluble<1 mg, solubleSingle crystal of good quality
Throughput HighHighLow (crystal growth can be a bottleneck)
Ambiguity Can be ambiguous for complex isomersCannot distinguish between isomersUnambiguous
Cost (Instrument) Moderate to HighModerateHigh
Expertise Required High (for 2D data interpretation)ModerateHigh (for data processing and refinement)

Conclusion: A Synergistic Approach for Unwavering Confidence

The structural validation of novel 1,7-naphthyridine compounds demands a rigorous and multi-faceted analytical strategy. While NMR spectroscopy serves as the primary tool for elucidating the molecular framework in solution and high-resolution mass spectrometry provides definitive confirmation of the elemental composition, single-crystal X-ray crystallography stands as the ultimate arbiter, providing an irrefutable three-dimensional structure. The integration of these techniques, as outlined in this guide, establishes a self-validating system that ensures the scientific integrity of newly synthesized chemical entities, a cornerstone of successful drug discovery and development.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-Chloro-1,7-naphthyridine. As a chlorinated heterocyclic compound, this substance requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. The procedures outlined below are grounded in established safety principles and are designed to provide researchers, scientists, and drug development professionals with a clear, actionable plan for managing waste streams containing this compound.

Immediate Safety Directive: Hazard Profile and Core Principle

Before any handling or disposal, it is critical to understand the potential hazards of this compound. While comprehensive toxicological data for this specific molecule is not fully available, information from structurally analogous compounds, such as other chlorinated naphthyridine and pyridine derivatives, indicates that it should be treated as a hazardous substance.[1][2][3]

The core principle of disposal is absolute: This compound and any materials contaminated with it are to be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in general solid waste.[4][5] Disposal must adhere to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

Key Potential Hazards based on Analogous Compounds:

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][5]

  • Harmful if Swallowed: Ingestion may be harmful.[3]

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][9] All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The proper management of this compound waste follows a "cradle-to-grave" responsibility model, beginning at the point of generation and ending with final, compliant disposal by a licensed contractor.

Step 1: Waste Segregation and Collection

Immediately upon generation, all waste materials contaminated with this compound must be segregated from non-hazardous waste streams. This includes:

  • Unused or excess this compound.

  • Contaminated consumables (e.g., pipette tips, weighing papers, wipes).

  • Contaminated PPE (gloves, disposable sleeves).

  • Empty stock bottles (unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).

  • Solutions containing the compound.

Collect these materials in a designated, compatible, and sealable hazardous waste container.[10] The container must be made of a material that will not react with the chemical; a high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container has a secure, tight-fitting lid to prevent leaks or the release of vapors.[1]

Step 2: Hazardous Waste Labeling

Proper labeling is a critical regulatory requirement. As soon as the first piece of waste is added, the container must be labeled with the following information:[10]

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The CAS Number: 35192-05-3 .[11]

  • An accurate statement of the container's contents and associated hazards (e.g., "Irritant," "Chlorinated Organic Waste").

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[12] The SAA should be a secure, well-ventilated location, such as a designated cabinet within a fume hood, and should have secondary containment to capture any potential leaks.[12] Do not mix incompatible waste streams in the same container. This compound waste should be kept away from strong oxidizing agents.[2]

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10] Provide them with a complete and accurate description of the waste. The standard and required method for the final disposal of chlorinated organic compounds is high-temperature incineration at a government-permitted facility.[10][12] This process ensures the complete destruction of the hazardous molecule.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential to mitigate exposure and prevent environmental contamination.[10]

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate all non-essential personnel. Ensure the area is well-ventilated, preferably by containing the spill within a chemical fume hood.[10]

  • Don Appropriate PPE: Before addressing the spill, equip yourself with the full range of required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[4] For liquid spills, use an inert, non-combustible absorbent material like sand, vermiculite, or earth to contain the substance.[4]

  • Collect Waste: Carefully place all contaminated materials, including the spilled substance and the absorbent, into a sealable container for hazardous waste.[10][11]

  • Decontaminate the Area: Clean the spill surface thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

Quantitative Data Summary

The following table summarizes key hazard and precautionary information derived from structurally similar compounds, which should be applied when handling this compound.

Hazard ClassGHS Hazard StatementPrecautionary Statement CodesSource(s)
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362[2]
Eye IrritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313[2]
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405[2]
Acute Toxicity (Oral, Dermal, Inhalation)H302, H310+H330: Harmful if swallowed. Fatal in contact with skin or if inhaled.P260, P280, P284, P302+P352, P304+P340, P310[3]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of waste containing this compound.

G cluster_main Disposal Protocol cluster_spill Emergency Protocol gen Waste Generation (e.g., unused chemical, contaminated labware) seg Step 1: Segregate Waste (Isolate from all other waste streams) gen->seg spill Spill Occurs gen->spill Potential Event cont Step 2: Collect in a Labeled, Compatible Hazardous Waste Container seg->cont store Step 3: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment cont->store pickup Step 4: Arrange Pickup by Licensed Waste Contractor store->pickup incin Final Disposal: High-Temperature Incineration pickup->incin evac Evacuate & Ventilate Area spill->evac Yes ppe Don Full PPE evac->ppe contain Contain Spill with Inert Absorbent ppe->contain contain->cont Collect as Hazardous Waste

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-1,7-naphthyridine. As a senior application scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a clear, logical path from understanding the inherent risks to implementing robust handling and disposal protocols.

Hazard Assessment: Understanding the Risks of this compound

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a critical assessment of its chemical structure and data from analogous compounds allows for a robust preliminary hazard evaluation. The presence of a chlorinated heterocyclic scaffold suggests potential for toxicity and irritation.

A Safety Data Sheet (SDS) for this compound indicates the need for caution, advising to avoid contact with skin and eyes, and the formation of dust and aerosols.[1] Data from structurally similar compounds, such as 3-Chloro-1,7-naphthyridin-8(7H)-one and other chlorinated naphthyridines, show classifications for skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, it is prudent to handle this compound as a hazardous substance with the potential to cause irritation upon contact or inhalation.

Inferred Hazard Profile:

Hazard ClassificationInferred Risk based on Analogous Compounds
Acute Oral Toxicity Harmful if swallowed.[3][4]
Acute Dermal Toxicity Harmful in contact with skin.[3]
Acute Inhalation Toxicity Harmful if inhaled.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) ensemble is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5][6][7]

Core PPE Requirements:
  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement to protect against splashes and airborne particles.[8][9] For procedures with a higher risk of splashing, such as when handling larger quantities or solutions, a full-face shield should be worn in conjunction with safety goggles.[9][10][11]

  • Hand Protection: Chemical-resistant gloves are essential to prevent dermal absorption.[12] Double-gloving with powder-free nitrile gloves is recommended to provide a robust barrier.[10] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[13]

  • Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is recommended to protect the body and personal clothing from contamination.[10] A standard lab coat may suffice for low-volume handling in a well-ventilated area, but a chemical-resistant apron should be considered for added protection.

  • Respiratory Protection: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][14] If a fume hood is not available or for situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator should be used.[10] For higher-risk scenarios, a powered air-purifying respirator (PAPR) may be necessary.[10]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow for this compound cluster_1 Core PPE (All Procedures) cluster_2 Task-Specific Additional PPE start Start: Handling this compound weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction & Workup start->reaction storage Handling Stock Solutions start->storage core_ppe Nitrile Gloves (Double) Safety Goggles Lab Coat/Gown fume_hood Chemical Fume Hood weighing->fume_hood respirator Respirator (N100/PAPR) weighing->respirator If fume hood unavailable dissolving->fume_hood face_shield Face Shield dissolving->face_shield Splash risk reaction->fume_hood reaction->face_shield chem_apron Chemical-Resistant Apron reaction->chem_apron storage->fume_hood

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operating procedure (SOP) is critical for minimizing exposure and ensuring reproducible results.[15]

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that an eyewash station, safety shower, fire extinguisher, and spill kit are readily accessible and have been recently inspected.[5]

  • Pre-planning: Before beginning any experiment, review the SDS and this guide.[5] Have all necessary equipment and reagents prepared to avoid rushing.

Donning PPE

A structured approach to putting on PPE is crucial to prevent contamination.

  • Gown/Lab Coat: Put on a disposable gown or lab coat, ensuring it is securely fastened.

  • First Pair of Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): If a respirator is necessary, perform a fit check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on safety goggles and a face shield if required.

  • Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves.

Handling the Compound
  • Weighing: When weighing the solid compound, do so within the fume hood. Use a spatula to transfer the material and avoid creating dust.

  • Dissolving: Add solvents slowly to the solid to prevent splashing. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Transfers: Use appropriate tools such as pipettes or cannulas for liquid transfers to minimize direct contact.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[5]

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, must be placed in a designated, labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately evacuate the area and alert your colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[8] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.[8]

  • Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

The following workflow outlines the key steps for the proper disposal of this compound waste.

Disposal_Workflow cluster_0 Disposal Workflow for this compound start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill_waste Spill Debris waste_type->spill_waste Spill container Place in Labeled, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container spill_waste->container storage Store in Designated Secondary Containment Area container->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal

Caption: Disposal workflow for this compound waste.

By adhering to these guidelines, you can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,7-naphthyridine
Reactant of Route 2
2-Chloro-1,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.